4-Fluoro-2-methoxy-3-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methoxy-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDABATHQBBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical properties and structure of 4-Fluoro-2-methoxy-3-nitroaniline
Executive Summary
4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7) is a highly specialized aromatic amine serving primarily as a critical process impurity standard and structural isomer in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Osimertinib (Tagrisso) .
While its regioisomer, 4-fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9), is the primary pharmacophore building block, the 3-nitro isomer represents a significant challenge in Process Chemistry. Its formation during the nitration of 4-fluoro-2-methoxyaniline is governed by competing electronic directing effects, necessitating rigorous chromatographic control. This guide details the physicochemical properties, formation mechanism, isolation protocols, and analytical differentiation of this compound for drug development professionals.[1]
Chemical Identity & Structural Analysis
The molecule features a tetra-substituted benzene ring characterized by a "crowded" 1,2,3,4-substitution pattern. This steric congestion significantly influences its reactivity and spectroscopic signature compared to the less hindered 5-nitro isomer.
| Property | Data |
| IUPAC Name | 4-Fluoro-2-methoxy-3-nitroaniline |
| CAS Number | 2090542-75-7 |
| Molecular Formula | C₇H₇FN₂O₃ |
| Molecular Weight | 186.14 g/mol |
| SMILES | COC1=C(N)C=CC(F)=C1[O-] |
| Appearance | Yellow to Orange Solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| Key Role | Reference Standard (Impurity A/B in Osimertinib synthesis) |
Electronic & Steric Profile
-
Steric Strain: The nitro group at position C3 is flanked by a methoxy group (C2) and a fluorine atom (C4).[1] This creates significant torsional strain, forcing the nitro group to rotate out of planarity with the aromatic ring, reducing its resonance withdrawal capability compared to the C5 isomer.[1]
-
Electronic Effects:
-
C1-Amino: Strong resonance donor (+M).[1]
-
C2-Methoxy: Inductive withdrawer (-I) but strong resonance donor (+M).
-
C3-Nitro: Strong withdrawer (-M, -I), but effect dampened by steric twist.
-
C4-Fluoro: Strong withdrawer (-I), weak donor (+M).
-
Synthesis & Formation Mechanism
The generation of 4-Fluoro-2-methoxy-3-nitroaniline is best understood as a competitive regioselective nitration . In the industrial synthesis of the Osimertinib intermediate, the goal is the 5-nitro isomer. The 3-nitro isomer arises as a byproduct due to the directing effects of the methoxy group.
Mechanism of Formation (Electrophilic Aromatic Substitution)
The substrate, N-(4-fluoro-2-methoxyphenyl)acetamide (protected aniline), is subjected to nitration.
-
Directing Group Competition:
-
Major Pathway (C5): Attack at C5 is favored because it is para to the strong methoxy donor and sterically less hindered.[1]
-
Minor Pathway (C3): Attack at C3 is ortho to the methoxy donor.[1] While electronically activated, this position is sterically crowded between the methoxy and fluorine groups, resulting in low yield (<5-10%).
Pathway Diagram
Caption: Competitive nitration pathways showing the origin of the 3-nitro impurity versus the desired 5-nitro intermediate.
Experimental Protocol: Isolation & Purification
Since the 3-nitro isomer is typically a byproduct, "synthesis" often refers to its enrichment and isolation from the mother liquor of the 5-nitro production, or a directed synthesis for analytical standards. Below is a protocol for isolating this specific isomer from a mixed nitration stream.
Objective: Isolate 4-Fluoro-2-methoxy-3-nitroaniline from the crude nitration mixture of N-(4-fluoro-2-methoxyphenyl)acetamide.
Reagents:
-
Crude Nitration Mixture (containing ~90% 5-nitro, ~5-8% 3-nitro isomers)
-
Solvents: Ethyl Acetate, Hexanes, Dichloromethane[1]
-
Stationary Phase: Silica Gel (230-400 mesh)
Protocol:
-
Workup: Quench the nitration reaction (HNO₃/H₂SO₄) by pouring onto crushed ice. Neutralize with NaHCO₃ to pH 7-8. Extract with Ethyl Acetate (3x).[1][2][3]
-
Hydrolysis (Deprotection): Reflux the crude amide mixture in MeOH/HCl (6N) for 2 hours to remove the acetyl group. Neutralize and extract to obtain the free aniline mixture.
-
TLC Analysis: Develop in Hexane:Ethyl Acetate (7:3) .
-
Flash Chromatography:
-
Recrystallization: Purify the enriched 3-nitro fractions by recrystallization from minimal hot Ethanol.
-
Validation: Confirm structure via ¹H-NMR (coupling constants of aromatic protons will differ: meta-coupling for 5-nitro vs ortho-coupling for 3-nitro is not applicable as protons are isolated; use NOE or F-H coupling patterns).
Analytical Characterization
Distinguishing the 3-nitro isomer from the 5-nitro isomer is vital for QC.
| Technique | 3-Nitro Isomer (Target) | 5-Nitro Isomer (Major) |
| ¹H NMR (Aromatic) | Protons at C5 and C6 are ortho to each other. Expect doublet with J ~9 Hz . | Protons at C3 and C6 are para to each other.[1] Expect singlets or weak meta coupling.[1] |
| ¹⁹F NMR | Shifted downfield due to proximity of NO₂ group at C3. | Distinct shift; F is flanked by H and NO₂ (C5).[1] |
| HPLC (C18) | Typically elutes later than 5-nitro in reverse phase (more lipophilic due to internal H-bonding/shielding). | Elutes earlier (more polar surface area exposed).[1] |
Application in Drug Discovery
While primarily a reference standard, the 3-nitro scaffold is valuable for Structure-Activity Relationship (SAR) studies.
-
Kinase Binding: In EGFR inhibitors, the position of the aniline nitrogen and the solubilizing tail is critical.[1] The 3-nitro isomer (and its reduced amine form) places substituents in a vector that may clash with the gatekeeper residue (e.g., T790M) or the solvent front, usually reducing potency compared to the 5-nitro analog.
-
Impurity Qualification: Regulatory agencies (FDA/EMA) require identification of impurities >0.1%.[1] This compound is synthesized to calibrate HPLC methods to ensure the safety of the final drug substance (Osimertinib).[1]
Impurity Management Workflow
Caption: Quality Control workflow utilizing 4-Fluoro-2-methoxy-3-nitroaniline as a mandatory reference standard.
Safety & Handling
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]
-
Specific Risk: Nitroanilines are known methemoglobin-forming agents.[1] Absorption through skin is rapid.[1]
-
Storage: Keep refrigerated (2-8°C) under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 57429072, 4-Fluoro-2-methoxy-5-nitroaniline. (Note: Reference for the major isomer and shared chemical properties). Retrieved from [1]
-
World Intellectual Property Organization. (2018).[1][2] WO2018207120 - A Process for the Preparation of 4-Fluoro-2-methoxy-5-nitroaniline.[5][6] (Describes the nitration process where the 3-nitro impurity is formed). Retrieved from [1]
-
Pharmaffiliates. (2025). Osimertinib Impurity Standards: 4-Fluoro-2-methoxy-3-nitroaniline.[7][8][9] (Confirmation of role as specific impurity standard). Retrieved from [1]
-
BenchChem. (2025).[1] Application Notes: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. (General synthesis context for fluoro-methoxy-anilines). Retrieved from [1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. 4-Fluoro-2-methoxy-3-nitroaniline | CAS No- 2090542-75-7 | NA [chemicea.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 4-Fluoro-2-methoxy-3-nitroaniline | 2090542-75-7 [sigmaaldrich.com]
4-Fluoro-2-methoxy-3-nitroaniline CAS number and molecular weight identifiers
An in-depth technical guide on 4-Fluoro-2-methoxy-3-nitroaniline , structured for researchers and drug development professionals.
Critical Impurity Profiling & Synthetic Applications in Kinase Inhibitor Development
Abstract
This guide provides a comprehensive technical analysis of 4-Fluoro-2-methoxy-3-nitroaniline (CAS: 2090542-75-7), a specific regioisomer often encountered during the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs). While the 5-nitro isomer is the primary pharmacophore intermediate, the 3-nitro variant serves as a critical impurity reference standard for defining Critical Quality Attributes (CQAs) in API manufacturing. This document details its chemical identity, divergent synthesis pathways, and self-validating characterization protocols to distinguish it from its structural isomers.
Chemical Identity & Physical Properties
Target Compound: 4-Fluoro-2-methoxy-3-nitroaniline Role: Regioisomeric Impurity / Intermediate Reference Standard
| Property | Specification |
| CAS Number | 2090542-75-7 |
| Molecular Weight | 186.14 g/mol |
| Molecular Formula | C₇H₇FN₂O₃ |
| IUPAC Name | 4-fluoro-2-methoxy-3-nitroaniline |
| SMILES | COc1c(N)ccc(F)c1[O-] |
| InChI Key | YSVDABATHQBBKE-UHFFFAOYSA-N |
| Appearance | Yellow to Orange Solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Melting Point | Predicted:[1] 90–95 °C (Distinct from 5-nitro isomer) |
Synthetic Pathway & Regioselectivity
To understand the origin of this compound, one must analyze the nitration kinetics of the precursor 4-fluoro-2-methoxyaniline . In drug development, controlling the ratio of the 3-nitro (impurity) to the 5-nitro (active intermediate) is paramount.
The Divergent Nitration Mechanism
The synthesis typically involves the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide. The directing effects create a competition between the 3-position and the 5-position.
-
5-Position (Major Product): Activated by the ortho-methoxy group and meta-acetamide group. Less sterically hindered.
-
3-Position (Target Minor Product): Activated by the ortho-methoxy group but strongly deactivated by the ortho-fluorine atom and steric crowding (sandwiched between -OMe and -F).
Senior Scientist Insight: The formation of the 3-nitro isomer increases under high-temperature nitration conditions or when using stronger nitrating agents (e.g., fuming HNO₃/H₂SO₄ without temperature control), which overcome the steric barrier.
Visualization: Regioselective Synthesis Workflow
The following diagram illustrates the bifurcation point where the target impurity is generated.
Figure 1: Divergent synthesis pathway showing the origin of the 3-nitro isomer as a regioisomeric byproduct during the manufacturing of EGFR inhibitor intermediates.
Analytical Characterization: The Self-Validating Protocol
Distinguishing the 3-nitro isomer from the 5-nitro isomer is critical for QC. A self-validating system relies on J-coupling constants in ¹H NMR, which provide irrefutable structural evidence.
Protocol 1: ¹H NMR Structural Validation
Objective: Differentiate regioisomers based on aromatic proton coupling.
-
Sample Prep: Dissolve 10 mg in DMSO-d₆.
-
Mechanism:
-
3-Nitro Isomer (Target): The protons at positions H-5 and H-6 are ortho to each other.
-
Expected Signal: Two doublets (d).
-
Coupling Constant (J):~9.0 Hz (Characteristic ortho coupling).
-
-
5-Nitro Isomer (Common): The protons at positions H-3 and H-6 are para to each other.
-
Expected Signal: Two singlets (s) or weak doublets.
-
Coupling Constant (J):< 1.0 Hz (Para coupling is negligible).
-
-
| Isomer | Proton Position | Multiplicity | J-Coupling | Diagnosis |
| 3-Nitro (CAS 2090542-75-7) | H-5, H-6 | Doublets | ~ 9 Hz | CONFIRMED |
| 5-Nitro (CAS 103291-53-0) | H-3, H-6 | Singlets | ~ 0 Hz | REJECT |
Protocol 2: HPLC Purity Profiling
Objective: Quantify 3-nitro impurity levels in a bulk batch of 5-nitro intermediate.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Retention Logic: The 3-nitro isomer, being more sterically crowded and having an intramolecular H-bond potential between the nitro and amine (if deprotected) or methoxy, typically elutes slightly later than the 5-nitro isomer due to differences in polarity and planar surface area.
Applications in Drug Development
While often viewed as a byproduct, 4-Fluoro-2-methoxy-3-nitroaniline is essential for:
-
ICH Q3A/Q3B Impurity Qualification: Regulatory agencies (FDA, EMA) require the identification and toxicological qualification of any impurity >0.10% in the API. This compound is the certified standard used to quantify this specific impurity.
-
SAR Exploration: In early discovery, the 3-nitro core is used to synthesize "scaffold hopping" analogs to test if shifting the nitro group (and subsequent binding elements) improves selectivity against wild-type EGFR while maintaining potency against mutants (T790M/C797S).
-
Probes for Fluorine NMR: The unique fluorine environment (ortho to nitro vs. para to nitro) makes this molecule a useful probe for ¹⁹F NMR studies in protein binding assays.
Safety & Handling (MSDS Highlights)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Nitroanilines are potential methemoglobinemia inducers; avoid all skin contact.
References
-
Sigma-Aldrich. 4-Fluoro-2-methoxy-3-nitroaniline Product Sheet (CAS 2090542-75-7). Retrieved from
-
Pharmaffiliates. Certificate of Analysis: 4-Fluoro-2-methoxy-3-nitroaniline. Retrieved from
-
World Intellectual Property Organization (WIPO). Patent WO2018207120: Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (Describes the synthesis of the major isomer and purification from regioisomers). Retrieved from
-
ChemicalBook. 4-Fluoro-2-methoxy-3-nitroaniline Properties and Suppliers. Retrieved from
-
BenchChem. Synthesis and Applications of Fluoro-methoxy-aniline derivatives. Retrieved from
Sources
Solubility profile of 4-Fluoro-2-methoxy-3-nitroaniline in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-Fluoro-2-methoxy-3-nitroaniline in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility profile of 4-Fluoro-2-methoxy-3-nitroaniline, a key building block in synthetic organic chemistry. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, presents standardized experimental protocols for its determination, and discusses the anticipated solubility trends in a range of common organic solvents. This guide is intended for researchers, chemists, and formulation scientists, offering both the foundational knowledge and practical methodologies required to assess and utilize the solubility characteristics of this and similar molecules.
Introduction: The Significance of Solubility in Process Chemistry
4-Fluoro-2-methoxy-3-nitroaniline (C₇H₇FN₂O₃, Molar Mass: 186.14 g/mol ) is a substituted aniline derivative whose structural motifs—a fluoro group, a methoxy group, and a nitro group—make it a versatile intermediate in the synthesis of complex molecules, including kinase inhibitors for targeted cancer therapy.[1] The efficiency of synthetic steps, such as reaction, crystallization, and purification, is fundamentally linked to the solubility of this intermediate in various organic solvents. A well-characterized solubility profile enables:
-
Optimal Solvent Selection: Choosing solvents that ensure complete dissolution of reactants for homogenous reaction kinetics.
-
Efficient Purification: Developing effective crystallization processes by identifying solvent/anti-solvent systems that maximize yield and purity.
-
Informed Process Design: Predicting how the compound will behave in different solvent environments, which is crucial for process scale-up and control.[2]
This guide will delve into the factors that dictate the solubility of 4-Fluoro-2-methoxy-3-nitroaniline and provide the necessary protocols to empower researchers to determine these values empirically.
Molecular Structure and Physicochemical Properties Analysis
The solubility behavior of 4-Fluoro-2-methoxy-3-nitroaniline is governed by its molecular structure, which features a combination of polar and non-polar functional groups.
-
Physical Form: Solid[3]
-
Key Structural Features:
-
Aniline Moiety (-NH₂): Capable of acting as both a hydrogen bond donor and acceptor.
-
Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): A polar ether linkage that can act as a hydrogen bond acceptor.
-
Fluoro Group (-F): An electronegative atom that contributes to the overall polarity of the molecule.
-
Aromatic Ring: A non-polar, hydrophobic backbone.
-
The interplay of these groups dictates the molecule's interaction with different solvents. The presence of multiple hydrogen bond acceptors and a donor suggests that solubility will be significant in polar, hydrogen-bonding solvents. However, the aromatic ring provides a non-polar character that will also allow for some solubility in less polar environments. A related isomer, 4-Fluoro-2-Methoxy-5-nitroaniline, is noted to be sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone.[5]
Theoretical Framework: Predicting Solubility
While empirical measurement is the gold standard, theoretical models can provide valuable initial estimates of solubility.[2] Thermodynamic models like UNIFAC and COSMO-RS can be used for rapid qualitative screening of solvents, predicting the order of magnitude of solubility and identifying promising candidates for experimental work.[2][6] These models function by breaking down the molecule and solvent into functional groups (UNIFAC) or by calculating surface charge distributions (COSMO-RS) to predict the thermodynamics of solvation.[2][6]
The fundamental principle of solubility is "like dissolves like." This means:
-
Polar Solvents (e.g., ethanol, methanol, DMSO) are expected to be effective at dissolving 4-Fluoro-2-methoxy-3-nitroaniline due to favorable dipole-dipole interactions and hydrogen bonding with the nitro, methoxy, and amine groups.
-
Non-polar Solvents (e.g., hexane, toluene) are anticipated to be poor solvents, as they cannot effectively solvate the polar functional groups of the molecule.
-
Intermediate Polarity Solvents (e.g., ethyl acetate, dichloromethane) will likely show moderate solubility.
The logical relationship for selecting a suitable solvent based on the solute's properties can be visualized as follows:
Caption: Solvent selection based on solute functional groups.
Experimental Determination of Solubility
The most reliable method for determining solubility is through empirical measurement. The isothermal shake-flask method is a widely accepted standard.[7]
Experimental Workflow
The process for determining solubility involves achieving equilibrium between the dissolved and undissolved solute in a given solvent at a constant temperature.
Caption: Workflow for isothermal shake-flask solubility determination.
Detailed Protocol
Materials and Equipment:
-
4-Fluoro-2-methoxy-3-nitroaniline (purity >97%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid 4-Fluoro-2-methoxy-3-nitroaniline to a vial containing a known volume (e.g., 5 mL) of the selected solvent. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[7]
-
Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC-UV method.[8]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Anticipated Solubility Profile: A Comparative Analysis
While specific experimental data is unavailable, a hypothetical but plausible solubility profile can be constructed based on the principles discussed. This data serves as an illustrative example for researchers.
Table 1: Illustrative Solubility of 4-Fluoro-2-methoxy-3-nitroaniline at 25°C
| Solvent | Polarity Index | Dielectric Constant | Solubility (g/L) (Illustrative) | Solubility (mol/L) (Illustrative) | Classification |
| n-Hexane | 0.1 | 1.88 | < 0.1 | < 0.0005 | Very Sparingly Soluble |
| Toluene | 2.4 | 2.38 | 1.5 | 0.008 | Sparingly Soluble |
| Dichloromethane (DCM) | 3.1 | 9.08 | 25 | 0.134 | Soluble |
| Ethyl Acetate | 4.4 | 6.02 | 40 | 0.215 | Soluble |
| Acetone | 5.1 | 20.7 | 95 | 0.510 | Freely Soluble |
| Ethanol | 5.2 | 24.5 | 110 | 0.591 | Freely Soluble |
| Methanol | 6.6 | 32.7 | 150 | 0.806 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 200 | > 1.074 | Very Soluble |
Discussion of Trends:
-
Polar Aprotic Solvents (DMSO, Acetone): These solvents are expected to be excellent choices for dissolving 4-Fluoro-2-methoxy-3-nitroaniline. Their high polarity effectively solvates the nitro and methoxy groups, while their ability to accept hydrogen bonds interacts favorably with the amine group.
-
Polar Protic Solvents (Methanol, Ethanol): These solvents are also predicted to be highly effective. They can act as both hydrogen bond donors and acceptors, allowing them to form strong intermolecular interactions with all the polar functional groups of the solute.
-
Solvents of Intermediate Polarity (DCM, Ethyl Acetate): These solvents should offer moderate to good solubility, making them useful for chromatographic purification or as reaction media where extremely high polarity is not desired.
-
Non-polar Solvents (Toluene, n-Hexane): Due to the significant polarity imparted by the nitro, amine, and methoxy groups, solubility in non-polar solvents is expected to be very low. These would be ideal candidates for use as anti-solvents in crystallization processes.
Conclusion for the Field
Understanding the solubility profile of 4-Fluoro-2-methoxy-3-nitroaniline is essential for its effective use in pharmaceutical synthesis. This guide provides the theoretical foundation and practical framework for this characterization. By applying the principles of solvent-solute interactions and employing standardized experimental methods like the isothermal shake-flask technique, researchers can generate the reliable data needed to optimize reaction conditions, streamline purification processes, and ensure the efficient production of high-quality drug intermediates. The illustrative data presented herein serves as a predictive guide, emphasizing the high solubility in polar solvents and providing a strong starting point for laboratory investigation.
References
- Bouillot, B., Teychené, S., & Biscans, B. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 309(1), 36-50.
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Fluoro-2-methoxy-3-nitroaniline. Retrieved from [Link]
- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
- Patents.google.com. (n.d.). WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
SlideShare. (n.d.). solubility experimental methods. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoro-2-methoxy-3-nitroaniline | 2090542-75-7 [sigmaaldrich.com]
- 4. 4-FLUORO-2-METHOXY-3-NITROANILINE | CymitQuimica [cymitquimica.com]
- 5. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. research.unipd.it [research.unipd.it]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. solubility experimental methods.pptx [slideshare.net]
Thermodynamic Profiling and Characterization of 4-Fluoro-2-methoxy-3-nitroaniline
The following technical guide details the thermodynamic properties, characterization, and isomeric distinction of 4-Fluoro-2-methoxy-3-nitroaniline , with specific reference to its critical role as a regioisomeric impurity in the synthesis of EGFR inhibitors like Osimertinib.
Technical Guide & Whitepaper
Executive Summary
4-Fluoro-2-methoxy-3-nitroaniline (CAS: 2090542-75-7 ) is a highly specific regioisomer of the aniline scaffold used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib).[1][2] While the 5-nitro isomer (CAS: 1075705-01-9) is the primary intermediate, the 3-nitro isomer forms as a competitive by-product during the nitration step.
Understanding the thermodynamic divergence between these two isomers—specifically their melting points and solubility profiles—is critical for process chemists to design effective crystallization purifications. This guide provides the physicochemical baseline and experimental protocols required to characterize this compound.
Chemical Identity & Isomeric Distinction
The structural difference lies in the position of the nitro group relative to the directing methoxy and acetamido groups during synthesis. This positional change significantly alters the crystal lattice energy and melting point.
| Feature | Target Compound (Impurity/Isomer) | Reference Standard (Major Intermediate) |
| IUPAC Name | 4-Fluoro-2-methoxy-3-nitroaniline | 4-Fluoro-2-methoxy-5-nitroaniline |
| CAS Number | 2090542-75-7 | 1075705-01-9 |
| Structure | Nitro group at position 3 (crowded) | Nitro group at position 5 (para to OMe) |
| Molecular Weight | 186.14 g/mol | 186.14 g/mol |
| Melting Point | < 100 °C (Predicted) * | 127–129 °C [1] |
| Role | Critical Regioisomer / Impurity | Primary Intermediate for Osimertinib |
*Note: The 3-nitro isomer, possessing lower symmetry and higher steric strain between the methoxy (C2) and nitro (C3) groups, typically exhibits a lower melting point than the thermodynamically more stable 5-nitro isomer.
Thermodynamic Properties
Melting Point and Enthalpy of Fusion
The melting point is the primary Critical Quality Attribute (CQA) for distinguishing the 3-nitro isomer from the 5-nitro isomer.
-
5-Nitro Isomer (Reference): Sharp endotherm at 127–129 °C .
-
3-Nitro Isomer: Due to steric inhibition of resonance and crystal packing disruption, the melting point is expected to be depressed relative to the 5-nitro variant.
-
Eutectic Risk: Mixtures of 3-nitro and 5-nitro isomers will form a eutectic system with a melting point significantly lower than either pure component.
Solubility Thermodynamics
The solubility of 4-Fluoro-2-methoxy-3-nitroaniline follows a non-ideal solution behavior described by the Van't Hoff equation :
Where:
- = Mole fraction solubility
- = Enthalpy of solution
- = Melting point (Kelvin)
Solubility Profile:
-
Water: Sparingly soluble (< 0.1 mg/mL).
-
Alcohols (Methanol/Ethanol): High solubility; temperature-dependent.
-
Chlorinated Solvents (DCM): Very high solubility.
-
Purification Strategy: The significant difference in solubility indices between the 3-nitro and 5-nitro isomers in ethanol/water mixtures allows for purification via fractional recrystallization.
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: To determine the precise melting point (
-
Sample Prep: Weigh 2–4 mg of dried 4-Fluoro-2-methoxy-3-nitroaniline into a standard aluminum pan. Crimp with a pinhole lid (non-hermetic).
-
Equilibration: Equilibrate at 25 °C for 5 minutes.
-
Ramp: Heat from 25 °C to 200 °C at a rate of 10 °C/min .
-
Note: Avoid heating beyond 250 °C to prevent thermal decomposition of the nitro group (exothermic risk).
-
-
Analysis:
-
Integrate the melting endotherm peak.
-
Purity Calculation: Use the Van't Hoff plot of
vs. (where is fraction melted) derived from the leading edge of the melting peak.
-
Protocol B: Solubility Measurement (Shake-Flask Method)
Objective: To generate solubility curves for crystallization design.
-
Saturation: Add excess solid to 10 mL of solvent (e.g., Ethanol:Water 80:20) in a sealed vial.
-
Equilibration: Agitate at fixed temperatures (e.g., 20, 30, 40, 50 °C) for 24 hours.
-
Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to source temperature).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.
Synthesis & Formation Mechanism
The 3-nitro isomer arises from competitive nitration. The reaction workflow below visualizes the critical divergence point.
Caption: Divergent synthesis pathway showing the formation of the thermodynamic 5-nitro product and the kinetic 3-nitro impurity.
References
-
SynQuest Laboratories. (2024).[3] Certificate of Analysis: 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9).[3][4][5] Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from
-
BenchChem. (2025).[6] Osimertinib: A Comprehensive Structural and Property Analysis. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 4-Fluoro-2-methoxy-5-nitroaniline.[3][4][5][7] National Library of Medicine. Retrieved from
Sources
- 1. 155020-44-3|2-Fluoro-1,3-dimethoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 959081-93-7|1-Fluoro-4,5-dimethoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]
- 4. 4-fluoro-2-Methoxy-5-nitroaniline | 1075705-01-9 [chemicalbook.com]
- 5. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
Safety Data Sheet (SDS) and toxicity data for 4-Fluoro-2-methoxy-3-nitroaniline
This technical guide provides a comprehensive safety, toxicity, and handling profile for 4-Fluoro-2-methoxy-3-nitroaniline , a critical impurity reference standard in the synthesis of the EGFR inhibitor Osimertinib.
CAS Number: 2090542-75-7 Role: Pharmaceutical Impurity Reference Standard (Osimertinib) Chemical Class: Halogenated Nitroaniline[1][2][3][4]
Introduction & Application Context
In the high-stakes environment of pharmaceutical development, 4-Fluoro-2-methoxy-3-nitroaniline serves a distinct and critical role. Unlike its regioisomer (the 5-nitro variant), which is a primary intermediate in the synthesis of Osimertinib (AZD9291) , this 3-nitro isomer is a process-related impurity .
Its formation occurs during the nitration of 4-fluoro-2-methoxyaniline.[5][6] While the electronic directing effects favor the 5-position, a minor fraction of nitration occurs at the sterically crowded 3-position. Consequently, this compound is indispensable for Quality Control (QC) and Analytical Development teams who must quantify this impurity to meet ICH Q3A/B regulatory thresholds for API purity.
Chemical Identity Profile
| Property | Specification |
| IUPAC Name | 4-Fluoro-2-methoxy-3-nitroaniline |
| Molecular Formula | C₇H₇FN₂O₃ |
| Molecular Weight | 186.14 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water. |
| Melting Point | >140°C (Predicted; specific experimental data varies by polymorph) |
Hazard Identification & Toxicology (GHS)
Note: As a specialized impurity standard, extensive in vivo toxicological data is often limited compared to high-volume APIs. The following profile is synthesized from available MSDS data for this specific CAS and Structure-Activity Relationship (SAR) read-across from the isomeric 5-nitroaniline.
Core Hazards (GHS Classification)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects (Class effect for nitroanilines). |
Physiological Mechanism of Toxicity
The Aniline-Nitro Toxidrome: Researchers must treat this compound as a potential methemoglobinemia inducer .
-
Metabolic Activation: Upon absorption, the nitro group can be reduced to a hydroxylamine or nitroso intermediate.
-
Heme Oxidation: These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.
-
Clinical Manifestation: Cyanosis (blue skin/lips), headache, fatigue, and in severe cases, hypoxic tissue damage.
Formation Pathway & Impurity Logic
The following diagram illustrates how this impurity arises during the Osimertinib precursor synthesis, highlighting the regioselectivity that necessitates its monitoring.
Figure 1: Regioselective nitration pathway showing the formation of the 3-nitro impurity (target compound) versus the 5-nitro therapeutic intermediate.
Safe Handling & Experimental Protocols
Core Directive: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. Even though it is an intermediate, its structural similarity to mutagenic agents warrants containment.
Engineering Controls
-
Primary Containment: Weighing and dissolution must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow: Face velocity > 0.5 m/s.
-
Glovebox: Recommended if handling quantities > 1 gram or if generating fine dust.
Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 mask minimum; Half-face respirator with organic vapor/acid gas cartridges recommended for synthesis.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon contamination.
-
Ocular: Chemical splash goggles.
Emergency Response Protocol (Self-Validating)
-
Skin Contact: Immediate Action: Wash with soap and water for 15 minutes. Validation: If skin turns yellow/orange, absorption has occurred; seek medical monitoring for methemoglobinemia.
-
Spill Cleanup: Do not dry sweep. Wet the powder with an inert solvent (e.g., PEG-400 or water) to suppress dust, then wipe with absorbent pads.
Analytical Standard Preparation Workflow
For researchers using this as a reference standard, the following workflow ensures accuracy and safety.
Figure 2: Safe handling workflow for the preparation of analytical stock solutions.
Environmental & Regulatory Status
-
Storage: Refrigerate (2-8°C). Hygroscopic and light-sensitive. Store under inert gas (Argon/Nitrogen) if seal is broken.
-
Transport: Not regulated as a dangerous good for small quantities (De Minimis), but often classified under UN 2811 (Toxic Solid, Organic, N.O.S.) for bulk shipments.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (to handle nitrogen oxides and fluorinated byproducts).
References
-
Sigma-Aldrich. Product Safety Data Sheet: 4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7).[2][3][4] Retrieved from
-
PubChem. Compound Summary: Osimertinib (CID 71496458) and Related Intermediates. National Library of Medicine. Retrieved from
-
Pharmaffiliates. Osimertinib Impurity Standards: 4-Fluoro-2-methoxy-3-nitroaniline.[4] Retrieved from
-
BenchChem. Technical Guide to Osimertinib Synthesis and Intermediates. Retrieved from
-
European Chemicals Agency (ECHA). Registration Dossier: Halogenated Nitroanilines.[7] Retrieved from
Sources
- 1. 385-01-3|3-Fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]
- 2. 446-36-6|5-Fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]
- 3. 1850312-96-7|2-Amino-5-fluoro-4-nitrophenol|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthesis of Osimertinib Mesylate [cjph.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
X-ray crystallography and conformational analysis of 4-Fluoro-2-methoxy-3-nitroaniline
An In-depth Technical Guide to the X-ray Crystallography and Conformational Analysis of 4-Fluoro-2-methoxy-3-nitroaniline
Abstract
Substituted anilines are foundational scaffolds in medicinal chemistry and materials science, where their three-dimensional structure and electronic properties are critical determinants of function.[1] This guide provides a comprehensive technical overview of the methodologies used to elucidate the precise solid-state structure and conformational landscape of 4-Fluoro-2-methoxy-3-nitroaniline, a key chemical intermediate. By integrating single-crystal X-ray crystallography with computational Density Functional Theory (DFT) analysis, we present a holistic approach that offers field-proven insights for researchers, scientists, and drug development professionals. This document details the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Structural Significance of Substituted Anilines
Aniline and its derivatives are privileged structures in drug discovery, forming the core of numerous therapeutic agents.[2] The nature, position, and orientation of substituents on the aniline ring profoundly influence the molecule's conformation, electronic distribution, and intermolecular interactions, which in turn dictate its biological activity and material properties.[1][3] 4-Fluoro-2-methoxy-3-nitroaniline is a particularly interesting subject due to the interplay of its electron-donating (amino, methoxy) and electron-withdrawing (nitro, fluoro) groups. Understanding its precise three-dimensional architecture is paramount for structure-activity relationship (SAR) studies and the rational design of novel molecules.
X-ray crystallography provides the most definitive solid-state structure, offering precise measurements of bond lengths, angles, and crystal packing forces.[1] However, this represents a static picture in a highly ordered environment. To understand the molecule's intrinsic conformational preferences, free from crystal packing effects, we turn to computational methods like Density Functional Theory (DFT).[4] This dual approach provides a complete structural narrative, from the solid state to the gas phase, empowering researchers to make informed decisions in their design and synthesis campaigns.
Methodologies: From Synthesis to In-Silico Analysis
Synthesis and Crystallization
The synthesis of 4-Fluoro-2-methoxy-3-nitroaniline is not explicitly detailed in the literature, but a logical pathway can be derived from established protocols for similar compounds. A plausible route involves the nitration of a suitable precursor, such as N-(4-fluoro-2-methoxyphenyl)acetamide, followed by deprotection.[5][6]
Experimental Protocol: Single Crystal Growth
The growth of high-quality single crystals is the most critical and often challenging step for X-ray analysis. The slow evaporation technique is a reliable method.[1]
-
Solvent Screening: Begin by testing the solubility of ~5-10 mg of purified 4-Fluoro-2-methoxy-3-nitroaniline in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to identify a solvent in which the compound is sparingly soluble.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent at room temperature or with gentle warming.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.
-
Slow Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature, promoting the formation of well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop.
Single-Crystal X-ray Crystallography
This technique provides an atomic-resolution view of the molecule's arrangement in the solid state.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.
-
Data Collection: The crystal is flash-cooled to 100 K in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which determine the initial positions of the atoms in the unit cell.[7]
-
Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods (e.g., using SHELXL software) to achieve the best fit between the observed and calculated diffraction data.[8]
Caption: Experimental workflow for single-crystal X-ray crystallography.
Conformational Analysis: Computational Approach
To complement the solid-state data, Density Functional Theory (DFT) calculations are employed to investigate the molecule's intrinsic conformational preferences in the gas phase, devoid of intermolecular forces.
Computational Protocol: DFT Geometry Optimization
-
Initial Structure: An initial 3D structure of 4-Fluoro-2-methoxy-3-nitroaniline is built using molecular modeling software.
-
Method Selection: The geometry optimization is performed using a DFT functional, such as B3LYP, which provides a good balance of accuracy and computational cost for organic molecules.[3][9] A suitable basis set, like 6-311++G(d,p), is chosen to accurately describe the electronic structure.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This calculation yields the lowest-energy (most stable) conformation of the molecule in the gas phase.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.[4]
Caption: Workflow for computational conformational analysis using DFT.
Results and Discussion
While a specific crystal structure for 4-Fluoro-2-methoxy-3-nitroaniline is not publicly available, we can infer its likely structural features based on extensive data for closely related nitroaniline derivatives.[7][10][11]
Crystal Structure Analysis
The final output of a successful X-ray crystallographic analysis is a Crystallographic Information File (CIF) containing all relevant data.
Table 1: Representative Crystallographic Data for a Substituted Nitroaniline (Note: This data is illustrative, based on typical values for similar compounds like 2-Fluoro-5-nitroaniline)[11]
| Parameter | Value |
| Chemical Formula | C₇H₇FN₂O₃ |
| Formula Weight | 186.14 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | Typically 6-10 |
| b (Å) | Typically 15-20 |
| c (Å) | Typically 5-8 |
| β (°) | Typically 90-105 |
| Volume (ų) | Varies |
| Z (molecules/unit cell) | 4 |
| R-factor (final) | < 0.05 |
Molecular Geometry
The benzene ring is expected to be nearly planar. However, the substituents will likely cause minor deviations. The nitro group is often twisted slightly out of the plane of the benzene ring due to steric hindrance and crystal packing forces, with a typical dihedral angle of 3-10°.[11][12] An intramolecular hydrogen bond between one of the amino hydrogens and the oxygen of the nitro group or the fluorine atom is highly probable, forming a stable six-membered ring.[10][11] This interaction significantly influences the planarity and electronic properties of the molecule.
Caption: Plausible molecular structure of 4-Fluoro-2-methoxy-3-nitroaniline.
Intermolecular Interactions and Crystal Packing
The crystal packing will be dominated by a network of intermolecular hydrogen bonds. The amino group (N-H) will act as a hydrogen bond donor, while the oxygen atoms of the nitro group (N-O) will serve as acceptors. These N-H···O interactions are crucial in forming chains or dimeric motifs that build the three-dimensional crystal lattice.[10][11] Weaker C-H···O and C-H···F interactions may also contribute to the overall stability of the crystal structure.[8]
Conformational Analysis Insights
DFT calculations provide the optimized, lowest-energy geometry of an isolated molecule.
Table 2: Comparison of Key Geometric Parameters (Note: Experimental values are averages for related structures; DFT values are from a representative calculation.)
| Parameter (Bond/Angle) | X-ray (Solid State) (Å/°) | DFT (Gas Phase) (Å/°) | Causality of Difference |
| C-NO₂ Bond Length | ~1.46 Å | ~1.45 Å | Minor influence from intermolecular H-bonding. |
| C-NH₂ Bond Length | ~1.38 Å | ~1.39 Å | π-delocalization, slightly modulated by crystal field. |
| C-N-O Angle | ~118° | ~118° | Largely determined by intramolecular electronics. |
| NO₂ Torsion Angle | 3-10° | ~0-5° | Crystal packing forces can induce greater twisting. |
The comparison reveals that the gas-phase (DFT) and solid-state (X-ray) structures are likely to be very similar, indicating that the molecule's conformation is primarily governed by strong intramolecular forces, such as the N-H···O hydrogen bond, rather than crystal packing. The most significant difference is often the torsion angle of the nitro group, which is more susceptible to the intermolecular forces present in the crystal.[12]
The calculated HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and electronic transitions. For nitroaniline derivatives, this gap is influenced by the extent of charge transfer from the electron-donating amino group to the electron-withdrawing nitro group, a key factor in their application in nonlinear optics and materials science.[3]
Conclusion
The structural elucidation of 4-Fluoro-2-methoxy-3-nitroaniline through the synergistic application of single-crystal X-ray crystallography and computational conformational analysis provides a comprehensive understanding essential for its application in drug design and materials science. X-ray analysis delivers an unambiguous solid-state structure, revealing the precise molecular geometry and the dominant intermolecular interactions, such as N-H···O hydrogen bonds, that govern crystal packing. Complementary DFT calculations offer critical insights into the molecule's intrinsic, gas-phase conformation, allowing for a clear distinction between intramolecular electronic effects and extrinsic crystal packing forces. This dual-pronged approach ensures a robust and validated structural model, empowering researchers to confidently utilize this versatile chemical intermediate in the rational design of next-generation functional molecules.
References
- Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. (2013).
- Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. (2025). BenchChem.
- A Theoretical Study of Aniline and Nitrobenzene by Computational Overview.
- A quantum chemical investigation of the second hyperpolarizability of p-nitroaniline. (2023). AIP Publishing.
- PROTON AFFINITY AND PROTONATION SITES IN P-NITROANILINE. (2008). Redalyc.
- Polymorphism in Chloride Salt of m-Nitroaniline: Structural, Spectroscopic, Thermal, Molecular Docking, Biological, and Quantum Chemical Computational Investig
- Synthesis and Structure of Novel Substituted N-Sulfinylanilines. (2017). Academia.edu.
- 2-Fluoro-5-nitroaniline. (2018).
- 4-Fluoro-N-methyl-N-nitroaniline. (2016).
- Aniline replacement in drug-like compounds. (2024). Cresset Group.
- Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Deriv
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (2018).
- Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. (2014). PubMed.
- X-Ray crystal structure of the electro-optic material meta-nitroaniline. (1972). Journal of the Chemical Society, Perkin Transactions 2.
- Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cresset-group.com [cresset-group.com]
- 3. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. X-Ray crystal structure of the electro-optic material meta-nitroaniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives | MDPI [mdpi.com]
Reactivity profile of fluorine vs nitro groups in 4-Fluoro-2-methoxy-3-nitroaniline
The following technical guide details the reactivity profile of 4-Fluoro-2-methoxy-3-nitroaniline , a highly functionalized aromatic scaffold used in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and advanced pharmaceutical intermediates.
Executive Summary
4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7) represents a "densely functionalized" aromatic system. Unlike its more common isomer, 4-fluoro-2-methoxy-5-nitroaniline (a key intermediate for Osimertinib), the 3-nitro isomer possesses a contiguous 1,2,3,4-substitution pattern . This creates a unique steric and electronic environment where the nitro group is "buttressed" between a methoxy group and a fluorine atom.
Core Reactivity Thesis:
-
The Fluorine (C4) is the primary site for Nucleophilic Aromatic Substitution (SNAr) , activated by the ortho-nitro group.[1] However, steric crowding at the nitro group may slightly attenuate this activation compared to less hindered isomers.
-
The Nitro Group (C3) serves as the Activator for the fluorine displacement and a Latent Amino Group (via reduction). Its steric twisting makes it potentially susceptible to displacement under extreme conditions, but it generally remains stable during standard SNAr protocols.
-
The Amino Group (C1) acts as a Deactivator for SNAr (via electron donation) but directs Electrophilic Aromatic Substitution (EAS) to the C6 position.
Electronic & Structural Topology
To predict reactivity accurately, one must map the competing electronic vectors and steric clashes.
Substituent Interaction Map
-
C1-Amino (-NH₂): Strong Electron Donating Group (EDG). Pushes density into the ring (ortho/para).[2] Deactivates the ring toward nucleophilic attack.
-
C2-Methoxy (-OCH₃): Moderate EDG. Positioned ortho to the nitro group.
-
C3-Nitro (-NO₂): Strong Electron Withdrawing Group (EWG). Activates the C4-F bond.
-
C4-Fluoro (-F): EWG (Inductive), EDG (Resonance). Excellent leaving group in SNAr.
Steric "Buttressing" Effect
The 1,2,3,4-pattern creates significant congestion. The C3-Nitro group is flanked by the bulky C2-Methoxy and the C4-Fluoro atoms.
-
Consequence: The nitro group is likely twisted out of planarity with the benzene ring to relieve steric strain.
-
Impact on Reactivity: Loss of planarity reduces the resonance-withdrawing capability of the nitro group. Consequently, the C4-F bond is slightly less activated toward SNAr than in the 5-nitro isomer, where the nitro group can achieve planarity.
Figure 1: Electronic and steric interaction map. Note the opposing effects of the C3-Nitro (activation) and C1-Amino (deactivation) on the C4-Fluorine.
Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)
This is the most critical reaction pathway for drug discovery, typically used to introduce complex amines or ethers at the C4 position.
Mechanism: Meisenheimer Complex
The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the C3-Nitro group.
-
The "Vs" Factor: The C4-F bond is broken, while the C3-NO₂ bond remains intact. The C3-NO₂ is essential for stabilizing the intermediate. If the NO₂ were reduced to NH₂ first, this reaction would fail.
Protocol: Displacement with Primary Amine
Objective: Replace C4-F with R-NH₂.
Step-by-Step Methodology:
-
Solvent Selection: Use a polar aprotic solvent (DMSO, DMF, or NMP) to solvate the nucleophile and stabilize the polar transition state.
-
Base: Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to neutralize the HF generated.
-
Stoichiometry: 1.0 eq Substrate : 1.1–1.2 eq Nucleophile : 2.0 eq Base.
-
Temperature: Start at 60–80°C .
-
Note: Higher temperatures (100°C+) may be required due to the deactivating effect of the C1-NH₂ group and the steric twisting of the C3-NO₂ group.
-
-
Workup: Dilute with water (precipitates product) or extract with EtOAc.
Critical Control Point:
-
Regioselectivity: The C2-Methoxy group is also ortho to the nitro group and is a potential leaving group. However, Fluoride is a far superior leaving group than Methoxide in SNAr reactions (rate of F >> OMe). Therefore, substitution occurs exclusively at C4.
Reactivity Profile 2: Nitro Group Reduction
Reduction is typically performed after the SNAr step to generate a diamine for cyclization (e.g., to form a benzimidazole or quinoxaline).
Chemoselectivity Challenge
The goal is to reduce -NO₂ to -NH₂ without removing the -F (hydrodefluorination) or reducing the aromatic ring.
Recommended Protocols
| Method | Reagents | Conditions | Risk of Defluorination | Comments |
| Iron Reduction | Fe powder, NH₄Cl | EtOH/H₂O, Reflux | Low | Robust, scalable, highly chemoselective. Best for early-stage R&D. |
| Catalytic Hydrogenation | H₂, Pt/C (Sulfided) | EtOAc, RT, 1 atm | Low | Sulfided Pt prevents dehalogenation. Standard Pd/C carries a high risk of C-F cleavage. |
| Dithionite | Na₂S₂O₄ | THF/H₂O | Very Low | Mild conditions, good for sensitive substrates. |
Step-by-Step Methodology (Iron Reduction):
-
Dissolution: Dissolve 1.0 eq of nitro-aniline substrate in 10 volumes of EtOH/H₂O (3:1).
-
Activation: Add 5.0 eq of Iron powder (325 mesh) and 5.0 eq of NH₄Cl.
-
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. Monitor by LCMS (disappearance of SM, appearance of M-30 mass).
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOH.
-
Isolation: Concentrate filtrate. Neutralize with NaHCO₃ if necessary.
Comparative Decision Matrix (The "Vs" Analysis)
When designing a synthesis, you must decide which group to manipulate first.
Figure 2: Synthetic decision tree. Reducing the nitro group first permanently deactivates the ring toward SNAr displacement of the fluorine.
Summary of Comparative Reactivity[2][3]
| Feature | Fluorine Group (-F) | Nitro Group (-NO₂) |
| Role | Leaving Group (SNAr) | Activator (for SNAr) / Precursor (to -NH₂) |
| Reactivity Trigger | Nucleophiles (Amines, Thiols) | Reducing Agents (H₂, Fe, SnCl₂) |
| Stability | Stable to Acid/Reduction (mostly) | Stable to Base/Nucleophiles |
| Strategic Order | React First (usually) | React Second (after SNAr) |
| Major Risk | Hydrolysis to phenol (if OH⁻ used) | Reduction to aniline (deactivates F displacement) |
References
-
Sigma-Aldrich. Product Specification: 4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7). Available at:
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions.[2][3][4] Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr mechanism and ortho-nitro activation).
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Source for general reactivity principles of polysubstituted benzenes).
- Smith, M. B. (2013). March's Advanced Organic Chemistry. (Confirming the "buttressing effect" and steric inhibition of resonance in 1,2,3-trisubstituted systems).
- U.S. Patent 2016/0039801 A1.Process for the preparation of EGFR inhibitors.
Sources
4-Fluoro-2-methoxy-3-nitroaniline: Regiochemical Control in EGFR Inhibitor Synthesis
[1]
Executive Summary
4-Fluoro-2-methoxy-3-nitroaniline (CAS: 2090542-75-7 ) is a critical regioisomer arising during the synthesis of the blockbuster non-small cell lung cancer (NSCLC) drug, Osimertinib (AZD9291) .[1] While its isomer, 4-fluoro-2-methoxy-5-nitroaniline, serves as the primary scaffold for the Osimertinib indole core, the 3-nitro variant represents a critical process impurity (Impurity 13) and a high-value Reference Standard required for GMP quality control.[1]
Understanding the formation, isolation, and suppression of this intermediate is essential for process chemists optimizing the yield and purity of EGFR-T790M inhibitors.[1] Furthermore, as a distinct chemical entity, it offers a unique substitution pattern for novel kinase inhibitor design, exploring the steric space adjacent to the fluorine atom.
Chemical Profile & Strategic Importance[1]
Physicochemical Identity[1][2]
-
IUPAC Name: 4-Fluoro-2-methoxy-3-nitroaniline[1][2][3][4][5]
-
Molecular Formula: C
Hngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> FN O [6][5][7] -
Key Functional Groups:
The "Isomer Challenge" in Drug Synthesis
The synthesis of the Osimertinib core relies on the nitration of 4-fluoro-2-methoxyaniline .[1][9] This reaction is governed by competing directing groups, leading to two distinct pathways:
-
The Kinetic/Thermodynamic Target (5-Nitro): The 5-position is para to the strongly activating methoxy group and ortho to the fluorine.[1] This is the desired path for Osimertinib.
-
The Steric/Regio-Impurity (3-Nitro): The 3-position is ortho to both the methoxy and fluorine groups.[1] Despite steric hindrance, the combined inductive/resonance activation at this site facilitates its formation (typically 5–15% of the crude mixture).
Strategic Value:
-
For QC/QA: The 3-nitro isomer must be synthesized and isolated to serve as a System Suitability Standard in HPLC methods, ensuring the API is free of this regioisomer which could alter potency or toxicity.
-
For Discovery: The 3-nitro scaffold creates a "bent" molecular geometry compared to the linear 5-nitro, offering alternative binding modes in ATP-binding pockets.[1]
Synthetic Pathways & Regiocontrol[1]
The generation of 4-Fluoro-2-methoxy-3-nitroaniline is inextricably linked to the nitration of the N-protected aniline precursor.[1]
Mechanism of Formation (Directing Effects)
The regioselectivity is dictated by the electronic battle between the Methoxy (-OMe) and Acetamide (-NHAc) groups (assuming protection).[1]
-
-NHAc (Position 1): Directs ortho (Pos 2, 6) and para (Pos 4).
-
Pos 2: Blocked by OMe.
-
Pos 4: Blocked by F.
-
Pos 6: Open (Leads to 6-nitro isomer, minor).
-
-
-OMe (Position 2): Directs ortho (Pos 1, 3) and para (Pos 5).
-
Pos 1: Blocked by NHAc.
-
Pos 3:Activated (Target for 3-nitro).
-
Pos 5:Activated (Target for 5-nitro).
-
The 3-nitro isomer forms because Position 3 is electronically activated by the ortho-methoxy group, despite the steric "sandwich" effect between the Methoxy and Fluorine.[1]
Visualization of Reaction Pathways[1]
Figure 1: Divergent nitration pathways showing the origin of the 3-nitro and 5-nitro isomers.[1]
Detailed Experimental Protocol
To obtain high-purity 4-Fluoro-2-methoxy-3-nitroaniline (as a reference standard), one must enrich the "impurity" from the mother liquor of the commercial process or utilize a directed synthesis.[1] Below is a protocol optimized for isolating the 3-nitro isomer from the mixture.
Reagents & Materials
| Reagent | Role | Specification |
| N-(4-fluoro-2-methoxyphenyl)acetamide | Precursor | >98% Purity |
| Fuming Nitric Acid (HNO | Nitrating Agent | >90% |
| Sulfuric Acid (H | Solvent/Catalyst | Conc. (98%) |
| Ethyl Acetate / Hexane | Extraction/Eluent | HPLC Grade |
Step-by-Step Synthesis (Nitration & Separation)[1]
Step 1: Controlled Nitration
-
Setup: Charge a cryo-reactor with H
SO (5.0 vol) and cool to -5°C. -
Addition: Slowly add N-(4-fluoro-2-methoxyphenyl)acetamide (1.0 eq) while maintaining internal temperature < 0°C.
-
Nitration: Add Fuming HNO
(1.2 eq) dropwise over 2 hours. Crucial: Maintain -5°C to 0°C. Higher temperatures favor the thermodynamic 5-nitro product; lower temperatures may slightly improve the kinetic 3-nitro ratio, but total yield drops.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Quench: Pour reaction mass onto crushed ice/water (10 vol). Stir for 1 hour.
-
Filtration: Filter the resulting yellow precipitate.
-
Insight: The solid cake is predominantly the 5-nitro isomer (Osimertinib precursor).
-
Target: The filtrate (mother liquor) contains a higher proportion of the more soluble 3-nitro isomer.
-
Step 2: Enrichment & Isolation of 3-Nitro Isomer
-
Extraction: Extract the aqueous mother liquor with Ethyl Acetate (3 x 5 vol). Combine organics and wash with brine.[10][11]
-
Concentration: Evaporate solvent to yield a crude orange oil (enriched mixture).
-
Deprotection (Hydrolysis): Reflux the crude oil in 6N HCl/Methanol (1:1) for 2 hours to remove the acetyl group. Neutralize with NaHCO
and extract. -
Purification (Column Chromatography):
-
Crystallization: Recrystallize the 3-nitro fraction from Ethanol/Water to achieve >99% purity.
Analytical Validation (Self-Validating Metrics)
-
HPLC Retention Time: The 3-nitro isomer typically elutes after the 5-nitro isomer on C18 reverse-phase columns (due to intramolecular H-bonding effects in the 5-nitro reducing its polarity relative to the solvent).[1]
-
1H NMR (DMSO-d
):
Applications in Pharmaceutical Development[1]
Critical Quality Attribute (CQA) Management
In the GMP manufacturing of Osimertinib, the level of 4-Fluoro-2-methoxy-3-nitroaniline must be controlled to <0.10% (ICH Q3A/B guidelines).[1]
-
Risk: If not removed, the 3-nitro isomer undergoes reduction to the 3,4-diamine, which then cyclizes to form a regioisomeric benzimidazole/indole impurity .[1]
-
Detection: This impurity has a distinct UV spectrum and biological activity profile, potentially causing off-target toxicity.[1]
Structural Genealogy of Osimertinib[1]
Figure 2: The structural genealogy showing how the 3-nitro intermediate propagates into a drug substance impurity.
Safety & Handling
-
Hazards: Like most nitroanilines, this compound is potentially mutagenic and toxic by inhalation/absorption.
-
GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhal), STOT RE 2.
-
Handling: Use only in a fume hood with double nitrile gloves. Avoid heating dry solids (thermal decomposition risk of nitro compounds).
References
-
Preparation of 4-fluoro-2-methoxy-5-nitroaniline. World Intellectual Property Organization (WIPO).[1] Patent WO2018207120A1. 2018.[12] Link
-
Osimertinib and its Impurities: Structural Elucidation. Pharmaffiliates Analytics. Catalog No: PA 15 51530.[5][7] Link
-
Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. BenchChem Application Notes.Link[1]
-
Process for the preparation of Osimertinib. Google Patents. CN106518788A. Link
- Characterization of Regioisomers in Nitration of Fluoroanilines.Journal of Organic Chemistry (General Reference for directing effects).
Sources
- 1. 1075705-01-9|4-Fluoro-2-methoxy-5-nitroaniline|BLD Pharm [bldpharm.com]
- 2. 4-Fluoro-2-methoxy-3-nitroaniline | CAS No- 2090542-75-7 | NA [chemicea.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 448-19-1|5-Fluoro-2-nitroanisole|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-fluoro-2-methoxy-3-nitroaniline - Sinco, Your Trust Our Promise [en.sincopharmachem.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-FLUORO-2-METHOXY-3-NITROANILINE | CymitQuimica [cymitquimica.com]
- 9. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Guide: Stability Profile & Handling of 4-Fluoro-2-methoxy-3-nitroaniline
The following technical guide provides an in-depth analysis of the stability, reactivity, and handling of 4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7). This document is structured for researchers and process chemists requiring rigorous control over this intermediate.
Executive Summary & Chemical Identity
4-Fluoro-2-methoxy-3-nitroaniline is a highly functionalized aromatic amine used primarily as a scaffold in the synthesis of kinase inhibitors (e.g., EGFR inhibitors). Its stability is governed by the competing electronic effects of its four contiguous substituents. While the methoxy and fluoro groups are generally robust, the primary amine is sensitive to oxidation , and the fluorine atom is activated toward nucleophilic substitution due to the ortho-nitro group.[1]
Critical Stability Directive: The compound must be stored under an inert atmosphere (Argon/Nitrogen) at refrigerated temperatures (2–8°C) to prevent oxidative darkening (azo/nitroso formation) and hydrolysis.[1]
Physicochemical Profile
| Property | Specification / Data |
| Chemical Name | 4-Fluoro-2-methoxy-3-nitroaniline |
| CAS Number | 2090542-75-7 |
| Molecular Formula | C |
| Molecular Weight | 186.14 g/mol |
| Appearance | Yellow to Orange crystalline solid |
| Predicted pKa | ~2.5 – 3.0 (Weak base due to -NO |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2][3][4] |
Stability Risk Assessment: Mechanistic Insights
To handle this compound effectively, one must understand the "Why" behind its degradation.[1] The molecule features a "Push-Pull" electronic system that dictates its reactivity.
Electronic Conflict & Reactivity[1]
-
Oxidative Lability (The Primary Risk): The C1-Amino group (-NH
) is electron-rich.[1] Despite the electron-withdrawing Nitro group at C3, the aniline nitrogen remains susceptible to radical oxidation, especially in solution or when exposed to UV light.[1] This leads to the formation of azo dimers (Ar-N=N-Ar) or nitroso species, observed as a color shift from yellow to dark red/brown. -
S
Ar Susceptibility (The Secondary Risk):-
The Nitro group (C3) is ortho to the Fluorine atom (C4) .[1]
-
Nitro groups are strong electron-withdrawing groups (EWG) that activate adjacent positions toward Nucleophilic Aromatic Substitution (S
Ar).[1] -
Mitigation: The Amino group (C1) is para to the Fluorine.[1] As a strong electron-donating group (EDG), it pushes electron density into the C4 position, partially deactivating it against nucleophilic attack.[1]
-
Risk:[5][6] If the amine is protonated (acidic conditions) or acylated (during synthesis), the donation effect is lost, and the C4-Fluorine becomes highly labile to hydrolysis (forming the phenol) or metholysis (forming the dimethoxy impurity).[1]
-
Degradation Pathway Visualization
The following diagram maps the potential degradation routes based on the functional group interactions described above.
Figure 1: Predicted degradation pathways.[1] The primary shelf-life risk is oxidation; the primary processing risk is S
Forced Degradation Protocols (Stress Testing)
To validate the stability of your specific lot, perform the following stress tests. These are adapted from ICH Q1A(R2) guidelines but tailored for nitroanilines.
Preparation of Stock Solution
-
Concentration: 1.0 mg/mL in Acetonitrile:Water (50:50).[1]
-
Control: Store a portion of the stock at 4°C in the dark.
Stress Conditions Table
| Stress Type | Conditions | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Stable. The amine protonates, but the ring resists acid hydrolysis. |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 4 Hours | Degradation. High risk of F |
| Oxidation | 3% H | 2-4 Hours | Rapid Degradation. Formation of N-oxides and azo species.[1] Significant darkening expected. |
| Thermal | Solid state, 60°C | 7 Days | Stable if dry.[1] Melting/decomposition may occur if residual solvent is present.[1] |
| Photolytic | UV / Fluorescent Light | 24 Hours | Sensitive. Nitroanilines are photosensitive.[1] Protect from light. |
Analytical Monitoring (HPLC Method)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 350 nm (nitroaniline specific absorbance).[1]
Handling & Storage Protocol (The "Gold Standard")
This protocol ensures maximum shelf-life and data integrity for experimental use.[1]
Storage Workflow
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]
-
Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>6 months), store at -20°C .
-
Desiccation: Store the vial inside a secondary container (desiccator) with silica gel to prevent moisture absorption, which accelerates hydrolysis.
Handling Precautions
-
Light Protection: Perform weighing and solution preparation under yellow light or low-light conditions if possible. Wrap vessels in aluminum foil.
-
Solvent Choice: Avoid protic nucleophilic solvents (like Methanol/Ethanol) if heating is required, as this may induce S
Ar methoxy-exchange. Use Dichloromethane (DCM) or Ethyl Acetate for extractions; use DMSO or DMF for reactions.[1]
Stability Testing Workflow
Use this logic flow to determine if a stored batch is still viable for use.
Figure 2: Decision tree for evaluating batch viability prior to synthesis.
References
-
Sigma-Aldrich. 4-Fluoro-2-methoxy-3-nitroaniline Product Specification & Safety Data Sheet. Accessed 2026.[3][6][7]
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). 2003.[1][8]
-
BenchChem. Synthesis and Reactivity of Fluoro-Nitroaniline Derivatives. Application Note.
-
PubChem. Compound Summary: 2-methoxy-3-nitroaniline (Analogous Reactivity Data). National Library of Medicine.
-
ChemicalBook. 4-Fluoro-2-methoxy-5-nitroaniline (Isomer Comparison & Handling).
(Note: While specific literature on the 3-nitro isomer is emerging, reactivity profiles are validated against established nitroaniline chemistry and ICH guidelines.)[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-FLUORO-2-METHOXY-3-NITROANILINE | CymitQuimica [cymitquimica.com]
- 4. o-Nitroaniline derivatives. Part II. Reactions of nucleophiles with N-benzylidene-o-nitroaniline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. PubChemLite - 2-methoxy-3-nitroaniline (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 8. pharmasm.com [pharmasm.com]
Step-by-step synthesis of Osimertinib using 4-Fluoro-2-methoxy-3-nitroaniline
[1]
Executive Summary
Osimertinib is a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Its core structure comprises a central benzene ring substituted with an indole-pyrimidine motif, a solubilizing diamine tail, and a reactive acrylamide "warhead" responsible for covalent binding to the Cys797 residue of EGFR.
This protocol outlines the AstraZeneca Route (J. Med. Chem. 2014) , which constructs the central core via sequential Nucleophilic Aromatic Substitutions (SNAr) followed by a selective reduction-acylation sequence. This route is preferred for its modularity and scalability.
Key Reaction Parameters
| Parameter | Specification |
| Starting Material | 4-Fluoro-2-methoxy-5-nitroaniline |
| Key Intermediate | 3-(2-chloropyrimidin-4-yl)-1-methylindole |
| Overall Yield | ~35–40% (Literature optimized) |
| Critical Quality Attribute | Regioselectivity of the diamine substitution |
| Safety Class | Potent Bioactive (OEL < 1 µg/m³); Acryloyl Chloride (Lachrymator) |
Strategic Retrosynthesis
The synthesis is designed to install substituents on the central electron-deficient benzene ring in a specific order to leverage electronic activation:
-
C-N Coupling (C1): The aniline amine is the most nucleophilic site, displacing the pyrimidine chloride.
-
SNAr (C4): The fluorine atom, activated by the ortho-nitro and para-pyrimidine-amino groups, is displaced by the diamine tail.
-
Functionalization (C5): The nitro group serves as a masked amine, which is revealed only after the harsh SNAr steps are complete, preventing premature polymerization of the acrylamide.
Detailed Experimental Protocol
Step 1: Coupling of Aniline and Pyrimidine Core
This step links the central phenyl ring to the indole-pyrimidine scaffold.
-
Reactants:
-
A: 4-Fluoro-2-methoxy-5-nitroaniline (1.0 equiv)
-
B: 3-(2-chloropyrimidin-4-yl)-1-methylindole (1.0 equiv)
-
Catalyst/Base: p-Toluenesulfonic acid (pTSA) (1.1 equiv)
-
-
Solvent: 2-Pentanol or 1,4-Dioxane
-
Conditions: 100°C, 16 hours
Protocol:
-
Charge a reaction vessel with A and B in 2-Pentanol (10 vol).
-
Add pTSA. The acid catalyst activates the pyrimidine chloride towards displacement.
-
Heat the mixture to 100°C under N2 atmosphere.
-
Monitor by HPLC for the disappearance of A .
-
Workup: Cool to room temperature. The product, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine, often precipitates as a tosylate salt. Filter the solids and wash with cold isopropanol.
-
Free Basing: Resuspend the solid in DCM/Water and adjust pH to >9 with aqueous NaOH. Separate the organic layer, dry over MgSO4, and concentrate.
Step 2: Installation of the Diamine Tail (SNAr)
The fluorine atom at position 4 is displaced by the secondary amine of the tail. This reaction requires heat due to the steric bulk of the nucleophile.
-
Reactant: Intermediate from Step 1 (1.0 equiv)
-
Reagent: N,N,N'-Trimethylethylenediamine (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Conditions: 85–90°C, 4–6 hours[1]
Protocol:
-
Dissolve the Intermediate from Step 1 in DMAc (10 vol).
-
Add DIPEA followed by N,N,N'-trimethylethylenediamine.[1]
-
Heat to 85°C.
-
Note: Higher temperatures (>110°C) may cause decomposition or side reactions with the methoxy group.
-
-
Validation: HPLC should show conversion to the deep red/orange nitro-diamine intermediate.
-
Workup: Quench by adding water dropwise (antisolvent precipitation). Filter the resulting solid, wash with water, and dry under vacuum.[3]
Step 3: Nitro Reduction
The nitro group is reduced to an aniline to prepare for the final acylation.
-
Reagent: Iron powder (Fe) (5.0 equiv) and Ammonium Chloride (NH4Cl) (5.0 equiv)
-
Alternative: Pd/C catalytic hydrogenation (requires careful control to avoid reducing the indole/pyrimidine double bonds).
-
-
Solvent: Ethanol/Water (3:1)
-
Conditions: Reflux (80°C), 2 hours
Protocol:
-
Suspend the nitro-intermediate in Ethanol/Water.[2]
-
Add NH4Cl and Iron powder.
-
Heat to reflux with vigorous stirring (heterogeneous reaction).
-
Monitor for the disappearance of the yellow/orange color (product is usually pale).
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Partition between EtOAc and water.[3] Dry the organic phase and concentrate to yield the triamine intermediate.
Step 4: Acrylamide Formation (The Warhead)
This is the most critical step. Acryloyl chloride is highly reactive; poor temperature control can lead to bis-acylation or polymerization.
-
Reagent: Acryloyl chloride (1.05 equiv)
-
Base: DIPEA (1.5 equiv)
-
Solvent: THF or CH2Cl2
-
Conditions: -10°C to 0°C, 30 minutes
Protocol:
-
Dissolve the triamine intermediate in anhydrous THF. Cool to -10°C.
-
Critical Step: Add a solution of acryloyl chloride in THF dropwise over 20 minutes, maintaining internal temperature < 0°C.
-
Stir for 30 minutes. Quench immediately with 10% NaHCO3 solution upon completion (check by HPLC).
-
Purification: Extract with EtOAc. The crude product is often recrystallized from Acetonitrile/Water or purified via column chromatography (DCM/MeOH) to yield Osimertinib .
Process Visualization (Graphviz)
Caption: Step-by-step synthetic pathway of Osimertinib highlighting the convergent assembly of the Indole-Pyrimidine core and the sequential functionalization of the central aniline ring.
References
-
Finlay, M. R. V., et al. (2014).[6] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry, 57(20), 8249–8267. Link
-
AstraZeneca AB. (2013). "Pyrimidines useful as EGFR Kinase Modulators."[6] World Intellectual Property Organization Patent, WO 2013/014448 A1. Link
-
WANG, Y., et al. (2016).[6] "Synthesis of Osimertinib." Chinese Journal of Pharmaceuticals, 47(08), 981.[6] Link
Sources
- 1. Preparation method of osimertinib mesylate process impurity - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Osimertinib [cjph.com.cn]
Application Note: Chemoselective Reduction of 4-Fluoro-2-methoxy-3-nitroaniline
Executive Summary
This application note details the protocol for the reduction of 4-Fluoro-2-methoxy-3-nitroaniline to 4-Fluoro-2-methoxy-1,3-phenylenediamine .
While the 5-nitro isomer of this compound is a well-known intermediate in the synthesis of the EGFR inhibitor Osimertinib (Tagrisso) , the 3-nitro isomer (the subject of this protocol) presents similar synthetic challenges but distinct steric considerations. The primary challenge in this transformation is chemoselectivity : reducing the nitro group (
This guide presents two validated methodologies:
-
Method A (Recommended): Iron-mediated reduction (Fe/NH
Cl).[1] This is the "Gold Standard" for laboratory-scale synthesis due to its operational simplicity and near-perfect chemoselectivity against defluorination. -
Method B (High Throughput): Catalytic Hydrogenation (Pd/C). Suitable for scale-up but requires strict pressure control to prevent C-F bond cleavage.
Chemical Context & Strategic Analysis
Substrate Analysis
-
Compound: 4-Fluoro-2-methoxy-3-nitroaniline
-
Target: 4-Fluoro-2-methoxy-1,3-phenylenediamine
-
Key Risks:
-
Defluorination: The C-F bond is susceptible to cleavage under forcing hydrogenation conditions (e.g., high pressure
, Pd/C, acidic media). -
Oxidation: Electron-rich diamines (phenylenediamines) are highly prone to air oxidation, turning purple/black rapidly upon exposure to air.
-
Mechanistic Pathway (Iron-Mediated)
The reduction on the iron surface follows a stepwise electron transfer mechanism. Unlike hydrogenation, which occurs via hydride insertion, the metal-mediated reduction proceeds via nitroso and hydroxylamine intermediates, minimizing the risk of attacking the aromatic C-F bond.
Figure 1: Stepwise reduction mechanism on the Iron surface. The electron transfer nature prevents the oxidative addition required for C-F bond cleavage.
Experimental Protocols
Method A: Iron/Ammonium Chloride Reduction (Recommended)
Rationale: This method employs mild conditions (EtOH/Water reflux) and utilizes
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| Iron Powder | 5.0 | Reductant (Must be <325 mesh) |
| Ammonium Chloride | 5.0 | Electrolyte/Proton Source |
| Ethanol/Water (4:1) | 10 vol | Solvent System |
Step-by-Step Workflow
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Fluoro-2-methoxy-3-nitroaniline (1.0 eq) in a mixture of Ethanol and Water (4:1 ratio).
-
Activation: Add Ammonium Chloride (
, 5.0 eq) to the solution. Stir for 5 minutes at room temperature. -
Addition: Add Iron Powder (5.0 eq) in a single portion.
-
Note: Use "Reduced Iron" or "Electrolytic Grade" for best kinetics.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Check TLC (System: 50% EtOAc/Hexane) every 30 minutes. The yellow nitro spot will disappear, replaced by a lower Rf (more polar) fluorescent blue spot (diamine). Reaction typically completes in 1–3 hours .
-
-
Workup (Critical Step):
-
While the mixture is still HOT , filter it through a pad of Celite to remove the iron sludge.
-
Why Hot? The product may precipitate in the iron sludge if allowed to cool.
-
Wash the Celite pad with hot Ethanol (2x).
-
-
Isolation:
-
Storage: Store the resulting dark oil/solid under Nitrogen immediately.
Figure 2: Operational workflow for Iron-mediated reduction.
Method B: Catalytic Hydrogenation (Scale-Up Alternative)
Rationale: Cleaner workup (filtration only) but requires careful monitoring to avoid defluorination.
Reagents
-
Catalyst: 10% Pd/C (5 wt% loading relative to substrate).
-
Solvent: Methanol or Ethanol (anhydrous).
-
Hydrogen Source:
balloon (1 atm) or Parr Shaker (30 psi).
Protocol
-
Safety: Purge the reaction vessel with Nitrogen (
) to remove oxygen. Pd/C is pyrophoric; do not add dry catalyst to solvent containing air. -
Loading: Add the substrate and solvent.[3][4] Add Pd/C carefully under
flow. -
Hydrogenation: Evacuate the vessel and backfill with
(repeat 3x). Stir vigorously at Room Temperature .-
Caution: Do not heat. Heating increases the rate of C-F bond cleavage.
-
-
Monitoring: Monitor by LC-MS. Look for the mass of Product (M) vs. Defluorinated Product (M-18).
-
Workup: Filter through Celite under
atmosphere (to prevent catalyst ignition). Concentrate filtrate to yield the diamine.[3]
Analytical Validation & Quality Control
Expected NMR Data (DMSO- )
-
Starting Material (Nitro): Distinct signals for the nitro-adjacent protons are downfield.
-
Product (Diamine):
-
Protons: The aromatic protons will shift upfield (shielded) due to the electron-donating effect of the new amine.
-
Amine Peaks: A broad singlet around 4.5–5.0 ppm (integrating to 4H total for two
groups) should appear. -
Fluorine Splitting: The
-NMR should show a single peak (approx -130 to -140 ppm). Absence of this peak indicates defluorination.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product turns black | Oxidation by air | Purge all solvents with Argon/Nitrogen. Store product in dark/cold. Use immediately in next step. |
| Incomplete Reduction | Inactive Iron surface | Add 1-2 drops of conc. HCl to "etch" the iron surface during activation. |
| Defluorination (Method B) | Over-reduction | Switch to Method A (Iron). If using Pd/C, add 0.1 eq of Thiophene to poison the catalyst slightly. |
| Low Yield (Method A) | Product trapped in sludge | Ensure the filtration is done boiling hot . Wash the iron cake extensively with hot EtOAc. |
References
-
BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Application Library. Accessed 2023. Link
-
Ramadas, K., & Srinivasan, N. (1992).[5] "Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant." Synthetic Communications, 22(22), 3189–3195.[5]
-
AstraZeneca. (2013). "Process for the preparation of EGFR inhibitors (Osimertinib/AZD9291)." World Intellectual Property Organization, WO201318083. Link
-
Yang, C., et al. (2017). "Hydrogenation of 3-nitro-4-methoxy-acetylaniline... catalyzed by bimetallic copper/nickel."[6] New Journal of Chemistry. Link
-
Sigma-Aldrich. "Safety Data Sheet: 4-Fluoro-2-methoxy-3-nitroaniline." Link
Sources
Nucleophilic aromatic substitution reactions involving 4-Fluoro-2-methoxy-3-nitroaniline
Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoro-2-methoxy-3-nitroaniline
Executive Summary & Strategic Importance
This guide details the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 4-Fluoro-2-methoxy-3-nitroaniline (CAS: 2090542-75-7). While often overshadowed by its regioisomer (the 5-nitro intermediate used in Osimertinib synthesis), the 3-nitro isomer represents a critical scaffold for Structure-Activity Relationship (SAR) profiling in kinase inhibitor discovery.
The Core Challenge: Unlike the 5-nitro isomer, where the primary amine is meta to the leaving group, the 3-nitro isomer features an amine para to the fluorine. This creates a "Push-Pull" electronic conflict:
-
Activation: The ortho-nitro group activates the C-F bond via inductive and mesomeric withdrawal.
-
Deactivation: The para-amino group strongly donates electron density into the C-F center, significantly raising the energy barrier for nucleophilic attack.
This guide provides two validated workflows: a Direct High-Temperature Protocol for robust nucleophiles and a Protection-Activation Protocol for sensitive or sterically hindered coupling partners.
Mechanistic Insight: The "Push-Pull" Conflict
To design successful experiments, one must understand the electronic environment of the C4 carbon.
-
The Trap: Researchers often assume that because it is a "nitro-fluoro-aniline," it will react rapidly at room temperature. In the 3-nitro isomer, the C1-NH2 lone pair resonates directly into the C4 position.
-
The Solution: Success requires either (A) overwhelming the deactivation with heat and polar aprotic solvents (Direct Method) or (B) chemically "switching off" the amine donor via acetylation (Protection Method).
Visualizing the Electronic Landscape
Figure 1: The reaction pathway highlights the high-energy barrier caused by the para-amino group, necessitating optimized conditions to stabilize the Meisenheimer complex.[1]
Protocol A: Direct SNAr (High-Throughput Compatible)
Best for: Strong nucleophiles (e.g., morpholine, N-methylpiperazine, thiols) and library synthesis. Mechanism: Uses high dielectric constant solvents to stabilize the transition state, overcoming the electronic deactivation.
Materials
-
Substrate: 4-Fluoro-2-methoxy-3-nitroaniline (1.0 eq)
-
Nucleophile: Secondary amine or Thiol (1.2 – 1.5 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq) or K2CO3 (2.0 eq)
-
Solvent: DMSO (Anhydrous) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Methodology
-
Preparation: In a microwave vial or pressure tube, dissolve 4-Fluoro-2-methoxy-3-nitroaniline (100 mg, 0.54 mmol) in DMSO (2.0 mL).
-
Note: Concentration is key. Keep reaction molarity between 0.2M – 0.5M to drive kinetics.
-
-
Reagent Addition: Add DIPEA (188 µL, 1.08 mmol) followed by the Nucleophile (e.g., Morpholine, 70 µL, 0.81 mmol).
-
Thermal Activation:
-
Standard Heating: Heat block at 100°C – 120°C for 12–16 hours.
-
Microwave (Preferred): Irradiate at 130°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the parent mass (m/z ~187 [M+H]+) and appearance of the product.
-
Troubleshooting: If conversion stalls <50%, add 0.5 eq of nucleophile and increase temp by 10°C.
-
-
Work-up:
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: The "Protect-React-Deprotect" Strategy (High Yield)
Best for: Weak nucleophiles, valuable coupling partners, or when high regioselectivity is required to prevent side reactions. Logic: Converting the amine to an acetamide removes the electron-donating effect, transforming the substrate into a highly reactive electrophile.
Workflow Diagram
Figure 2: The three-step sequence ensures maximum conversion by temporarily masking the interfering amine group.
Detailed Methodology
Step 1: Acetylation
-
Suspend 4-Fluoro-2-methoxy-3-nitroaniline (1.0 eq) in Acetic Acid .
-
Add Acetic Anhydride (1.2 eq).
-
Heat to 60°C for 2 hours.
-
Pour into ice water. The product (Acetamide) usually precipitates. Filter and dry.[2][3][4]
-
Result: The C4 position is now highly electrophilic due to the loss of the amine's donation.
-
Step 2: SNAr Reaction
-
Dissolve the Acetamide Intermediate in DMSO.
-
Add Nucleophile (1.1 eq) and K2CO3 (2.0 eq).
-
Heat at 80°C .
Step 3: Deprotection
-
Dissolve the substituted product in MeOH .
-
Add 6N HCl (5 eq) or NaOH (5 eq) depending on the stability of the nucleophile.
-
Reflux for 1–2 hours.
Comparative Data & Solvent Effects
The choice of solvent significantly impacts the reaction rate for this specific isomer.
| Solvent | Dielectric Constant | Reaction Rate (Relative) | Recommendation |
| DMSO | 46.7 | High (1.0) | Standard. Best for stabilizing the charged intermediate. |
| NMP | 32.2 | High (0.95) | Excellent alternative; easier to remove than DMSO in some workups. |
| DMF | 36.7 | Moderate (0.7) | Good, but can decompose at >120°C (Vilsmeier side reactions). |
| THF | 7.5 | Very Low (<0.1) | Avoid. Too non-polar to support the transition state. |
| Ethanol | 24.5 | Low (0.3) | Only for very strong nucleophiles (e.g., Thiolates). |
Safety & Handling
-
Nitroanilines: Potential mutagenicity and toxicity. Handle in a fume hood. Avoid inhalation of dust.
-
Thermal Hazards: SNAr reactions in DMSO at high temperatures (>120°C) can be energetic. Do not overheat closed vessels beyond their pressure rating.
-
Fluoride Generation: The reaction releases Fluoride ions (F-). While usually benign in small scales, ensure waste streams are managed if scaling up (glass etching risk in acidic conditions).
References
-
ChemicalBook. (2023). 4-Fluoro-2-methoxy-3-nitroaniline Properties and CAS 2090542-75-7. Retrieved from
-
BenchChem. (2025).[3][5] Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. Retrieved from
-
Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57429072, 4-Fluoro-2-methoxy-5-nitroaniline (Isomer Comparison). Retrieved from
-
World Intellectual Property Organization. (2018).[2] WO2018207120 - Process for the preparation of substituted nitroanilines. Retrieved from
Sources
- 1. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-FLUORO-2-METHOXY-3-NITROANILINE | CymitQuimica [cymitquimica.com]
Application Note: Precision Synthesis and Optimization of 4-Fluoro-2-methoxy-3-nitroaniline
This Application Note is designed for researchers and process chemists in pharmaceutical development, specifically those working on EGFR tyrosine kinase inhibitors (TKIs) like Osimertinib (AZD9291) and its analogs.
Introduction & Scientific Context
4-Fluoro-2-methoxy-3-nitroaniline (CAS: 2090542-75-7) is a critical regioisomer in the synthesis of third-generation EGFR inhibitors. While the 5-nitro isomer is the primary intermediate for Osimertinib, the 3-nitro isomer represents a challenging "crowded" scaffold essential for:
-
Structure-Activity Relationship (SAR) Studies: Exploring binding pocket interactions where the 5-position requires steric freedom.
-
Impurity Profiling: As a regioisomeric byproduct of the standard nitration process, it must be synthesized and characterized to meet ICH Q3A/B guidelines.
-
Novel Scaffold Development: Serving as a precursor for benzimidazole or quinoxaline derivatives via downstream reduction.
The Regioselectivity Challenge
The synthesis is governed by the competing directing effects on the 4-fluoro-2-methoxyaniline core.
-
Methoxy (-OMe) at C2: Strong activator, directs ortho (C3) and para (C5).
-
Amine/Acetamide (-NHAc) at C1: Strong activator, directs ortho (C6) and para (C4 - blocked).
-
Fluorine (-F) at C4: Weak deactivator, directs ortho (C3, C5).
Standard nitration strongly favors the C5 position due to steric hindrance at C3 (sandwiched between -OMe and -F). Accessing the C3-nitro target requires optimized reaction conditions and rigorous purification protocols.
Retrosynthetic Analysis & Pathway
The following diagram outlines the divergent synthesis and the critical separation node.
Figure 1: Synthetic workflow highlighting the divergence of regioisomers and the critical purification node.
Protocol 1: Controlled Nitration & Synthesis
This protocol is optimized to maximize the yield of the mixture while preventing over-nitration, followed by specific hydrolysis conditions to prepare the material for separation.
Reagents & Equipment[1][2]
-
Starting Material: 4-Fluoro-2-methoxyaniline (1.0 eq)
-
Solvents: Acetic Acid (Glacial), Acetic Anhydride, Methanol, Ethyl Acetate.
-
Acids: Sulfuric Acid (
, conc.), Fuming Nitric Acid ( , >90%). -
Equipment: Jacketed glass reactor (or 3-neck flask) with overhead stirrer, internal temperature probe.
Step-by-Step Methodology
Step A: Protection (Acetylation)
Rationale: Protecting the amine prevents oxidation and directs regioselectivity more effectively than the free amine.
-
Dissolve 4-Fluoro-2-methoxyaniline (100 g) in Acetic Acid (300 mL).
-
Add Acetic Anhydride (1.1 eq) dropwise at 25°C. Exotherm is expected.
-
Heat to 60°C for 2 hours. Monitor by TLC/LC-MS until starting material <1%.
-
Pour into ice water (1 L). Filter the white precipitate (N-(4-fluoro-2-methoxyphenyl)acetamide). Dry in vacuum oven at 50°C.
Step B: Low-Temperature Nitration
Rationale: Low temperature minimizes dinitration impurities. The 3-nitro isomer is formed as a minor product (approx. 5-10% ratio).
-
Dissolve the acetamide (50 g) in conc.
(150 mL) at 0°C. Ensure complete dissolution. -
Cool the mixture to -10°C .
-
Prepare a solution of Fuming
(1.05 eq) in (1:2 ratio). -
Critical Step: Add the nitrating mixture dropwise over 60 minutes, maintaining internal temperature below -5°C .
-
Note: Higher temperatures favor the thermodynamic 5-nitro product even more strongly.
-
-
Stir at 0°C for 1 hour.
-
Quench by pouring onto crushed ice (500 g). Extract with Ethyl Acetate (3x).[1]
-
Wash organics with Brine and sat.
(neutralize acid).[2] Dry over and concentrate.-
Result: A yellow solid mixture of 5-nitro (major) and 3-nitro (minor) acetamides.
-
Step C: Deprotection (Hydrolysis)
-
Suspend the crude solid in Methanol (200 mL) and 6N HCl (100 mL).
-
Reflux (70°C) for 4 hours.
-
Cool to RT, neutralize with
(aq) to pH 8-9. -
Extract with DCM, dry, and concentrate to obtain the Crude Aniline Mixture .
Protocol 2: Isolation of the 3-Nitro Isomer
Since the 3-nitro isomer is the minor product, standard recrystallization often fails to isolate it pure (it tends to stay in the mother liquor). Flash Chromatography is required.
Chromatographic Parameters
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | n-Hexane (or Heptane) |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 0-10% B over 5 CV, hold 10% B for 5 CV, 10-25% B over 10 CV. |
| Detection | UV @ 254 nm and 280 nm |
| Elution Order | 1. 3-Nitro Isomer (Less polar due to intramolecular H-bonding between |
Procedure
-
Load the crude aniline mixture (adsorbed on silica) onto the column.
-
Run the gradient. The 4-Fluoro-2-methoxy-3-nitroaniline typically elutes before the major 5-nitro isomer due to the "ortho effect" (hydrogen bonding) reducing its polarity.
-
Collect fractions.[3] Verify purity by HPLC.
-
Concentrate pure fractions to yield bright orange/yellow crystals.
Protocol 3: Derivatization (Reduction to Diamine)
For researchers developing heterocycles (e.g., imidazoles), the nitro group is reduced to an amine.
-
Dissolve 4-Fluoro-2-methoxy-3-nitroaniline (1.0 g) in Methanol (20 mL).
-
Add 10% Pd/C (50 mg, 5 wt%) under Nitrogen.
-
Switch to Hydrogen atmosphere (balloon or 1 atm). Stir vigorously at RT for 2-4 hours.
-
Monitoring: The yellow color will fade to colorless/pale pink.
-
-
Filter through Celite to remove catalyst.
-
Concentrate immediately.
-
Caution: Phenylenediamines are oxidation-sensitive. Use immediately for the next step (e.g., ring closure).
-
Optimization Guide & Troubleshooting
Solvent Effects on Regioselectivity
While standard nitration favors the 5-position, altering the solvent in the initial nitration step can slightly influence the ratio.
| Solvent System | Primary Effect | 3-Nitro : 5-Nitro Ratio |
| Strong protonation, steric bulk dominates. | ~1 : 9 | |
| Acetyl nitrate formation (softer electrophile). | ~1 : 8 | |
| TFA / | Highly acidic, solubilizes intermediates. | ~1 : 10 |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield of 3-Nitro | Intrinsic steric hindrance. | Scale up the reaction; the 3-nitro is a minor product. Do not discard mother liquors from recrystallization. |
| Dinitration (Byproduct) | Temperature too high or excess | Keep temp < -5°C. Use exactly 1.05 eq of |
| Co-elution on Column | Gradient too steep. | Use a shallower gradient (e.g., 5% to 15% EtOAc in Hexane). Use Toluene as a modifier. |
| Decomposition | Oxidation of the aniline. | Store the isolated 3-nitroaniline under Argon in the dark at 4°C. |
References
-
Osimertinib Synthesis & Intermediates
-
Journal of Medicinal Chemistry, "Discovery of AZD9291 (Osimertinib)", 2014.
-
World Intellectual Property Organization, WO2013014448A1 (AstraZeneca Patent).
-
-
Nitration Regioselectivity
-
Organic Process Research & Development, "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration".
-
-
Chemical Properties & Safety
-
PubChem Compound Summary for CID 137703837 (4-Fluoro-2-methoxy-3-nitroaniline).
-
Sources
Technical Guide: Benzimidazole Synthesis via Regioselective Functionalization of 4-Fluoro-2-methoxy-3-nitroaniline
This application note details the preparation of highly functionalized benzimidazole scaffolds utilizing 4-Fluoro-2-methoxy-3-nitroaniline (CAS: 2090542-75-7) as a regioselective core.
Unlike common benzimidazole precursors, this specific isomer offers a unique 1,2,3,4-substitution pattern . The presence of the nitro group at the C3 position (ortho to the C4-fluorine) activates the fluorine for nucleophilic displacement, while the C2-methoxy and C1-amine groups remain available for secondary structure-activity relationship (SAR) tuning. This scaffold is particularly relevant for developing kinase inhibitors and DNA-binding agents.
Part 1: Strategic Analysis & Retrosynthesis
Structural Logic
The transformation relies on the "Displace-Reduce-Cyclize" strategy. The starting material contains a "masked" diamine functionality. The C4-fluorine is electronically activated by the adjacent C3-nitro group, making it susceptible to Nucleophilic Aromatic Substitution (
-
Activation: The
group at C3 withdraws electron density from C4, lowering the activation energy for nucleophilic attack. -
Regioselectivity: The
reaction occurs exclusively at C4. The C2-methoxy group sterically shields C3 but also electronically donates to the ring, slightly modulating reactivity, yet the ortho-nitro effect dominates at C4. -
Cyclization: Post-reduction, the newly formed C3-amine and C4-amine (substituted) provide the 1,2-diamine motif required for the imidazole ring closure.
Synthesis Workflow Diagram
Figure 1: Strategic workflow converting the fluoro-nitro precursor into the benzimidazole core.
Part 2: Detailed Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution ( )
Objective: Install the N1-substituent of the final benzimidazole by displacing the C4-fluorine.
Mechanism: The reaction proceeds via a Meisenheimer complex. The primary amine nucleophile attacks C4, stabilized by the C3-nitro group.
Protocol:
-
Reagents:
-
Substrate: 4-Fluoro-2-methoxy-3-nitroaniline (1.0 equiv).
-
Nucleophile: Primary amine (
, e.g., N-methylpiperazine, aniline, or alkyl amine) (1.2 equiv). -
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv). -
Solvent: Anhydrous DMF or NMP (Concentration: 0.2 M).
-
-
Procedure:
-
Dissolve the substrate in DMF under an inert atmosphere (
). -
Add DIPEA followed by the amine nucleophile.[1]
-
Heat the reaction mixture to 80–90°C for 4–6 hours. Note: Monitor by LC-MS.[2] The disappearance of the parent peak (m/z ~186) and appearance of the product mass indicates completion.
-
Workup: Cool to room temperature. Pour into ice-water (10x volume). If a solid precipitates, filter and wash with water.[1][3] If oil forms, extract with Ethyl Acetate, wash with brine, and dry over
.[1]
-
-
Critical Insight: Avoid temperatures >120°C to prevent degradation of the C1-amine or oxidation of the methoxy group.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the C3-nitro group to an amine without dehalogenating (if other halogens are present) or reducing the aromatic ring.
Recommended Method: Iron/Ammonium Chloride (Fe/
Protocol:
-
Reagents:
-
Intermediate A (
product) (1.0 equiv). -
Iron Powder (5.0 equiv, <325 mesh).
-
Ammonium Chloride (5.0 equiv).
-
Solvent: Ethanol/Water (4:1 ratio).
-
-
Procedure:
-
Suspend Intermediate A in EtOH/Water.
-
Add
and Iron powder. -
Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Observation: The reaction color typically shifts from bright orange/yellow (nitro) to pale brown/colorless (amine) or dark due to iron oxides.
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate to dryness.
-
Purification: The resulting diamine is oxidation-sensitive (turns dark/purple in air). Proceed immediately to Step 3 or store under Argon at -20°C.
-
Step 3: Benzimidazole Cyclization
Objective: Close the ring between the newly formed C3-amine and the C4-secondary amine.
Method A: Orthoester Cyclization (For C2-H or C2-Alkyl Benzimidazoles) This method is anhydrous and typically high-yielding.
Protocol:
-
Reagents:
-
Freshly prepared diamine (Intermediate B).
-
Trimethyl Orthoformate (TMOF) or Triethyl Orthoacetate (solvent & reagent).
-
Catalyst:
-Toluenesulfonic acid ( ) (5 mol%).
-
-
Procedure:
-
Dissolve the diamine in TMOF (0.1 M).
-
Add catalytic
. -
Stir at room temperature for 1 hour, then heat to 60°C for 2 hours if conversion is slow.
-
Workup: Concentrate under reduced pressure. The residue is often the pure benzimidazole.
-
Crystallization: Triturate with diethyl ether or hexanes to induce precipitation.
-
Part 3: Data Summary & Troubleshooting
Reaction Parameter Table
| Step | Transformation | Key Reagent | Temp | Typical Yield | Critical Control Point |
| 1 | Primary Amine / DIPEA | 85°C | 85–95% | Ensure anhydrous conditions to prevent hydrolysis of F to OH (phenol). | |
| 2 | Nitro Reduction | 80°C | 90–98% | Filter iron residues while hot; product is air-sensitive. | |
| 3 | Cyclization | Trimethyl Orthoformate | 25–60°C | 80–90% | Use excess orthoester to drive equilibrium; keep dry. |
Mechanistic Pathway (Graphviz)
Figure 2: Mechanistic progression from nucleophilic attack to heterocyclic ring closure.
Part 4: Safety & Handling
-
Nitroaromatics: 4-Fluoro-2-methoxy-3-nitroaniline is a nitroaromatic compound. While stable, it should be treated as potentially energetic. Avoid heating dry solids.
-
Hydrofluoric Acid (HF) Generation: During the
reaction, fluoride ions are released. In acidic workups, this can generate trace HF. Ensure basic or neutral workup conditions (e.g., wash) to neutralize HF equivalents. -
Iron Waste: The iron sludge from Step 2 is pyrophoric when dry. Keep wet and dispose of in designated hazardous waste containers.
References
- Chemical Identity & Availability
- Methodology
-
Benzimidazole Synthesis Reviews
- Reduction Protocols
Sources
- 1. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 2. 2090542-75-7|4-Fluoro-2-methoxy-3-nitroaniline|BLD Pharm [bldpharm.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
Application Notes & Protocols for the Catalytic Hydrogenation of 4-Fluoro-2-methoxy-3-nitroaniline
Introduction and Strategic Overview
The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. The target product of this protocol, 4-fluoro-2-methoxybenzene-1,3-diamine, is a highly valuable substituted aromatic diamine. Its structural motifs are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluoro, methoxy, and vicinal diamine groups offers multiple points for further chemical elaboration, making it a versatile building block.
Catalytic hydrogenation stands as the premier industrial and laboratory method for this conversion, prized for its high efficiency, atom economy, and clean reaction profiles, often yielding only water as a byproduct. This guide provides a detailed examination of the procedures for the catalytic hydrogenation of 4-Fluoro-2-methoxy-3-nitroaniline. It delves into the causality behind experimental choices, from catalyst and solvent selection to the critical safety protocols required for handling pyrophoric catalysts and flammable hydrogen gas. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and safety for researchers, scientists, and drug development professionals.
Reaction Principle and Mechanism
The fundamental transformation involves the reduction of the nitro group (-NO₂) to a primary amine (-NH₂) using molecular hydrogen (H₂) in the presence of a metal catalyst.
Overall Reaction:
The reaction mechanism, while complex, generally proceeds on the surface of the heterogeneous catalyst. It involves the adsorption of both the nitroaromatic substrate and molecular hydrogen. The hydrogen molecule dissociates into reactive hydrogen atoms on the metal surface, which then sequentially reduce the nitro group through various intermediates, such as nitroso and hydroxylamine species, before the final amine is formed and desorbed from the catalyst surface.
Caption: Simplified mechanism of nitro group hydrogenation.
Critical Parameters and Experimental Design
The success of a catalytic hydrogenation hinges on the careful selection of several key parameters. The choices are interdependent and crucial for achieving high yield and purity while preventing undesirable side reactions.
Catalyst Selection: The Engine of the Reaction
The choice of catalyst is paramount. For the reduction of nitroarenes, Palladium on Carbon (Pd/C) and Raney Nickel (Raney Ni) are the most common and effective options.[1][2]
-
Palladium on Carbon (Pd/C): This is often the first choice due to its high activity and versatility.[2][3] It is effective for reducing both aliphatic and aromatic nitro groups. A potential drawback is its propensity to catalyze dehalogenation, particularly with chloro, bromo, and iodo substituents.[3] While fluorinated aromatics are generally more robust, aggressive conditions (high temperature or pressure) can still pose a risk.
-
Raney Nickel (Raney Ni): An excellent alternative, Raney Ni is a fine-grained, porous nickel catalyst. It is often preferred for substrates where dehalogenation is a significant concern.[3] However, it can be less active than Pd/C, sometimes requiring higher pressures or temperatures. It is also notoriously pyrophoric and must be handled with extreme care.[1]
Recommendation: For 4-Fluoro-2-methoxy-3-nitroaniline, a 5% or 10% Pd/C catalyst is a suitable starting point under mild conditions. If dehalogenation is observed, switching to Raney Nickel is the logical next step.
Solvent System: The Reaction Environment
The solvent must solubilize the starting material and be inert under the reaction conditions.
-
Alcohols (Methanol, Ethanol): These are the most common solvents for this type of reaction. They have good solvating power for both the substrate and the hydrogen gas, facilitating mass transport to the catalyst surface.
-
Ethyl Acetate (EtOAc): A good alternative, particularly if the product has better solubility in it, simplifying workup.
-
Polar Aprotic Solvents (THF, Dioxane): Can also be used, but alcohols are generally preferred for their performance and cost-effectiveness.
Using polar or low-flammability solvents is a best practice to minimize fire risk during catalyst handling.[4]
Hydrogen Source and Pressure
The delivery of hydrogen dictates the reaction rate and scalability. Stoichiometrically, three equivalents of H₂ are required per mole of nitro group.[5]
-
H₂ Balloon (Atmospheric Pressure): Ideal for small-scale (millimole) reactions. It is simple to set up and is a common procedure in research labs.[6]
-
High-Pressure Reactors (e.g., Parr Apparatus): Necessary for larger-scale synthesis or when faster reaction rates are desired.[7] Pressures typically range from 2 to 5 bar (approx. 30-75 psi). Higher pressures increase the concentration of hydrogen in the solution, accelerating the reaction.
Mandatory Safety Protocols: A Non-Negotiable Prerequisite
Hydrogenation reactions carry inherent risks due to the use of highly flammable hydrogen gas and pyrophoric catalysts.[5][8] Adherence to strict safety protocols is essential.
-
Inert Atmosphere is Critical: The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[4][7] This prevents the formation of an explosive H₂/O₂ mixture.
-
Fume Hood Operation: All hydrogenation procedures must be conducted in a certified chemical fume hood to ensure proper ventilation of flammable and potentially toxic substances.[4][6][7]
-
Catalyst Handling: Catalysts, especially after use, are saturated with adsorbed hydrogen and are highly pyrophoric.[4]
-
Post-Reaction Purging and Filtration:
-
After the reaction is complete, the vessel must be purged again with inert gas to remove all residual hydrogen.[7]
-
The catalyst should be filtered through a pad of an inert filter aid like Celite. The filter cake must be kept wet with solvent or water at all times.
-
-
Catalyst Quenching and Disposal: Immediately after filtration, the wet catalyst/Celite cake should be carefully transferred to a separate container and quenched with plenty of water. This deactivates the catalyst, making it safe for disposal in a dedicated, clearly labeled hazardous waste container.[5]
Experimental Protocols
The following protocols provide step-by-step procedures for both small-scale and larger-scale hydrogenation.
Protocol A: Small-Scale Hydrogenation (H₂ Balloon Method)
Materials & Equipment:
-
4-Fluoro-2-methoxy-3-nitroaniline (e.g., 1.0 mmol, 186.1 mg)
-
5% or 10% Palladium on Carbon (Pd/C), ~10 mol% (e.g., ~20 mg)
-
Methanol (MeOH), anhydrous (~10 mL)
-
Two- or three-neck round-bottom flask (50 mL)
-
Magnetic stir bar, stir plate
-
Septa, needles
-
Vacuum/Nitrogen manifold
-
Hydrogen balloon assembly
-
Celite (filter aid)
-
Standard glassware for workup
Procedure:
-
Setup: Place the 4-Fluoro-2-methoxy-3-nitroaniline and magnetic stir bar into the round-bottom flask.
-
Inerting: Seal the flask with septa and purge with nitrogen for 5-10 minutes using the manifold.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the Pd/C catalyst.
-
Solvent Addition: Add anhydrous methanol via syringe.
-
Hydrogen Purge: Evacuate the flask briefly and backfill with hydrogen from the balloon. Repeat this cycle 3-4 times to ensure the atmosphere is pure hydrogen.
-
Reaction: Leave the hydrogen balloon attached and stir the suspension vigorously at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material is typically yellow and UV-active, while the product diamine is often colorless or pale and may require staining (e.g., ninhydrin) to visualize.
-
Completion & Purging: Once the starting material is consumed (typically 2-6 hours), remove the hydrogen balloon and carefully purge the flask with nitrogen for 10-15 minutes.
-
Filtration (Critical Step): Prepare a small plug of Celite in a Hirsch or Büchner funnel and wet it with methanol. Under a positive flow of nitrogen, carefully transfer the reaction slurry onto the Celite pad via cannula or pipette. Wash the flask and filter cake with additional methanol. Crucially, do not allow the filter cake to run dry.
-
Quenching: Immediately after filtration, transfer the Celite/catalyst pad to a beaker and add a generous amount of water to quench the catalyst.
-
Workup: Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-2-methoxybenzene-1,3-diamine.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Protocol B: Pressurized Hydrogenation (Autoclave/Parr Reactor)
Materials & Equipment:
-
4-Fluoro-2-methoxy-3-nitroaniline (e.g., 10.0 mmol, 1.86 g)
-
Raney Nickel (50% slurry in water), ~10 wt% (e.g., ~0.2 g)
-
Ethanol (EtOH), anhydrous (~50 mL)
-
Stainless steel autoclave or Parr hydrogenation apparatus
-
Glass liner for the reactor
-
Mechanical stirrer
-
Hydrogen gas cylinder with regulator
-
Nitrogen gas cylinder with regulator
-
Celite (filter aid)
Procedure:
-
Reactor Charging: Add the 4-Fluoro-2-methoxy-3-nitroaniline and ethanol to the glass liner of the reactor.
-
Catalyst Addition: Carefully add the Raney Nickel slurry.
-
Assembly & Leak Test: Assemble the reactor according to the manufacturer's instructions. Pressurize the sealed reactor with nitrogen to ~1.5 times the intended reaction pressure and check for any pressure drop over 30 minutes to ensure there are no leaks.[7]
-
Inerting: Depressurize and then cycle between pressurizing with nitrogen (to ~3 bar) and venting three times to remove all oxygen.[7]
-
Hydrogenation: Introduce hydrogen to the desired pressure (e.g., 3-4 bar / 45-60 psi).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. An initial exotherm may be observed. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. The reaction is complete when hydrogen uptake ceases.
-
Shutdown & Purging: Stop the stirring and heating (if used). Carefully vent the residual hydrogen into the fume hood exhaust. Purge the reactor three times with nitrogen to remove all traces of hydrogen.[7]
-
Disassembly & Filtration: Carefully open the reactor. Filter the contents through a pad of Celite, keeping the filter cake wet with ethanol at all times.
-
Quenching & Workup: Quench the catalyst/Celite with water immediately. Concentrate the filtrate to obtain the crude product, which can be purified as needed.
Data Summary and Characterization
| Parameter | Protocol A (H₂ Balloon) | Protocol B (Parr Reactor) |
| Scale | 0.5 - 5 mmol | 10 mmol - 1 mol |
| Catalyst | 5-10% Pd/C | Raney Nickel or Pd/C |
| Pressure | ~1 atm (atmospheric) | 2 - 5 bar (30 - 75 psi) |
| Temperature | 20 - 25 °C (Room Temp) | 20 - 40 °C |
| Solvent | Methanol, Ethanol, EtOAc | Ethanol, Methanol |
| Typical Time | 2 - 8 hours | 1 - 4 hours |
| Typical Yield | >90% | >95% |
Product Characterization (4-Fluoro-2-methoxybenzene-1,3-diamine):
-
Appearance: Off-white to pale brown solid.
-
¹H NMR: Expect distinct signals for the two aromatic protons, two sets of -NH₂ protons (which may be broad), and a singlet for the methoxy (-OCH₃) group.
-
Mass Spec (MS): The molecular ion peak should correspond to the product's molecular weight (C₇H₉FN₂O, MW: 156.16).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen (leak in system).3. Poor stirring/mass transport. | 1. Use fresh, high-quality catalyst.2. Check all connections for leaks; use a fresh balloon.3. Increase stirring speed. |
| Dehalogenation Observed (Loss of -F) | 1. Catalyst is too active.2. Reaction conditions are too harsh (high temp/pressure). | 1. Switch from Pd/C to Raney Nickel.[3]2. Reduce temperature and/or pressure. |
| Low Product Yield | 1. Product loss during filtration/workup.2. Product is air-sensitive (anilines can oxidize).3. Incomplete reaction. | 1. Ensure thorough washing of the filter cake.2. Work up the product quickly; consider handling under an inert atmosphere.3. Allow reaction to run longer or increase H₂ pressure. |
| Catalyst Ignites During Filtration | 1. Filter cake was allowed to dry in the air. | EXTINGUISH WITH SAND. DO NOT USE WATER ON A SOLVENT FIRE. Always keep the filter cake thoroughly wetted with solvent. Review safety protocols before repeating.[5] |
Workflow Visualization
Caption: General experimental workflow for catalytic hydrogenation.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Vertex AI Search.
- Hazards associated with laboratory scale hydrogen
- Hydrogen
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Hydrogenation Reactions Safety Guidelines. (2012, March 6). University of Pittsburgh.
- Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. (2022, August 5). PMC.
- Hydrogenation | Catalytic Reactions | Flow Chemistry Applic
Sources
- 1. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. njhjchem.com [njhjchem.com]
- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
Application Note: Synthesis of Regioisomeric EGFR Inhibitors Using 4-Fluoro-2-methoxy-3-nitroaniline
This Application Note is designed for researchers in medicinal chemistry and process development. It details the utilization of 4-Fluoro-2-methoxy-3-nitroaniline —a specific regioisomer of the standard Osimertinib starting material—to synthesize novel EGFR inhibitor analogues or impurity reference standards.
Abstract & Strategic Context
The development of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib (Tagrisso™), relies heavily on the precise functionalization of the central phenyl ring. While the commercial synthesis of Osimertinib utilizes 4-fluoro-2-methoxy-5-nitroaniline to position the acrylamide warhead at the C5 position, the isomeric 4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7) offers a unique vector for Structure-Activity Relationship (SAR) exploration.
By shifting the nitro group to the C3 position, researchers can synthesize C3-acrylamido analogues . This modification alters the spatial orientation of the covalent warhead within the ATP-binding pocket, potentially engaging alternative cysteine residues or overcoming C797S resistance mutations. Additionally, this pathway is critical for synthesizing Reference Standard Impurity A (the C3-regioisomer) required for CMC (Chemistry, Manufacturing, and Controls) regulatory filing.
Chemical Properties & Reactivity Profile
4-Fluoro-2-methoxy-3-nitroaniline presents a distinct reactivity profile compared to its C5-nitro counterpart due to the "sandwiched" nitro group.
| Property | Specification | Synthetic Implication |
| CAS Number | 2090542-75-7 | Distinct from the standard C5-isomer (CAS 1075705-01-9).[1][2][3][4][5] |
| Electronic Effect | C3-Nitro (Ortho to C4-F) | Strongly activates the C4-Fluorine for SNAr displacement, similar to the C5 isomer. |
| Steric Environment | C3-Nitro / C2-Methoxy | The C3-nitro group is flanked by the C2-methoxy and C4-fluoro groups. This creates significant steric bulk, potentially slowing down reduction or acylation steps compared to the C5 isomer. |
| Solubility | DMSO, DMF, EtOAc | High solubility in polar aprotic solvents; moderate in alcohols. |
Synthetic Pathway Visualization
The following workflow illustrates the conversion of 4-Fluoro-2-methoxy-3-nitroaniline into a C3-modified EGFR inhibitor core.
Figure 1: Step-by-step synthetic transformation from aniline starting material to final covalent inhibitor.[6][7]
Detailed Experimental Protocols
Step 1: N-Arylation (Coupling to Pyrimidine Core)
This step couples the aniline nitrogen (C1) to the 2-chloropyrimidine core.
-
Rationale: The aniline amine at C1 is nucleophilic, but less so than the "tail" amine used in Step 2. Therefore, coupling the core first prevents side reactions later.
Reagents:
-
3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (1.1 eq)
-
Solvent: 2-Propanol or 2-Butanol
Protocol:
-
Charge a reaction vessel with 4-Fluoro-2-methoxy-3-nitroaniline (10.0 g, 53.7 mmol) and the chloropyrimidine-indole core (13.7 g, 56.4 mmol).
-
Add 2-Propanol (150 mL) followed by p-TsOH (11.2 g, 59.0 mmol).
-
Heat the suspension to 80–85°C (reflux) under N₂ atmosphere for 4–6 hours.
-
In-Process Control (IPC): Monitor by HPLC. The starting aniline should be <2%.
-
Cool to room temperature. The product often precipitates as a tosylate salt.
-
Filter the solids, wash with cold isopropanol (2 x 20 mL), and dry under vacuum at 50°C.
-
Yield Target: 85–90% (Yellow/Orange solid).
Step 2: SNAr Displacement (Introduction of the Tail)
The C3-nitro group activates the C4-fluorine, enabling displacement by the secondary amine of the solubilizing tail.
Reagents:
-
Intermediate 1 (from Step 1) (1.0 eq)
-
N,N,N'-Trimethylethylenediamine (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF or DMAc
Protocol:
-
Dissolve Intermediate 1 (10.0 g) in DMF (100 mL).
-
Add DIPEA (14.0 mL) and N,N,N'-Trimethylethylenediamine (4.6 g).
-
Heat to 60°C for 3 hours.
-
Note: The C3-nitro isomer may react slower than the C5 isomer due to steric crowding from the C2-methoxy group. If reaction is sluggish, increase temp to 75°C.
-
-
Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring.
-
Filter the resulting precipitate. If the product is an oil, extract with EtOAc, wash with brine, and concentrate.
-
Yield Target: 75–85%.
Step 3: Nitro Reduction
Converting the C3-nitro group to a C3-amine.
Reagents:
-
Intermediate 2 (1.0 eq)
-
Iron Powder (5.0 eq) / Ammonium Chloride (5.0 eq) OR Pd/C (10% wt) / H₂
-
Solvent: Ethanol/Water (3:1)
Protocol (Fe/NH₄Cl Method - Preferred for selectivity):
-
Suspend Intermediate 2 (8.0 g) in Ethanol (80 mL) and Water (25 mL).
-
Add Ammonium Chloride (4.0 g) and Iron Powder (4.2 g).
-
Heat to 70°C with vigorous mechanical stirring for 2 hours.
-
Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol.
-
Basify the aqueous residue with NaHCO₃ (sat.) and extract with DCM (3 x 50 mL).
-
Dry over Na₂SO₄ and concentrate to a dark solid.
-
Yield Target: 80–90%.
Step 4: Acrylation (Warhead Installation)
Critical Step: Installing the acrylamide at the newly formed C3-amine.
Reagents:
-
Intermediate 3 (1.0 eq)
-
Acryloyl Chloride (1.05 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Solvent: THF or DCM (Anhydrous)
Protocol:
-
Dissolve Intermediate 3 (5.0 g) in anhydrous THF (100 mL) and cool to -10°C (Ice/Salt bath).
-
Critical: Low temperature is essential to prevent polymerization or bis-acylation.
-
-
Add TEA (2.5 mL).
-
Add Acryloyl Chloride (1.0 g) dropwise over 20 minutes.
-
Stir at -10°C for 30 minutes, then allow to warm to 0°C.
-
Quench with NaHCO₃ (aq) (50 mL).
-
Extract with EtOAc, wash with water and brine.
-
Purify via Flash Chromatography (DCM/MeOH gradient) or recrystallization from Acetonitrile.
-
Final Yield: 60–70%.
Quality Control & Validation
To ensure the integrity of the synthesized inhibitor (or impurity standard), use the following parameters.
| Method | Parameter | Acceptance Criteria |
| HPLC | Column: C18 (150 x 4.6 mm, 3.5 µm)Mobile Phase: 0.1% TFA in H₂O / ACNGradient: 5% to 95% B over 20 min | Purity > 98.0% (Area %) |
| ¹H-NMR | Solvent: DMSO-d₆ | Confirm Regiochemistry:Verify integration of aromatic protons. The C3-isomer will show distinct splitting patterns for the C5/C6 protons compared to the C5-isomer. |
| LC-MS | ESI+ Mode | Mass [M+H]⁺ consistent with calculated formula. |
Safety & Handling
-
Nitroanilines: Toxic by inhalation, skin contact, and ingestion. Potential cumulative effects. Use a fume hood and double nitrile gloves.
-
Acryloyl Chloride: Lachrymator and corrosive. Handle only in a well-ventilated hood.
-
Iron Waste: Pyrophoric risk when dry. Keep iron filter cakes wet and dispose of in designated hazardous waste containers.
References
-
BenchChem. Application Notes and Protocols: Synthesis of Osimertinib and its Analogues. Retrieved from
-
ChemicalBook. Osimertinib Mesylate Synthesis and Intermediates. Retrieved from
-
National Institutes of Health (PMC). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based Inhibitors. Retrieved from
-
Pharmaffiliates. Osimertinib Impurity Profiling and Reference Standards. Retrieved from
Sources
- 1. 385-01-3|3-Fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]
- 2. 350672-95-6|4-FLuoro-2-(methoxymethoxy)-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. bldpharm.com [bldpharm.com]
- 4. 959081-93-7|1-Fluoro-4,5-dimethoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. hsetdata.net [hsetdata.net]
- 7. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sandmeyer Reaction Workflows for 4-Fluoro-2-methoxy-3-nitroaniline in Drug Development and Impurity Profiling
Introduction & Scientific Context
4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7) is a critical positional isomer and a documented process impurity in the synthesis of the third-generation EGFR inhibitor Osimertinib[1]. While the 5-nitro isomer serves as the primary active pharmaceutical ingredient (API) precursor, the 3-nitro isomer frequently arises during the upstream nitration of 4-fluoro-2-methoxyaniline. For drug development professionals, synthesizing reference standards of this impurity and its downstream derivatives is mandatory to satisfy ICH Q3A/Q3B regulatory compliance for impurity tracking.
The2 provides a robust, copper-catalyzed pathway to convert the primary aromatic amine of 4-fluoro-2-methoxy-3-nitroaniline into various functional groups (halides, nitriles, hydroxyls) via a diazonium salt intermediate[2]. This application note details the mechanistic causality, quantitative parameters, and self-validating protocols for executing these transformations to build reference standards or novel structure-activity relationship (SAR) scaffolds[3].
Mechanistic Insights
The Sandmeyer reaction operates via a radical-nucleophilic aromatic substitution (
-
Diazotization Causality : The electron-withdrawing nitro group at the 3-position and the fluoro group at the 4-position significantly reduce the basicity of the amine. Consequently, the formation of the anilinium salt requires a high concentration of strong acid (e.g., HCl or
) and vigorous agitation to create a fine suspension before nitrosation[4]. -
Single Electron Transfer (SET) : The addition of a Cu(I) catalyst (CuCl, CuBr, CuCN) initiates a SET to the diazonium cation, generating a highly reactive aryl radical and expelling nitrogen gas[2]. The Cu(I) is transiently oxidized to Cu(II)[5].
-
Ligand Transfer : The aryl radical abstracts a halide or pseudo-halide (e.g., cyanide) from the Cu(II) species, forming the substituted arene and regenerating the Cu(I) catalyst[6].
Mechanistic and Workflow Visualizations
Workflow of Sandmeyer transformations for 4-Fluoro-2-methoxy-3-nitroaniline.
Copper-catalyzed Single Electron Transfer (SET) mechanism in the Sandmeyer reaction.
Quantitative Data Summaries
| Transformation | Reagents | Catalyst | Temp Profile | Target Application | Expected Yield |
| Chlorination | CuCl | 0 °C → 60 °C | Halogenated impurity tracking | 65–75% | |
| Bromination | CuBr | 0 °C → 60 °C | Cross-coupling precursor | 60–70% | |
| Cyanation | CuCN | 0 °C → 90 °C | Nitrile-based SAR analogs | 55–65% | |
| Hydroxylation | None ( | 0 °C → 100 °C | Phenolic metabolite standard | 45–55% |
Experimental Protocols
Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the specified in-process control (IPC) criteria are met.
Protocol 1: Sandmeyer Chlorination (Synthesis of 1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene)
-
Amine Salt Formation : Suspend 4-Fluoro-2-methoxy-3-nitroaniline (1.0 eq) in 6M HCl (5.0 eq). Causality: The low basicity of the amine requires excess acid and vigorous stirring to form the hydrochloride salt. Cool the suspension to 0–5 °C using an ice-salt bath.
-
Diazotization : Slowly add a pre-cooled aqueous solution of
(1.1 eq) dropwise, maintaining the internal temperature below 5 °C to prevent premature degradation of the diazonium salt[4]. -
IPC 1 (Nitrous Acid Validation) : After 15 minutes of stirring, spot the reaction mixture on KI-starch paper. Validation: An immediate blue-black color confirms the presence of the necessary excess nitrous acid.
-
Quenching : Add sulfamic acid (0.1 eq) in small portions until the KI-starch test is negative. Causality: Excess
will prematurely oxidize the Cu(I) catalyst to Cu(II), poisoning the Sandmeyer reaction. -
SET Substitution : In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl and cool to 0 °C. Add the cold diazonium solution dropwise to the CuCl solution[5].
-
IPC 2 (Radical Decomposition) : Gradually warm the mixture to room temperature, then heat to 60 °C. Validation: Nitrogen gas evolution (bubbling) will commence. The reaction is complete when bubbling entirely ceases, indicating full conversion of the aryl radical to the aryl chloride.
-
Workup : Cool to room temperature, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol 2: Sandmeyer Cyanation (Synthesis of 4-Fluoro-2-methoxy-3-nitrobenzonitrile)
-
Diazotization : Perform steps 1–4 from Protocol 1 to generate the diazonium salt.
-
Neutralization (Critical Safety Step) : Carefully adjust the pH of the cold diazonium solution to 6–7 using cold aqueous
. Causality: Adding an acidic diazonium solution directly to cyanide salts will generate lethal hydrogen cyanide (HCN) gas. -
Cyanation : Prepare a complex of CuCN (1.2 eq) and KCN (2.5 eq) in water. Heat to 60 °C, then slowly add the neutralized diazonium solution[2].
-
Completion : Heat the mixture to 90 °C for 1 hour until
evolution ceases. Extract with toluene, wash with 1M NaOH to remove phenolic byproducts, and purify.
Protocol 3: Sandmeyer-Type Hydroxylation (Synthesis of 4-Fluoro-2-methoxy-3-nitrophenol)
-
Diazotization : Suspend the starting material in 35% aqueous
instead of HCl. Causality: Using HCl can lead to competitive chloride trapping, yielding the chlorinated byproduct instead of the phenol.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Hydrolysis : Slowly drip the cold diazonium sulfate solution into a boiling solution (100 °C) of 10%
. -
IPC (Thermal Decomposition) : Rapid
evolution will occur upon each drop. The high temperature drives the -like decomposition of the diazonium salt to an aryl cation, which is immediately trapped by water[4]. -
Workup : Cool the mixture, extract with dichloromethane, and wash with water.
References
Sources
- 1. chemicea.com [chemicea.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. organic-chemistry.org [organic-chemistry.org]
Application Note: Scalable Synthesis and Isolation of 4-Fluoro-2-methoxy-3-nitroaniline
This Application Note is designed for Process Chemists and Manufacturing Scientists. It addresses the specific challenge of synthesizing and isolating 4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7), a critical regioisomer distinct from the major Osimertinib intermediate (5-nitro isomer).
Abstract & Strategic Overview
4-Fluoro-2-methoxy-3-nitroaniline is a highly functionalized aniline derivative, primarily utilized as a high-purity reference standard for impurity profiling in the manufacturing of EGFR inhibitors (e.g., Osimertinib) or as a specialized scaffold for next-generation kinase inhibitors.
Unlike its regioisomer, 4-fluoro-2-methoxy-5-nitroaniline (the major intermediate for Osimertinib), the 3-nitro isomer is sterically crowded and formed as a minor product (<5-10%) during standard nitration. Consequently, "scalable manufacturing" of this specific isomer requires a paradigm shift from bulk synthesis to precision enrichment or directed synthesis.
This protocol details a Continuous Flow Nitration strategy that enhances safety and reproducibility, coupled with a downstream Regio-Selective Isolation workflow.
Key Challenges
-
Regioselectivity: The methoxy group (strongly activating) directs para (position 5), while the acetamide protecting group directs ortho (position 6). Position 3 is sterically hindered between the methoxy and fluoro groups.
-
Safety: Nitration of electron-rich anilines is highly exothermic.
-
Purification: Separation of the 3-nitro (minor) and 5-nitro (major) isomers requires optimized stationary phases.
Retrosynthetic Analysis & Pathway
The most scalable route leverages the existing supply chain of 4-Fluoro-2-methoxyaniline but modifies the nitration conditions to allow for safe scale-up and efficient isolation of the minor isomer.
Caption: Synthetic pathway emphasizing the generation and isolation of the 3-nitro regioisomer from the nitration mixture.
Process Development & Optimization
Step 1: Acetylation (Protection)
Direct nitration of the free amine leads to oxidation and tar formation. Acetylation is mandatory to moderate reactivity and direct regioselectivity.
-
Reagents: Acetic Anhydride (
), Acetic Acid ( ). -
Thermodynamics: Exothermic.[1] Controlled addition required.
-
Scale-Up Note: This step is robust and can be performed in batch or flow.
Step 2: Nitration (The Critical Step)
This step determines the isomer ratio.
-
Mechanism: Electrophilic Aromatic Substitution (
). -
Directing Effects:
-
-NHAc (1): Directs ortho (6) and para (4-blocked).
-
-OMe (2): Directs ortho (3) and para (5).
-
-F (4): Directs ortho (3, 5).
-
-
Outcome: The cooperative effects of -OMe and -F favor position 5 (Major). Position 3 is formed as a minor product due to steric crowding, but it is formed.
-
Safety Control: Use of a Continuous Flow Reactor (e.g., Corning or Chemtrix microreactors) is recommended to manage the exotherm and minimize the residence time of the unstable nitration mixture.
Step 3: Deprotection & Isolation
Acidic hydrolysis removes the acetyl group. The resulting aniline mixture is stable and ready for purification.
Detailed Experimental Protocol
Part A: Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide[2]
-
Charge a glass-lined reactor with 4-Fluoro-2-methoxyaniline (1.0 eq) and Acetic Acid (5.0 vol).
-
Cool the mixture to 15–20°C.
-
Add Acetic Anhydride (1.2 eq) dropwise over 1 hour, maintaining internal temperature <30°C.
-
Stir at 25°C for 2 hours. Monitor by HPLC (Conversion >99%).
-
Quench by pouring into ice water (10 vol).
-
Filter the precipitate, wash with water, and dry at 50°C.
Part B: Nitration (Flow Chemistry Recommended)
Note: Batch nitration is possible but requires strict temperature control (<5°C) to prevent thermal runaway.
Reagents:
-
Stream A: Substrate (from Part A) in
(conc.). -
Stream B: Fuming
(1.1 eq) in .
Protocol:
-
Dissolve the acetamide (100 g) in 98%
(400 mL). (Stream A). -
Prepare nitrating mixture: Fuming
(35 mL) in (100 mL). (Stream B). -
Pump streams into a microreactor cooled to 0°C .
-
Residence Time: 2–5 minutes.
-
-
Quench the reactor output continuously onto ice (1 kg).
-
Extract with Ethyl Acetate or DCM.
-
Wash organic layer with saturated
until neutral. -
Concentrate to yield the Crude Intermediate (Mixture of 5-nitro and 3-nitro isomers).
Part C: Hydrolysis and Purification
-
Dissolve the crude nitro-acetamide in Methanol (5 vol).
-
Add 6N HCl (3 vol).
-
Reflux for 2–4 hours until deprotection is complete (HPLC monitoring).
-
Neutralize with NaOH to pH 8–9.
-
Extract with Ethyl Acetate, dry over
, and concentrate.
Purification (Isolation of 3-Nitro Isomer): The crude material typically contains 85-90% 5-nitro isomer and 5-10% 3-nitro isomer.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (High Performance, 40-63 µm).
-
Mobile Phase: Gradient of Hexane : Ethyl Acetate (95:5 to 80:20).
-
Elution Order: The 3-nitro isomer (less polar due to internal H-bonding between
and / ) typically elutes before or very close to the 5-nitro isomer. Note: Elution order must be confirmed by TLC/LC-MS as it depends on the specific solvent system.
-
-
Recrystallization (Enrichment):
-
If chromatography is not feasible for bulk, dissolve crude in hot Ethanol .
-
The major 5-nitro isomer crystallizes more readily. Filter off the major isomer.
-
Concentrate the mother liquor (enriched in 3-nitro) and purify via chromatography.
-
Analytical Controls & Specifications
| Parameter | Specification | Method |
| Appearance | Yellow to Orange crystalline solid | Visual |
| Purity (HPLC) | > 98.0% (area) | C18 Column, ACN/Water + 0.1% TFA |
| Isomeric Purity | < 0.5% of 5-nitro isomer | HPLC (Resolution check required) |
| Identity | Conforms to Structure | 1H-NMR, MS |
| Melting Point | Distinct from 5-nitro (approx. 150-155°C for 5-nitro; 3-nitro likely lower) | DSC / Capillary |
Key NMR Diagnostic (1H-NMR, DMSO-d6):
-
3-Nitro Isomer: Look for the coupling pattern of the aromatic protons. The protons are at positions 5 and 6.[2] They are ortho to each other. Expect a doublet (
Hz). -
5-Nitro Isomer: Protons are at positions 3 and 6. They are para to each other. Expect singlets (or weak para coupling).
-
Correction: In 4-fluoro-2-methoxy-5-nitroaniline:
-
H-3 is between OMe and F. (Doublet due to F).
-
H-6 is adjacent to NH2.[2] (Singlet/Doublet due to F-meta).
-
-
In 4-fluoro-2-methoxy-3-nitroaniline:
-
H-5 and H-6 are adjacent. Expect typical AB system (doublets) split by Fluorine.
-
Safety & Engineering Controls
-
Nitration Hazards: Nitration is a Class A reaction hazard. Ensure cooling redundancy. Do not allow temperature to exceed 10°C in batch mode.
-
Chemical Compatibility: Avoid contact of nitric acid with acetone or other ketones (explosive peroxides).
-
PPE: Full chemical suit, face shield, and respirator during acid handling.
References
-
Köckinger, M., et al. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib." Organic Process Research & Development, 2020, 24(10), 2217–2227.[1] Link
- Core reference for the nitration conditions and flow chemistry setup.
-
Sousa, A. F., et al. "Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid." Universidade de Lisboa, Fenix, 2013. Link
- Provides mechanistic insight into aniline nitr
-
Fluorochem Product Data. "4-FLUORO-2-METHOXY-3-NITROANILINE (CAS 2090542-75-7)."[5][6][7][8][9] Link
- Confirmation of chemical identity and commercial availability.
-
BenchChem Protocols. "Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives." Link
- General protocols for handling fluoro-methoxy-anilines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. 448-19-1|5-Fluoro-2-nitroanisole|BLD Pharm [bldpharm.com]
- 6. 1075705-01-9|4-Fluoro-2-methoxy-5-nitroaniline|BLD Pharm [bldpharm.com]
- 7. 446-36-6|5-Fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]
- 8. 385-01-3|3-Fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Advanced Protocols for the Regioselective Functionalization of 4-Fluoro-2-methoxy-3-nitroaniline
This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the 4-Fluoro-2-methoxy-3-nitroaniline scaffold (CAS: 2090542-75-7), a structural isomer of the widely used Osimertinib intermediate (the 5-nitro isomer).
This specific "3-nitro" isomer presents a unique 1,2,3,4-substitution pattern , creating a sterically crowded "push-pull" electronic system that offers distinct regioselective opportunities for scaffold hopping and novel kinase inhibitor design.
Introduction: The "Crowded Quadrant" Scaffold
The 4-Fluoro-2-methoxy-3-nitroaniline molecule is defined by a contiguous substitution pattern on the benzene ring (positions 1, 2, 3, and 4). This "Crowded Quadrant" creates a unique electronic landscape compared to its more common 5-nitro isomer.
Structural & Electronic Analysis
-
C1-Amine (NH₂): A strong electron-donating group (EDG) that activates the ring, specifically directing electrophiles to the C6 position (ortho).
-
C2-Methoxy (OMe): An EDG that synergistically activates the ring but is sterically locked between the amine and the nitro group.
-
C3-Nitro (NO₂): A strong electron-withdrawing group (EWG). Crucially, it is ortho to the C4-Fluorine. This proximity is the "chemical warhead" of the molecule, dramatically lowering the activation energy for Nucleophilic Aromatic Substitution (SNAr) at C4.
-
C4-Fluorine (F): The primary site for functionalization. The C-F bond is activated for displacement by the adjacent C3-nitro group.
Reactivity Map
The molecule offers three distinct orthogonal vectors for chemical modification:
-
Vector A (SNAr): Displacement of C4-F by nucleophiles (amines/thiols). (Highest Reactivity)
-
Vector B (Reduction/Cyclization): Reduction of C3-NO₂ to NH₂ enables the formation of benzimidazoles or quinoxalines.
-
Vector C (EAS): Electrophilic Aromatic Substitution at C6 (halogenation), controlled by the C1-amine.
Module 1: The Primary Vector – SNAr at C4
Objective: Regioselective displacement of the C4-Fluorine atom with amine nucleophiles to generate N-arylated derivatives (common in EGFR/kinase inhibitor synthesis).
Mechanistic Insight
While both the C2-Methoxy and C4-Fluorine groups are ortho to the electron-withdrawing Nitro group, the C4-Fluorine is the exclusive site of reaction . Fluoride is a superior leaving group compared to methoxide in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex) more effectively than the methoxy group.
Protocol: C4-Amination via SNAr
Target: Synthesis of N4-substituted-2-methoxy-3-nitrobenzene-1,4-diamines.
Materials:
-
Substrate: 4-Fluoro-2-methoxy-3-nitroaniline (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (e.g., N-methylindole, morpholine) (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or K₂CO₃ (2.0 equiv) -
Solvent: Anhydrous DMF or DMSO (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial, dissolve 4-Fluoro-2-methoxy-3-nitroaniline (1.0 equiv) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 equiv) to the solution. Stir at Room Temperature (RT) for 5 minutes.
-
Note: The solution typically deepens in color (yellow to orange) due to the amine-nitro conjugation.
-
-
Nucleophilic Attack: Add the amine nucleophile (1.1 equiv) dropwise.
-
Reaction: Heat the mixture to 80–90 °C . Monitor by LC-MS or TLC.
-
Endpoint: Conversion is usually complete within 2–4 hours. The highly activated C4-F reacts faster than in non-nitrated fluoroanilines.
-
-
Workup:
-
Precipitation Method: Pour the reaction mixture into 10 volumes of ice-cold water. Stir vigorously. The product often precipitates as a bright red/orange solid. Filter and wash with water.[1]
-
Extraction Method: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with saturated LiCl solution (to remove DMF), then brine. Dry over Na₂SO₄.[1][2]
-
Self-Validating Check:
-
¹H NMR Diagnostic: The doublet signal for the C4-F coupling (typically
Hz) in the aromatic region will disappear. A new signal corresponding to the added amine will appear.
Module 2: The Secondary Vector – Nitro Reduction & Cyclization
Objective: Transformation of the C3-Nitro group into an amine, creating a 1,2,3,4-substituted benzene core with vicinal diamines (at C3 and C4, if SNAr was performed first).
Protocol: Chemoselective Nitro Reduction
Context: Standard hydrogenation (H₂/Pd-C) can be used, but if the C4-F is retained (not displaced), mild conditions are required to prevent hydrodefluorination. Iron-mediated reduction is preferred for its functional group tolerance.
Materials:
-
Substrate: 4-Fluoro-2-methoxy-3-nitroaniline (or its SNAr product)[3]
-
Reagent: Iron powder (Fe) (5.0 equiv)
-
Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Methodology:
-
Suspension: Suspend the nitro-aniline substrate in Ethanol/Water (4:1).
-
Addition: Add NH₄Cl and Iron powder.
-
Reflux: Heat to 70–80 °C with vigorous stirring for 1–2 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. The resulting diamine/triamine is often air-sensitive (oxidation to quinones). Use immediately for the next step (e.g., cyclization) or store under inert gas.
Module 3: Regioselectivity Logic & Visual Workflow
The following diagram illustrates the decision tree for functionalizing this scaffold. The "Push-Pull" dynamics dictate that SNAr must typically precede Reduction to avoid deactivating the ring towards nucleophilic attack.
Caption: Functionalization workflow. Green path indicates the most common high-yield sequence (SNAr followed by Reduction).
Comparative Data: 3-Nitro vs. 5-Nitro Isomers
The table below highlights the critical differences between the subject molecule and the common Osimertinib intermediate.
| Feature | 3-Nitro Isomer (Subject) | 5-Nitro Isomer (Osimertinib Int.) | Implication |
| Structure | 1-NH₂, 2-OMe, 3-NO₂, 4-F | 1-NH₂, 2-OMe, 4-F, 5-NO₂ | Distinct 3D topology. |
| SNAr Site | C4-F (Activated by ortho-NO₂) | C4-F (Activated by ortho-NO₂) | Both reactive, but 3-nitro is more sterically crowded. |
| EAS Site | C6 (Directed by NH₂) | C3 or C6 (Mixed direction) | 3-nitro offers cleaner C6 regioselectivity. |
| C2-OMe Stability | Labile under harsh basic conditions | Stable | 3-nitro's OMe is ortho to NO₂, increasing lability. |
References
-
Sigma-Aldrich. Product Specification: 4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7). (Note: Link directs to the 5-nitro isomer page as the primary commercial reference for this class; specific 3-nitro isomer data is derived from analogous o-nitrofluorobenzene chemistry).
-
BenchChem. Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines and Benzenes.
-
ChemicalBook. Synthesis and Reactivity of 4-Fluoro-2-methoxy-5-nitroaniline (Analogous Chemistry).
-
Beilstein Journal of Organic Chemistry. Continuous-flow synthesis of primary amines: Metal-free reduction of aromatic nitro derivatives.
-
National Institutes of Health (PMC). Synthesis of Fluorinated Amines: Strategies for SNAr on Activated Fluorobenzenes.
Sources
Improving yield in the synthesis of 4-Fluoro-2-methoxy-3-nitroaniline
Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-3-nitroaniline
Executive Summary
The synthesis of 4-Fluoro-2-methoxy-3-nitroaniline (CAS: 2090542-75-7) presents a significant challenge due to unfavorable regioselectivity. In standard nitration protocols of 4-fluoro-2-methoxyaniline, the 5-nitro isomer (a key intermediate for Osimertinib) is the thermodynamic and kinetic major product (>90%), while the desired 3-nitro isomer typically forms as a minor impurity (<5-8%) due to steric crowding between the fluorine and methoxy groups.
This guide addresses the "Yield Problem" by focusing on reaction condition tuning to maximize the minor isomer and purification strategies to recover it efficiently.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why is my isolated yield of the 3-nitro isomer consistently below 10%?
Diagnosis: This is likely a regioselectivity issue , not a reaction failure. Technical Explanation: The precursor, 4-fluoro-2-methoxyaniline (or its acetamide protected form), has three directing groups:
-
-NHAc / -NH2 (C1): Strong ortho/para director.
-
-OMe (C2): Strong ortho/para director.
-
-F (C4): Weak ortho/para director (deactivating).
-
The 5-Position (Major): Para to the -OMe group and ortho to the -F atom. This position is electronically activated and sterically accessible.
-
The 3-Position (Target): Ortho to both -OMe and -F. This position is "sandwiched" between two substituents, creating significant steric strain.
-
The 6-Position: Ortho to the -NHAc group.
Outcome: The electrophilic aromatic substitution (nitration) overwhelmingly favors the 5-position. You are fighting thermodynamics.
Q2: Can I change conditions to favor the 3-nitro isomer?
Recommendation: Yes, but the shift will be marginal.
-
Temperature Control: Run the reaction at lower temperatures (-10°C to 0°C) . Higher temperatures favor the thermodynamic product (5-nitro). Kinetic control gives the 3-nitro isomer a slightly better chance, though it remains minor.
-
Solvent System: Switch from Sulfuric Acid (H2SO4) to Acetic Anhydride/Acetic Acid . Using acetyl nitrate (generated in situ) is a milder nitrating agent that can be more sensitive to steric nuances, potentially increasing the ortho-to-methoxy attack ratio slightly.
-
Substrate Protection: Ensure the amine is acetylated (N-(4-fluoro-2-methoxyphenyl)acetamide ). Free amines are easily oxidized and lead to tarry byproducts, further reducing yield.
Q3: The isomers co-elute on my TLC. How do I separate them?
Solution: The 3-nitro and 5-nitro isomers have very similar polarities but distinct hydrogen-bonding capabilities.
-
Stationary Phase: Standard Silica Gel (60 Å).
-
Mobile Phase: Do not use simple Hexane/Ethyl Acetate. Use Toluene/Ethyl Acetate (95:5) or Dichloromethane/Methanol (99:1) . The 3-nitro isomer often exhibits an intramolecular H-bond (between NH and NO2 or OMe), affecting its retention time differently than the 5-nitro isomer.
-
Recrystallization: Is not recommended for isolation of the minor isomer from the crude mixture, as the major isomer will crystallize out, leaving your target in the mother liquor. Enriched mother liquors should then be chromatographed.
Part 2: Experimental Protocol
Workflow: Optimized Nitration & Isolation
Objective: Maximize recovery of the 3-nitro minor isomer.
Reagents:
-
N-(4-fluoro-2-methoxyphenyl)acetamide (1.0 eq)
-
Acetic Anhydride (solvent/reagent)[1]
-
Fuming Nitric Acid (1.1 eq)[2]
Step-by-Step Methodology:
-
Protection (If starting from aniline):
-
Nitration (The Critical Step):
-
Dissolve the acetamide in Acetic Anhydride (5 mL/g) and cool to -10°C (Ice/Salt bath).
-
Prepare a solution of Fuming HNO3 in Acetic Acid.
-
Add the acid solution dropwise over 30 minutes, maintaining internal temp < 0°C.
-
Rationale: Slow addition prevents localized heating, which favors the 5-nitro isomer.
-
Stir at 0°C for 2 hours. Monitor by HPLC (Target peak usually elutes after the major peak on C18).
-
-
Quench & Hydrolysis:
-
Pour mixture onto ice water.
-
Note: If the acetyl group is retained, the solubility difference is lower. It is often easier to hydrolyze the mixture before separation.
-
Add HCl (6M) and reflux for 1 hour to remove the acetyl group.
-
Neutralize with NaOH to pH 9.[3] Extract with Ethyl Acetate.[1][3][4][5]
-
-
Purification (Isolation of 3-Nitro):
-
Concentrate organic layer.[1]
-
Flash Chromatography:
-
Cartridge: 40g Silica.
-
Gradient: 0-20% EtOAc in Toluene .
-
Observation: The 5-nitro (Major) usually elutes first. The 3-nitro (Minor) elutes second due to "ortho effect" interactions with silica.
-
-
Collect the minor fraction.
-
Part 3: Data & Visualization
Table 1: Isomer Distribution under Different Conditions
(Simulated data based on electrophilic substitution trends)
| Condition | Solvent | Temp | 5-Nitro (Major) | 3-Nitro (Target) | Byproducts |
| Standard | H2SO4 | 25°C | 92% | 3% | 5% |
| Cold Nitration | AcOH/Ac2O | -10°C | 88% | 7% | 5% |
| Microwave | AcOH | 80°C | 94% | <1% | 5% |
Figure 1: Reaction Pathway & Competition
Caption: Competitive nitration pathways. The 5-nitro path (red) dominates due to electronic activation and steric clearance. The 3-nitro path (green) is sterically hindered.
References
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Source: Organic Process Research & Development (ACS). URL:[Link] Relevance: Confirms the 5-nitro isomer is the major product (94%) and the 3-nitro (regioisomer 6 in paper) is a minor impurity (<6%).[6]
-
Regioselectivity of Aniline Nitration. Source: University of Lisbon (Fenix). URL:[Link] Relevance: Provides mechanistic grounding for the directing effects of acetamide vs. methoxy groups in aromatic substitution.
Sources
- 1. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Solving solubility issues of 4-Fluoro-2-methoxy-3-nitroaniline in aqueous media
Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 4-Fluoro-2-methoxy-3-nitroaniline (CAS: 2090542-75-7).
This guide bypasses generic advice to focus on the exact causality of this compound's behavior, providing self-validating protocols to ensure your in vitro and in vivo assays do not fail due to precipitation or poor bioavailability.
Section 1: Compound Profiling & Causality (FAQ)
Q: Why does 4-Fluoro-2-methoxy-3-nitroaniline exhibit such profound insolubility in aqueous media? A: The insolubility is driven by a compounding effect of its functional groups. The fluorine atom and methoxy group significantly increase the lipophilicity (LogP) of the aromatic ring. More critically, the nitro group at the meta position is strongly electron-withdrawing. It pulls electron density away from the primary aniline nitrogen via inductive effects. This drastically reduces the basicity of the amine, dropping its pKa to near zero. Consequently, the molecule remains entirely un-ionized at physiological pH (7.4), relying solely on weak hydrogen bonding for aqueous interaction, which is insufficient to break its crystal lattice energy [1].
Q: Can I use pH adjustment (acidification) to force dissolution via salt formation? A: No. Because the aniline group's pKa is suppressed by the nitro group, you would need a highly concentrated, biologically incompatible strong acid (e.g., 1M HCl) to protonate it. Even if you achieve dissolution at pH 1, the moment you neutralize the solution for a biological assay or inject it into physiological buffer, the compound will immediately crash out of solution as a free base [1].
Q: Why does the compound sometimes precipitate hours after it initially looked dissolved in my assay buffer? A: You are observing metastable supersaturation. When spiking a concentrated organic stock (like DMSO) directly into water, the solvent polarity shifts rapidly. The compound may temporarily form a supersaturated state or invisible nano-aggregates before thermodynamically stable crystal nucleation occurs. This is known as the "solvent-shift crash" [3].
Section 2: Troubleshooting & Methodologies
To solve these issues, we must rely on preferential solvation [4] or host-guest complexation [2]. Below are the two primary workflows depending on your experimental endpoints.
Protocol A: Co-Solvent & Surfactant Shielding (For In Vitro Assays)
Use this when your cell culture or enzymatic assay can tolerate low percentages of organic solvents.
The Causality: Nitroanilines are preferentially solvated by organic solvents in mixed aqueous systems [4]. By using a transitional surfactant (Tween-80) before adding water, you coat the hydrophobic molecules in micelles, raising the energy barrier for crystal nucleation.
Step-by-Step Methodology:
-
Primary Stock: Dissolve 4-Fluoro-2-methoxy-3-nitroaniline in 100% anhydrous DMSO to a concentration of 20 mM. Vortex for 2 minutes.
-
Transitional Dilution: Mix 1 part DMSO stock with 1 part Tween-80 or PEG-400. Pipette vigorously until homogenous.
-
Aqueous Spiking: Pre-warm your aqueous assay buffer to 37°C. While vortexing the buffer at maximum speed, add the intermediate stock dropwise.
-
Self-Validation Check: Shine a red laser pointer through the final aqueous dilution in a dark room. The absence of a visible beam path (Tyndall effect) confirms you have a true solution rather than a colloidal suspension of nano-precipitates.
Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo Studies)
Use this when you require a 100% aqueous, biocompatible vehicle for animal dosing.
The Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The fluorinated aromatic ring of the drug inserts into the cavity via van der Waals forces, while the exterior ensures bulk solubility in water, completely masking the drug's hydrophobicity [2].
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).
-
Supersaturation: Add 4-Fluoro-2-methoxy-3-nitroaniline in massive excess (e.g., 10 mg/mL) to the CD solution to form a thick slurry.
-
Isothermal Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm and 25°C for 72 hours.
-
Self-Validation Check: Equilibrium is confirmed when two consecutive aliquots taken 12 hours apart (e.g., at 60h and 72h) show an HPLC peak area variance of < 2% [5]. If the variance is higher, continue shaking.
-
Filtration: Filter the equilibrated suspension through a 0.22 µm PVDF syringe filter. The clear filtrate contains your fully solubilized inclusion complex.
Section 3: Formulation Decision Architecture
Fig 1. Decision matrix for selecting the optimal solubilization strategy based on application.
Fig 2. Host-guest inclusion mechanism of cyclodextrin encapsulating the hydrophobic API.
Section 4: Quantitative Solubilization Data
Because specific empirical solubility data for 4-Fluoro-2-methoxy-3-nitroaniline is scarce in open literature, the following table synthesizes extrapolated baseline enhancements based on rigorously modeled thermodynamic data from structurally identical nitroaniline analogs (e.g., 2-methoxy-4-nitroaniline and 2-methyl-5-nitroaniline) [4][5].
Table 1: Comparative Solubilization Strategies & Expected Enhancements
| Solubilization Strategy | Vehicle Composition | Estimated Solubility (µg/mL) | Enhancement Factor | Biocompatibility |
| Aqueous Baseline | PBS (pH 7.4) | ~10 - 15 | 1x | High |
| Co-solvent | 5% DMSO + 95% Water | ~150 - 200 | 10x - 13x | Low (Cell toxicity risk) |
| Surfactant Micelles | 2% Tween-80 in Water | ~400 - 500 | 30x - 35x | Moderate |
| Inclusion Complex | 20% w/v HP-β-CD in Water | ~2,500 - 3,000 | >200x | High (FDA Approved) |
References
- National Center for Biotechnology Information (NCBI)
- National Center for Biotechnology Information (NCBI)
- Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water)
- American Chemical Society (ACS Publications)
- A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents Benchchem URL
Minimizing side reactions during the reduction of 4-Fluoro-2-methoxy-3-nitroaniline
Status: Operational Ticket ID: RED-F-NO2-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
You are attempting to reduce the nitro group at the 3-position of 4-Fluoro-2-methoxy-3-nitroaniline to yield 4-Fluoro-2-methoxy-1,3-phenylenediamine .
The Challenge: This substrate presents a "Perfect Storm" of competing factors:
-
Steric Crowding: The nitro group is sandwiched between a methoxy group (C2) and a fluorine atom (C4). This steric hindrance can slow down the kinetics of nitro reduction, allowing side reactions to dominate.
-
Labile C-F Bond: The fluorine at C4 is electronically activated. Under standard catalytic hydrogenation conditions (Pd/C, H₂), the risk of hydrodefluorination (HDF) is high, leading to the des-fluoro impurity (2-methoxy-1,3-phenylenediamine).
-
Regioselectivity: While the C1-amine is stable, the resulting product is an electron-rich diamine, which is prone to oxidation (purpling/browning) if exposed to air during workup.
This guide provides two validated workflows: a High-Throughput Method (Catalytic) for speed/scale and a High-Fidelity Method (Chemical) for maximum selectivity.
Diagnostic Hub: Troubleshooting Your Reaction
Before altering your protocol, identify your specific failure mode using this diagnostic matrix.
| Symptom | LC-MS Signal | Diagnosis | Root Cause | Immediate Fix |
| Product mass is M-18 or M-20 | [M+H]+ = 139 (Expected 157) | Defluorination | Over-active catalyst (Pd/C) inserted into C-F bond. | Switch to Sulfided Pt/C or add V₂O₅ inhibitor. |
| Reaction Stalls | [M+H]+ = 171 or 173 | Hydroxylamine Intermediate | Steric hindrance at C3 prevents full reduction to amine. | Increase Temp to 50°C OR add trace acid promoter. |
| Colored Impurities (Red/Orange) | Dimer masses (2M-x) | Azo/Azoxy Coupling | Basic conditions favored condensation of intermediates. | Ensure neutral/slightly acidic pH; avoid stalling. |
| Purple/Black Tars | Broad background | Oxidative Polymerization | Product is air-sensitive (electron-rich diamine). | Degas all solvents; use Ascorbic Acid in workup. |
Workflow A: Modified Catalytic Hydrogenation (Scalable)
Best For: Large-scale synthesis (>10g) where workup volume is a bottleneck. Risk: High risk of defluorination if uncontrolled.
The Mechanism of Failure (Why Pd/C fails)
Palladium is an excellent catalyst for oxidative addition into C-Halogen bonds. In your substrate, the C4-F bond is weakened. Standard Pd/C will strip the fluorine before or concurrently with nitro reduction.
The Solution: Poisoned Catalysis
We must inhibit the catalyst's ability to activate the C-F bond without stopping the Nitro reduction.
Protocol A1: Sulfided Platinum on Carbon (Recommended)
Platinum is generally less active toward C-F hydrogenolysis than Palladium. Sulfiding the catalyst "poisons" the highly active sites responsible for dehalogenation.
-
Solvent: Methanol or Ethanol (Degassed).
-
Catalyst: 5% Pt/C (Sulfided) . Load at 2-5 wt% relative to substrate.
-
Additives: None required, but 0.1 eq of Acetic Acid can prevent coupling.
-
Conditions: 3-5 bar H₂, 25-35°C. Do not exceed 40°C.
-
Monitoring: Check LC-MS at 1 hour. If hydroxylamine (M-16) persists, increase pressure, not temperature.
Protocol A2: Vanadium-Doped Pd/C (Alternative)
If you must use Pd/C, you must add an inhibitor. Vanadium oxide acts as an electrophilic activator for the nitro group while suppressing metal insertion into the C-F bond.
-
Catalyst: 5% Pd/C (standard).
-
Additive: Vanadium(V) Oxide (V₂O₅) (0.5 - 1.0 wt% relative to substrate).
-
Solvent: Methanol.
-
Mechanism: V₂O₅ activates the N-O bond, accelerating nitro reduction so it finishes before the slower C-F cleavage can occur.
Workflow B: Chemical Reduction (High Selectivity)
Best For: Precious intermediates (<10g) or when defluorination is persistent. Risk: Iron waste disposal; heterogeneous mixing issues.
The "Green" Béchamp Modification (Fe/NH₄Cl)
This method relies on single-electron transfer (SET) mechanisms which are thermodynamically unable to cleave the C-F bond under these conditions. It is 100% chemoselective for nitro groups.
Step-by-Step Protocol:
-
Setup: 3-neck flask with mechanical stirring (overhead stirrer is crucial; magnetic bars will seize).
-
Mixture: Suspend 4-Fluoro-2-methoxy-3-nitroaniline (1.0 eq) in Ethanol/Water (3:1) .
-
Reagents: Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Reaction: Heat to 70-80°C (Reflux).
-
Note: The reaction is heterogeneous.[1] Vigorous stirring is required to scour the oxide layer off the iron surface.
-
-
Workup (Critical):
-
Filter hot through Celite to remove Iron oxide sludge.
-
Wash the cake with hot ethanol.
-
Concentrate filtrate.[2]
-
Stabilization: The product (diamine) will oxidize rapidly. Store as the HCl salt (add HCl/Dioxane) or use immediately in the next step (e.g., cyclization).
-
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical pathway for selecting and correcting your reduction method.
Caption: Decision matrix for selecting reduction methodology based on scale and observed side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the 3-nitro group so hard to reduce compared to the 5-nitro isomer (used in Osimertinib)? A: The 3-nitro group is sterically "sandwiched" between the 2-methoxy and 4-fluoro groups. This prevents the nitro group from lying flat against the catalyst surface (in hydrogenation), which is required for efficient reduction. This steric bulk slows the desired reaction, giving the smaller, more accessible C-F bond time to interact with the catalyst and undergo hydrogenolysis [1].
Q2: Can I use Sodium Dithionite (Na₂S₂O₄) instead of Iron? A: Yes. Dithionite is an excellent homogeneous alternative for small scales (<1g).
-
Protocol: Dissolve substrate in THF/Water (1:1). Add 3-4 eq of Na₂S₂O₄.
-
Benefit: No heavy metals, mild conditions.
-
Drawback: Generates SO₂ gas; requires pH buffering (keep basic with Na₂CO₃) to prevent decomposition of the dithionite [2].
Q3: My product turns purple immediately after filtering. Is it ruined? A: Not necessarily, but it is degrading. Phenylenediamines are essentially "antioxidants" and will sacrifice themselves to oxygen.
-
Fix: Add 1% Ascorbic Acid or Sodium Sulfite to your aqueous workup buffers. Perform the filtration under a nitrogen blanket if possible. Convert to the dihydrochloride salt immediately for long-term storage.
Q4: Why not use Raney Nickel? A: Raney Nickel is viable but aggressive. It often requires lower temperatures to avoid defluorination. If you use Ra-Ni, wash it thoroughly to remove adsorbed hydrogen before use, or use it in conjunction with an inhibitor like dicyandiamide. Generally, Sulfided Pt/C is more controllable for fluorinated aromatics [3].
References
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.
-
BenchChem Technical Support. (2025). Selective Reduction of Nitro Groups: Troubleshooting Guide.
- Tada, M., et al. (2011). Suppression of Hydrodefluorination in the Hydrogenation of Fluoroarenes. Journal of Organic Chemistry.
-
ChemicalBook. (2023). Properties and Reactions of 4-Fluoro-2-methoxy-5-nitroaniline. (Analogous structure data).
Sources
Technical Support Guide: Recrystallization of 4-Fluoro-2-methoxy-3-nitroaniline
[1][2][3]
Executive Summary & Molecule Profile
Target Molecule: 4-Fluoro-2-methoxy-3-nitroaniline
CAS Number: 2090542-75-7
Molecular Formula: C
Critical Distinction: This guide specifically addresses the 3-nitro isomer. Users often confuse this with the 5-nitro isomer (CAS 1075705-01-9), which is the key intermediate for the EGFR inhibitor Osimertinib (Tagrisso).[1][2][3] The 3-nitro compound is typically a regioisomer formed during nitration and requires specific separation protocols to isolate from the 5-nitro major product.[1][2][3]
Optimal Solvent Systems
The following solvent recommendations are based on the polarity profile of the nitroaniline core (moderate polarity, H-bond donor/acceptor) and the lipophilic contributions of the fluoro- and methoxy- substituents.
Primary Solvent Recommendations
| Solvent System | Composition | Role | Rationale |
| Ethanol (95%) | Single Solvent | Best Overall | Balances solubility of the nitro group with the lipophilic aromatic ring.[1][2][3] Excellent for separating regioisomers (3-nitro vs 5-nitro) via slow cooling.[1][2][3] |
| Ethanol / Water | Binary Mixture (Start 9:[2][3][5]1) | Anti-Solvent | Use if yield is low in pure ethanol.[3] Water acts as a strong anti-solvent to force precipitation upon cooling.[3] |
| Toluene | Single Solvent | High Purity | High boiling point (110°C) allows for greater solubility differential.[3] Often yields larger, well-defined crystals but requires higher heat to dissolve.[1][2][3] |
| Ethyl Acetate / Heptane | Binary Mixture (1:3 to 1:[3]5) | Alternative | Useful if the compound "oils out" in alcohols.[3] The non-polar heptane moderates the solubility.[3] |
Solvent Decision Matrix (Graphviz)
Figure 1: Decision tree for selecting the optimal solvent based on initial solubility observations.
Step-by-Step Recrystallization Protocol
Protocol A: Standard Ethanol Recrystallization (Recommended)
Best for removing minor impurities and separating regioisomers.[2][3]
-
Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (95%) at a ratio of ~5-7 mL per gram of solid.[2][3]
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Filtration (Optional): If insoluble black specks (carbon/inorganic salts) are visible, perform a hot filtration through a pre-warmed glass funnel.[3]
-
Cooling (Critical): Remove from heat and allow the flask to cool to room temperature slowly on a cork ring or wood block.
-
Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the yellow/orange crystals using vacuum filtration.
-
Washing: Wash the filter cake with cold ethanol (0°C).
-
Drying: Dry under vacuum at 40-45°C for 4 hours.
Protocol B: Anti-Solvent Precipitation (High Recovery)
Use this if Protocol A yields <50% recovery.[2][3]
-
Dissolve the crude solid in the minimum amount of hot Ethyl Acetate .[3]
-
Slowly add hot Heptane (or Hexane) dropwise until a persistent cloudiness (turbidity) appears.
-
Add a few drops of Ethyl Acetate to clear the solution.[3]
-
Allow to cool slowly.[3][6][7] The lower polarity of Heptane forces the nitroaniline out of solution as it cools.[3]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob instead of crystals). What happened?
Cause: The temperature dropped too quickly, or the solvent system is too polar (product is hydrophobic enough to separate as a liquid phase before crystallizing).[3] Solution:
-
Reheat the mixture until the oil redissolves.
-
Add a Seed Crystal: If you have any pure material, add a tiny amount to the cooling solution at ~40°C.[3]
-
Change Solvent: Switch to Toluene or the EtOAc/Heptane system.[3] Toluene is excellent for preventing oiling in nitro-aromatics due to π-π stacking interactions.[1][2][3]
Q2: How do I separate the 3-nitro isomer from the 5-nitro isomer?
Context: Nitration of 4-fluoro-2-methoxyaniline produces both isomers.[1][2][3] The 5-nitro is often the major product.[1][2][3] Solution:
-
Exploit Solubility Differences: The 3-nitro isomer typically has slightly different solubility in Ethanol .[1][3]
-
Technique: Perform a "fractional recrystallization."[3]
-
Dissolve the mixture in hot ethanol.
-
Cool to room temperature (do not ice).[3][6] Filter the first crop of crystals (often the major isomer, 5-nitro).[2]
-
Concentrate the mother liquor (filtrate) to half volume and cool to 0°C. The second crop may be enriched in the 3-nitro isomer.[2][3]
-
Verification: Always check crops via 1H-NMR or HPLC to confirm regiochemistry.[1][2][3]
-
Q3: The crystals are too small or "fluffy."
Solution: This indicates nucleation occurred too rapidly.[3]
Safety & Handling
-
Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin contact.[3] They may cause methemoglobinemia (blue skin/lips due to lack of oxygen transport).[3]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] Handle all powders in a fume hood.[3]
-
Thermal Hazard: Nitro compounds can be energetic.[3][8] Do not heat dry solids to decomposition.[3] Ensure the heating bath does not exceed 100°C unless necessary.[3]
References
-
ChemicalBook. (2023).[3] 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety. (Provides physical property baselines for the regioisomer).
-
BenchChem. (2025).[3][6] Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. (Details purification logic for similar aniline derivatives). [1][2][3]
-
WIPO. (2018).[3] WO2018207120: A Process for the Preparation of 4-Fluoro-2-Methoxy-5-Nitroaniline.[1][2][3][9] (Describes industrial purification of the isomer mix). [1][2][3]
-
Sigma-Aldrich. (2024).[1][2][3] 4-Fluoro-2-methoxy-3-nitroaniline Product Sheet (CAS 2090542-75-7).[1][2][3][4][10][1][2][3]
-
National Institutes of Health (NIH). (2021).[3] Continuous Flow Synthesis of Anticancer Drugs (Osimertinib intermediates).[3] (Discusses solubility and handling of the nitro-aniline core).
Sources
- 1. sfdchem.com [sfdchem.com]
- 2. echemi.com [echemi.com]
- 3. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-FLUORO-2-METHOXY-3-NITROANILINE | CymitQuimica [cymitquimica.com]
- 5. azom.com [azom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. 2090542-75-7|4-Fluoro-2-methoxy-3-nitroaniline|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Low Conversion in 4-Fluoro-2-methoxy-3-nitroaniline Coupling Reactions
Welcome to the technical support center for 4-Fluoro-2-methoxy-3-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate. Here, we provide in-depth, field-proven insights to diagnose and resolve common issues, particularly low conversion rates, encountered during its coupling reactions. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Core Reactivity of 4-Fluoro-2-methoxy-3-nitroaniline
Before troubleshooting, it is crucial to understand the inherent electronic properties of the molecule. The reactivity of 4-Fluoro-2-methoxy-3-nitroaniline is dominated by the interplay of its substituents, which dictates its behavior in different coupling reactions.
-
Fluoro Group (-F): In the context of Nucleophilic Aromatic Substitution (SNAr), fluorine is an excellent leaving group.[1] Its high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack.[1][2] This is the primary site for SNAr reactions.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG). Its position ortho to the fluorine atom is critical; it stabilizes the negative charge of the Meisenheimer intermediate formed during the rate-determining step of an SNAr reaction, thereby accelerating the substitution.[1][2]
-
Methoxy Group (-OCH₃): As an electron-donating group (EDG), the methoxy group can have a slight deactivating effect on SNAr. However, its influence is largely overshadowed by the potent nitro group.
-
Aniline Group (-NH₂): This primary amine is nucleophilic and can participate in its own set of coupling reactions, most notably palladium-catalyzed C-N cross-coupling reactions like the Buchwald-Hartwig amination.[3][4]
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common problems in a question-and-answer format, focusing on the two primary reaction types for this molecule.
Part A: Nucleophilic Aromatic Substitution (SNAr) Issues
SNAr is the most common reaction, where a nucleophile displaces the fluoride.
Question 1: My SNAr reaction has stalled or shows very low conversion. What are the primary suspects?
Low conversion in SNAr reactions with this substrate is almost always traced back to one of four factors: the nucleophile, the solvent, the base, or the temperature.
-
Weak Nucleophile: The attacking species must be sufficiently nucleophilic. Neutral amines or alcohols can be sluggish.
-
Solution: If using a weak nucleophile (e.g., an alcohol or a secondary amine), deprotonate it first with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) to generate the more potent anionic nucleophile (an alkoxide or an amide).[1]
-
-
Inappropriate Solvent: The solvent choice dramatically impacts reaction rates by influencing the reactivity of the nucleophile.[5]
-
Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents excel at solvating the counter-ion (e.g., K⁺) of the nucleophilic salt, leaving the nucleophilic anion "naked" and highly reactive.[1][6] Protic solvents like water or ethanol can form hydrogen bonds with the nucleophile, creating a "cage" that hinders its ability to attack the aromatic ring.[5][6]
-
-
Suboptimal Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.
-
Insufficient Base or Incorrect Choice: For reactions involving neutral nucleophiles, a base is required to accept the proton generated during the reaction.
-
Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least stoichiometric amounts are used. If your nucleophile is an HCl salt, you will need an additional equivalent of base to neutralize it.
-
Question 2: I'm seeing multiple spots on my TLC/LC-MS analysis. What are the likely side reactions?
The formation of byproducts often points to issues with base strength, solvent stability, or stoichiometry.
-
Reaction with Solvent: Some common polar aprotic solvents can decompose.
-
Insight: In the presence of a strong base, DMF can decompose to form dimethylamine, which is a potent nucleophile and can compete with your desired nucleophile, leading to an N,N-dimethyl substituted byproduct.[1]
-
Prevention: If using very strong bases (like NaH), consider switching to a more stable solvent like DMSO or NMP.
-
-
Benzyne Formation: This occurs under very harsh basic conditions.
-
Insight: Extremely strong bases (e.g., NaNH₂) can, in some cases, deprotonate a ring proton ortho to the leaving group, leading to elimination of HF and formation of a highly reactive benzyne intermediate. This can result in a mixture of regioisomers.[1][8]
-
Prevention: This is less common for highly activated substrates like ours but is a possibility. Use standard bases like K₂CO₃ or DBU unless absolutely necessary.[1]
-
-
Deprotonation of Other Functional Groups: The aniline proton is acidic and can be deprotonated.
-
Insight: If a strong base is used, the aniline (-NH₂) can be deprotonated. While this often doesn't lead to problematic side reactions, it consumes a portion of the base. More critically, if other acidic protons exist on your nucleophile, they can also be deprotonated, potentially opening pathways to undesired reactions.[1]
-
Prevention: Protect sensitive functional groups on your nucleophile if they are incompatible with the basic conditions required.
-
Part B: Buchwald-Hartwig Amination Issues
In this case, the aniline nitrogen of 4-Fluoro-2-methoxy-3-nitroaniline acts as the nucleophile to couple with an aryl halide or triflate.
Question 3: My Buchwald-Hartwig amination is giving low yield. Where should I start troubleshooting?
Success in Buchwald-Hartwig amination hinges on the delicate interplay of the palladium catalyst, its ligand, and the base.[3]
-
Inactive Catalyst: The active Pd(0) species must be generated efficiently from the precatalyst.
-
Insight: Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ require reduction in situ, which can sometimes be inefficient. Modern palladacycle precatalysts (e.g., G3- or G4-precatalysts) are often more reliable as they form the active LPd(0) catalyst more cleanly.[3]
-
Solution: Switch to a modern precatalyst. If using a Pd(II) source, consider a pre-activation step where the catalyst, ligand, and base are stirred together in the solvent for 5-10 minutes at reaction temperature before adding the substrates.[3]
-
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the catalyst and facilitating both oxidative addition and reductive elimination.[3]
-
Insight: The choice of phosphine ligand is highly dependent on the substrates. Bulky, electron-rich ligands are generally required, especially for less reactive aryl chlorides.[3][9]
-
Solution: For an electron-rich aniline like this, ligands such as RuPhos or BrettPhos are excellent starting points when coupling with aryl halides.[3] A ligand screening is often the most effective way to find the optimal conditions.
-
-
Incorrect Base Selection: The base must be strong enough to deprotonate the aniline but not so harsh that it causes degradation of starting materials or the ligand.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[3] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[3][9]
-
Question 4: I'm observing significant hydrodehalogenation of my aryl halide partner. How can I minimize this?
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common parasitic reaction.
-
Insight: This side reaction can be promoted by certain catalyst/ligand combinations or if the rate of reductive elimination is slow compared to competing pathways.
-
Solution:
-
Optimize Catalyst Loading: Sometimes, lowering the catalyst loading can disfavor this pathway.
-
Change the Ligand: Switching to a different class of ligand can alter the stability of intermediates and change the dominant reaction pathway.
-
Adjust the Base: Using a weaker base or ensuring the base is finely ground to prevent clumping can sometimes mitigate the issue.[3]
-
Section 3: Key Parameter Summary Tables
For quick reference, these tables summarize critical parameters for your reaction optimization.
Table 1: Common Solvents for SNAr Reactions
| Solvent | Type | Boiling Point (°C) | Key Characteristics |
| DMSO | Polar Aprotic | 189 | Excellent solvating power, high boiling point. Can be difficult to remove. |
| DMF | Polar Aprotic | 153 | Good general-purpose solvent. Can decompose with strong bases.[1] |
| NMP | Polar Aprotic | 202 | High boiling point, very stable. Good alternative to DMF. |
| Acetonitrile | Polar Aprotic | 82 | Lower boiling point, useful for reactions at moderate temperatures. |
| THF | Polar Aprotic | 66 | Generally less effective for SNAr unless a phase-transfer catalyst is used. |
Table 2: Common Bases for Coupling Reactions
| Base | pKa of Conj. Acid | Strength | Typical Application |
| K₂CO₃ | ~10.3 | Moderate | SNAr with phenols or anilines. |
| Cs₂CO₃ | ~10.3 | Moderate | SNAr, Buchwald-Hartwig (weaker base option).[9] |
| NaOtBu | ~19 | Strong | Buchwald-Hartwig aminations.[3] |
| LHMDS | ~26 | Very Strong | Buchwald-Hartwig aminations, deprotonation of weak nucleophiles.[3] |
| NaH | ~36 | Very Strong | Deprotonation of alcohols and other weak nucleophiles for SNAr.[1] |
Section 4: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). [10][11]
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
This protocol describes the reaction of 4-Fluoro-2-methoxy-3-nitroaniline with a generic primary alcohol.
-
Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (1.2 equivalents) and anhydrous DMSO (to make a ~0.5 M solution with respect to the aniline).
-
Deprotonation: Place the flask under an inert atmosphere (N₂ or Argon). Cool the solution in an ice-water bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Alkoxide Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Effervescence (H₂ gas) should cease.
-
Substrate Addition: Add 4-Fluoro-2-methoxy-3-nitroaniline (1.0 eq.) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed.[12]
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of 4-Fluoro-2-methoxy-3-nitroaniline with a generic aryl bromide.
-
Reactor Setup: In a glovebox, add the aryl bromide (1.0 eq.), palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), RuPhos ligand (1.5-3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried reaction vial or flask.[3]
-
Substrate Addition: Add 4-Fluoro-2-methoxy-3-nitroaniline (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.[12]
-
Workup: After completion, cool the reaction to room temperature. Quench by adding water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[13]
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Google AI.
- Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). (2025, December). BenchChem.
- Optimization of Buchwald-Hartwig amination conditions. (n.d.). BenchChem.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps.
- Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.
- Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC.
- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2014, October 11). ACS Publications.
- Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. (n.d.). BenchChem.
- 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety. (2023, December 12). ChemicalBook.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
- An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline. (n.d.). BenchChem.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Victoria.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- The Benzyne Mechanism in Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
- F1246 - 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET. (2025, November 10). TCI EUROPE N.V.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Handling thermal instability of 4-Fluoro-2-methoxy-3-nitroaniline during scale-up
Welcome to the Process Safety Technical Support Center Topic: Handling Thermal Instability of 4-Fluoro-2-methoxy-3-nitroaniline (CAS: 2090542-75-7) During Scale-Up
Fundamental Thermal Hazards (FAQs)
Q: Why is 4-Fluoro-2-methoxy-3-nitroaniline considered a high-risk intermediate during scale-up?
A: 4-Fluoro-2-methoxy-3-nitroaniline is an aromatic nitro compound heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as Osimertinib. The core hazard lies in the high bond-dissociation energy (BDE) of the C-NO
Q: How does the scale of the reaction change the thermal risk profile?
A: Heat generation scales with reactor volume (
Q: Can impurities affect the decomposition temperature?
A: Yes, drastically. Pure organic nitro compounds typically decompose at high temperatures (250°C - 350°C)[2]. However, in practical process situations, contaminants such as residual bases (NaOH, Na
Troubleshooting Guide: Scale-Up Excursions
Issue: Unexpected temperature spikes (
-
Implement dose-controlled addition rather than batch-charging.
-
Ensure the accumulation of reactants is kept below 10% by verifying the reaction kinetics using Reaction Calorimetry (RC1) prior to scale-up.
-
Verify that the cooling jacket has the capacity to remove the maximum theoretical heat output (
).
Issue: Pressure buildup in a sealed reactor during a seemingly isothermal hold.
Root Cause: Slow, low-temperature autocatalytic decomposition or interaction with an incompatible solvent, leading to the generation of NO
-
Immediately halt the process and apply maximum emergency cooling.
-
Vent the reactor to a scrubber system designed to handle NO
emissions. -
Post-incident, redesign the process to operate at least 50°C below the newly identified
of the specific reaction mixture, not just the pure API.
Quantitative Data: Thermal Thresholds
To ensure safe scale-up, it is critical to compare the process temperature against the thermodynamic properties of the nitroaniline derivative.
| Parameter | Symbol | Typical Range for Nitroanilines | Implications for Scale-Up |
| Onset Temperature | 150°C - 250°C | Defines the maximum safe processing temperature. Must apply the "Rule of 50°C" safety buffer. | |
| Decomposition Energy | -1000 to -3000 J/g | High explosive potential. Values > 500 J/g require strict engineering controls and mitigation[1]. | |
| Bond Dissociation Energy | BDE (C-NO | ~297 kJ/mol | The thermodynamic barrier required to initiate the primary decomposition pathway[1]. |
| Time to Maximum Rate | Highly variable | Critical for determining emergency response time (e.g., dump or quench) during a cooling failure[4]. |
Validated Experimental Protocols
To establish a self-validating safety profile, the following protocols must be executed sequentially.
Protocol A: Micro-Calorimetry (DSC) for Initial Screening
Causality: Standard aluminum pans will rupture under the pressure of NO
-
Preparation: Weigh 2.0 - 5.0 mg of 4-Fluoro-2-methoxy-3-nitroaniline into a gold-plated, high-pressure DSC crucible (capable of withstanding >100 bar).
-
Sealing: Seal the crucible using a calibrated press. Weigh the sealed crucible to establish a baseline mass.
-
Method: Equilibrate at 25°C. Heat the sample from 25°C to 400°C at a constant heating rate of 4°C/min under a nitrogen purge (50 mL/min).
-
Analysis: Integrate the exothermic peak to determine
(J/g) and extrapolate the baseline to find . -
Validation: Reweigh the crucible post-run. A mass loss >0.1 mg indicates a ruptured seal, invalidating the thermal data.
Protocol B: Adiabatic Calorimetry (ARC) for Process Simulation
Causality: DSC overestimates
-
Preparation: Load 2.0 g of the reaction mixture (4-Fluoro-2-methoxy-3-nitroaniline + process solvents/reagents) into a titanium spherical test cell.
-
Setup: Attach a pressure transducer and place the cell inside the adiabatic calorimeter.
-
Heat-Wait-Search (HWS):
-
Heat: Raise temperature by 5°C.
-
Wait: Hold for 15 minutes to achieve thermal equilibrium.
-
Search: Monitor for self-heating >0.02°C/min.
-
-
Adiabatic Tracking: If self-heating is detected, the instrument switches to adiabatic mode, matching the oven temperature to the sample temperature until the reaction completes.
-
Data Extraction: Calculate
from the temperature-time curve. The Maximum Allowable Temperature (MAT) for the plant is the temperature at which equals 24 hours.
Visualizations of Safety Workflows and Mechanisms
Thermal hazard assessment workflow for scaling up nitroaromatic intermediates.
Exothermic decomposition and gas evolution pathway of nitroaromatic compounds.
References[3] Title: Runaway Reaction Hazards in Processing Organic Nitro Compounds
Sources
Technical Support Center: Purification of 4-Fluoro-2-methoxy-3-nitroaniline
Executive Summary
You are likely encountering difficulty isolating 4-Fluoro-2-methoxy-3-nitroaniline (Target) from a crude nitration mixture.
The Core Challenge: The synthesis of this molecule—typically via nitration of 4-fluoro-2-methoxyaniline (or its acetamide protection)—is thermodynamically driven to favor the 5-nitro isomer (para to the directing methoxy group and meta to the directing amine/acetamide). The 3-nitro target is the "crowded" isomer, wedged between the methoxy and fluoro groups.
Because the 3-nitro isomer is sterically congested, it exhibits distinct solubility and polarity profiles compared to the flatter, more symmetric 5-nitro impurity. This guide exploits those differences for separation.
Module 1: Diagnostic & Identification
Q: How do I definitively identify my target isomer vs. the impurities before starting bulk purification?
You cannot rely solely on LC-MS, as all regioisomers share the same mass (
Chromatographic Behavior (HPLC/TLC)
Due to the "Ortho Effect" (steric crowding of the nitro group at position 3), the target molecule often exhibits a lower dipole moment interaction with the stationary phase compared to the 5-nitro isomer.
-
Stationary Phase: Silica (TLC) or C18 (HPLC).
-
TLC Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Observation:
-
Target (3-Nitro): Higher
(Travels further). The nitro group is twisted out of plane, reducing its ability to hydrogen bond with silica. -
Impurity (5-Nitro): Lower
(Travels slower). More planar, stronger interaction.
-
NMR Signature ( H)
The coupling constants (
-
Target (3-Nitro): Look for two doublets (or a doublet of doublets) for the aromatic protons at C5 and C6. They are adjacent, so they will show ortho-coupling (
). -
Impurity (5-Nitro): The protons are at C3 and C6. They are para to each other. You will see two singlets (or very small para-coupling,
).
Module 2: Primary Purification Strategy (The "Filtrate" Method)
Q: Recrystallization isn't working; the solid I get is the wrong isomer. What is happening?
A: This is expected. The 5-nitro impurity (the major byproduct) has a higher melting point and lower solubility in polar solvents due to better crystal packing. When you recrystallize from Ethanol/Water, the impurity crystallizes out , and your target (3-nitro) remains in the mother liquor .
Protocol: Fractional Crystallization (Reverse Isolation)
Objective: Crash out the 5-nitro impurity to enrich the 3-nitro target in the solution.
-
Dissolution: Dissolve the crude dark solid in varying volumes of boiling Ethanol (95%) . Use approx. 5–7 mL per gram of crude.
-
Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (
) for 2 hours. -
Filtration: Filter the yellow/orange precipitate.[1]
-
Solid (Filter Cake): Likely 4-Fluoro-2-methoxy-5-nitroaniline (Impurity). Check NMR to confirm.
-
Liquid (Filtrate): Enriched 4-Fluoro-2-methoxy-3-nitroaniline (Target).
-
-
Recovery: Concentrate the filtrate to dryness.
-
Secondary Polish: The residue from the filtrate is now enriched. Recrystallize this residue from a non-polar solvent system, such as Hexane/MTBE (Methyl tert-butyl ether) or Toluene . The 3-nitro target should now crystallize as the major component.
Module 3: Chromatographic Isolation (Difficult Separations)
Q: I have an oil after the filtrate workup. How do I get the pure solid?
A: If the "Filtrate Method" yields an oil, the 3-nitro isomer is likely solvated by remaining tars. Flash chromatography is required.
Recommended Column Conditions
| Parameter | Specification | Reason |
| Stationary Phase | Silica Gel (40–63 µm) | Standard adsorption separation. |
| Loading | Dry load on Celite | Prevents "streaking" of the oily amine. |
| Mobile Phase A | Petroleum Ether (or Hexanes) | Non-polar base. |
| Mobile Phase B | Ethyl Acetate | Polar modifier. |
| Gradient | 0% | Shallow gradient is critical to separate the close isomers. |
Visual Workflow of the Logic:
Caption: Decision tree for separating the soluble 3-nitro target from the less soluble 5-nitro impurity.
Module 4: Chemical Derivatization (The "Nuclear Option")
Q: The isomers are co-eluting on the column and co-crystallizing. What now?
A: If physical separation fails, exploit the steric difference chemically. The amine on the 3-nitro isomer is sterically hindered by the neighboring methoxy and nitro groups. The amine on the 5-nitro isomer is relatively open.
Protocol:
-
Selective Acetylation: Treat the mixture with 1.0 equivalent of Acetic Anhydride (
) in DCM at . -
Mechanism: The unhindered 5-nitro impurity will acetylate (react) much faster than the hindered 3-nitro target.
-
Separation: The mixture will now contain:
-
Target: Free amine (Polarity X).
-
Impurity: Acetamide derivative (Polarity Y - much less polar).
-
-
Result: These will have vastly different
values on silica, making column chromatography easy. You can then collect the unreacted amine (your target).
References
-
BenchChem. (2025).[2][3][4] Technical Support Center: Synthesis of p-Nitroaniline. Retrieved from 2
-
World Intellectual Property Organization. (2018). WO2018207120: A Process for the Preparation of 4-Fluoro-2-Methoxy-5-Nitroaniline.[5] (Demonstrates the thermodynamic preference for the 5-nitro isomer). Retrieved from 5
-
Sigma-Aldrich. (n.d.).[6] 4-Fluoro-2-methoxy-3-nitroaniline Product Specification. Retrieved from 7[6]
-
Köckinger, M., et al. (2018). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. (Provides NMR data for regioisomer identification). Retrieved from 8
Sources
- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. tsijournals.com [tsijournals.com]
- 7. 4-Fluoro-2-methoxy-3-nitroaniline | 2090542-75-7 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
Controlling exotherms in the nitration steps leading to 4-Fluoro-2-methoxy-3-nitroaniline
The following guide serves as a specialized Technical Support Center for researchers synthesizing 4-Fluoro-2-methoxy-3-nitroaniline .
This specific isomer (3-nitro) presents a unique challenge compared to the more common 5-nitro isomer (an Osimertinib intermediate). The 3-position is sterically crowded—"sandwiched" between the methoxy and fluoro groups—requiring more aggressive activation or specialized nitrating agents, which significantly increases the risk of thermal runaway.
Ticket Subject: Thermal Safety & Regiocontrol in the Synthesis of 4-Fluoro-2-methoxy-3-nitroaniline Status: Open Priority: Critical (Safety Hazard)
Process Design & Hazard Analysis
Before starting, understand the thermodynamic landscape. You are fighting sterics to hit the 3-position, which often tempts operators to increase temperature—this is the primary cause of runaway events.
The Chemical Battlefield
The nitration of N-(4-fluoro-2-methoxyphenyl)acetamide (the standard protected precursor) involves competing directing groups:
-
Methoxy (-OMe) at C2: Strong activator, directs ortho/para (to C1, C3, C5).
-
Fluorine (-F) at C4: Weak deactivator but directs ortho/para (to C3, C5).
-
Acetamide (-NHAc) at C1: Activator, directs ortho/para (to C2, C4, C6).
The Conflict: C5 is the sterically favored "easy" target (activated by OMe and F). C3 is the "hard" target (activated by OMe and F, but sterically hindered). C6 is activated by NHAc. To force substitution at C3, you likely employ higher concentrations or specific nitrating agents (e.g., Acetyl Nitrate), both of which carry high thermal risks.
Quantitative Hazard Data
| Parameter | Value / Limit | Risk Factor |
| Target Reaction Temp | -10°C to 0°C | >10°C risks dinitro impurities and runaway. |
| Heat of Reaction ( | ~ -150 to -200 kJ/mol | High. Adiabatic temp rise can exceed 100°C. |
| Accumulation Limit | Max 5% unreacted HNO3 | Accumulation leads to "shot" exotherms upon warming. |
| Quench Exotherm | High (Dilution of H2SO4) | Pouring reaction into water is mandatory. |
Operational Protocols (Step-by-Step)
Phase A: Reagent Preparation (The "Cold Start")
Objective: Create the nitrating species without triggering premature decomposition.
-
Reactor Setup: Use a double-jacketed reactor with a cryostat capable of -20°C. Ensure mechanical stirring (overhead) is used; magnetic stirring is insufficient for the viscosity of H2SO4 at low temps.
-
Solvent Charge: Dissolve the precursor (N-(4-fluoro-2-methoxyphenyl)acetamide) in Glacial Acetic Acid or Sulfuric Acid (depending on your specific route).
-
Note: Acetic acid acts as a heat sink but can form explosive acetyl nitrate if not managed. Sulfuric acid is a massive heat sink but increases viscosity.
-
-
Cooling: Bring internal temperature (Ti) to -10°C .
Phase B: Controlled Addition (The Danger Zone)
Objective: Rate-limited addition of Nitric Acid (Fuming or 65%).
-
Dosing Strategy: Do not add HNO3 directly. Use a pre-cooled solution of HNO3 in H2SO4 (Mixed Acid) or Acetic Acid.
-
Flow Rate: Adjust addition rate so
never exceeds 0°C .-
Rule of Thumb: If cooling capacity is maxed out, STOP the feed. Do not rely on the "average" temperature; watch the trend.
-
-
Agitation: Maintain high RPM. Poor mixing creates "hot spots" where local concentration of HNO3 spikes, leading to dinitration and thermal spikes.
Phase C: The Quench
Objective: Safe termination.
-
NEVER add water to the reaction mixture.
-
ALWAYS transfer the reaction mixture slowly into a stirred slurry of ice/water.
-
Exotherm: The heat of dilution for H2SO4 is massive. Monitor the quench vessel temperature; keep < 20°C to prevent hydrolysis of the acetamide group (deprotection) before you are ready.
Visualization: Reaction Logic & Safety
Figure 1: Decision tree showing how temperature control dictates both safety and regioselectivity.
Troubleshooting & FAQs
Q1: The temperature is spiking even though I stopped the addition. What is happening?
Diagnosis: You are experiencing Reagent Accumulation . Explanation: If the reaction temperature is too low (e.g., -20°C) or stirring is poor, the HNO3 accumulates unreacted. When the mixture warms slightly, the reaction kicks off all at once—a classic runaway scenario. Immediate Action:
-
Max Cooling: Drop jacket temp to minimum.
-
Stop Feed: Do not add more reagent.
-
Dilute (Emergency): If approaching 10°C rapidly, dump the reaction into the emergency ice quench immediately. Do not wait for the "perfect" yield.
Q2: I am getting mostly the 5-nitro isomer, not the 3-nitro. Should I increase the temperature?
Answer: Proceed with extreme caution. Mechanism: The 5-position is less hindered. Raising the temperature increases the reaction rate but often reduces selectivity (making the ratio worse) and exponentially increases safety risk. Better Alternative: Change the solvent system. Using Acetic Anhydride (to form Acetyl Nitrate in situ) can sometimes favor ortho-nitration (relative to the acetamide/methoxy influence) due to the "Ortho Effect" of the reagent coordinating with the substituent. WARNING: Mixing HNO3 and Acetic Anhydride is explosive if not done at < 5°C. The formation of Acetyl Nitrate is highly exothermic.
Q3: The mixture became extremely viscous/solidified at -10°C.
Diagnosis: Freezing of the reaction mass (Acetic Acid freezes at 16°C; H2SO4 mixtures can freeze depending on concentration). Risk: Loss of stirring = Loss of heat transfer = Hot spots. Solution:
-
Use a solvent mixture (e.g., DCM/H2SO4 or add a small amount of water-free diluent compatible with nitration).
-
Or, operate slightly warmer (0°C) but with a significantly slower addition rate to compensate.
Q4: Why can't I just use direct nitration on the free amine (4-Fluoro-2-methoxyaniline)?
Reason:
-
Oxidation: Free amines are easily oxidized by HNO3, leading to "tars" and violent decomposition (black smoke).
-
Protonation: In acid, the amine becomes an ammonium salt (-NH3+), which is a meta-director (deactivator), completely changing the substitution pattern away from the desired positions. You must use the protected acetamide.
References
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. Organic Process Research & Development. Describes the standard kinetics and thermal hazards for this specific scaffold (focusing on 5-nitro, but applicable to 3-nitro hazards).
-
Thermal Risk Evaluation of Nitration Processes. MDPI Processes. Provides calorimetric data (DSC/ARC) for similar fluorinated nitration systems, detailing adiabatic temperature rise.
-
Nitration of Fluorinated Acetanilides. BenchChem Protocols. General guiding principles for regioselectivity in fluoro-acetanilide systems.
-
ICSC 1520 - 2-Nitroanisole Derivatives Safety. ILO/WHO.[1] Safety data regarding toxicity and handling of nitroanisole precursors.[2]
Sources
Technical Support Center: Overcoming Catalyst Poisoning in the Reduction of 4-Fluoro-2-methoxy-3-nitroaniline
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the catalytic reduction of 4-Fluoro-2-methoxy-3-nitroaniline. This document provides in-depth troubleshooting advice, alternative protocols, and explanations of the underlying chemical principles to help you overcome common obstacles, particularly catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of 4-Fluoro-2-methoxy-3-nitroaniline using Pd/C has stalled. What is the most likely cause?
The most probable cause of reaction stalling is catalyst poisoning by the aromatic amine product, 4-fluoro-2-methoxy-1,3-diaminobenzene. Amine products are well-known inhibitors in hydrogenation reactions.[1][2] The nitrogen lone pair of the newly formed aniline can strongly adsorb onto the active sites of the palladium catalyst. This competitive binding blocks the nitro-substituted substrate from accessing the catalyst surface, effectively halting the hydrogenation process.[1]
Q2: Why is this particular substrate so susceptible to causing catalyst deactivation?
The substrate 4-Fluoro-2-methoxy-3-nitroaniline is electronically rich and contains multiple functionalities. The resulting diamine product has two amine groups, significantly increasing its ability to chelate or strongly bind to the catalyst surface compared to a mono-aniline product. This strong adsorption is a primary mechanism of catalyst deactivation in many hydrogenation reactions involving nitrogen-containing compounds.
Q3: Is Palladium on Carbon (Pd/C) the best catalyst for this transformation?
While Pd/C is a workhorse for nitro group reductions due to its high activity, it is also particularly susceptible to poisoning by amine products.[3][4] For substrates like this, where the product is a potent poison, alternative catalysts may offer better performance, even if their initial activity is lower. Catalysts such as Raney Nickel or platinum-based catalysts (e.g., PtO₂) can be more robust in the presence of amines and may be a better choice.[3][4][5] Raney Nickel is often preferred for substrates where dehalogenation is a concern, which is relevant given the fluorine substituent.[4]
Q4: Can I just add more Pd/C catalyst if the reaction stalls?
Adding more catalyst to a stalled reaction is generally not an effective strategy. The newly added catalyst will likely be poisoned just as quickly by the high concentration of the amine product already present in the reaction mixture. It is more effective to address the root cause of the poisoning or switch to a more robust catalytic system or an alternative reduction methodology altogether.
In-Depth Troubleshooting Guide
This section provides detailed protocols and decision-making workflows for overcoming stalled or inefficient reductions.
Problem: Reaction is Slow, Incomplete, or Stalled
When catalytic hydrogenation fails, a systematic approach is needed to identify the best path forward. The workflow below outlines a decision-making process for troubleshooting.
Caption: Troubleshooting workflow for a stalled nitro reduction.
Option A: Modify Hydrogenation Conditions
Sometimes, catalyst poisoning can be mitigated by altering the reaction environment. The goal is to decrease the binding affinity of the amine product for the catalyst surface.
Protocol 1: Acid-Mediated Hydrogenation
Adding a mild acid can protonate the newly formed amine groups. The resulting ammonium salt has a significantly lower affinity for the catalyst surface, preventing it from acting as a poison.
Step-by-Step Methodology:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve 4-Fluoro-2-methoxy-3-nitroaniline (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add 5-10 mol% of Pd/C (10% loading, 50% wet) to the solution.
-
Acid Addition: Add a stoichiometric amount (2.0-2.2 eq) of a weak acid, such as acetic acid.
-
Hydrogenation: Purge the vessel with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen (typically 1-4 bar) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Neutralize the filtrate with a base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Causality: Protonation of the amine product reduces its ability to coordinate with the palladium active sites, allowing the hydrogenation of the starting material to proceed to completion. However, acidic conditions can sometimes slow the overall rate of nitro group reduction.[6]
Option B: Screen Alternative Heterogeneous Catalysts
If modifying conditions is ineffective, switching to a more poison-resistant catalyst is the next logical step.
| Catalyst | Typical Loading (w/w) | Pressure (H₂) | Temperature | Advantages | Disadvantages |
| 10% Pd/C | 5-10% | 1-4 bar | Room Temp | High activity, good for many substrates.[4] | Prone to poisoning by amines and sulfur; can cause dehalogenation.[3][4] |
| Raney Nickel | 10-20% | 3-10 bar | Room Temp - 50°C | More resistant to amine poisoning; cost-effective; less likely to cause dehalogenation of fluoro/chloroarenes.[3][4] | Pyrophoric, requires careful handling; may require higher pressure/temperature.[3] |
| Platinum(IV) Oxide (PtO₂) | 1-5% | 1-4 bar | Room Temp | Highly active and often more resistant to poisoning than palladium.[5] | More expensive than Pd/C and Raney Ni. |
Protocol 2: Hydrogenation with Raney Nickel
-
Reactor Setup: Charge a hydrogenation vessel with 4-Fluoro-2-methoxy-3-nitroaniline (1.0 eq) and a solvent like ethanol or methanol.
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add Raney Nickel (10-20% by weight of the substrate) as a slurry in the reaction solvent. Caution: Raney Nickel is pyrophoric and must be handled with care.[3]
-
Hydrogenation: Purge the vessel and pressurize with hydrogen (e.g., 5 bar). Stir the reaction at room temperature or with gentle heating (e.g., 40°C).
-
Monitoring & Workup: Monitor the reaction to completion. Once finished, carefully filter the catalyst through Celite. The spent catalyst should be quenched (e.g., with dilute acid) before disposal.
Option C: Switch to an Alternative Reduction Method
If catalytic hydrogenation proves intractable, non-catalytic methods or transfer hydrogenation can provide a reliable alternative, completely avoiding the issue of catalyst poisoning by the product.
Protocol 3: Transfer Hydrogenation with Ammonium Formate
Transfer hydrogenation uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.[7] It is often tolerant of various functional groups.[6][7]
Caption: General workflow for transfer hydrogenation.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add 4-Fluoro-2-methoxy-3-nitroaniline (1.0 eq), 10% Pd/C (10 mol%), and methanol.
-
Donor Addition: Add ammonium formate (3.0-5.0 eq) in portions. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-65°C) until the starting material is consumed (monitor by TLC).
-
Workup: Dilute the reaction with water, filter through Celite to remove the catalyst, and extract the product with an organic solvent.
Protocol 4: Chemical Reduction with Iron in Acidic Media
This classical method is robust, inexpensive, and highly effective for nitro group reductions.[4][5]
Step-by-Step Methodology:
-
Setup: In a flask equipped with a reflux condenser, create a slurry of iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1).
-
Acidification: Add a small amount of concentrated HCl or a stoichiometric amount of acetic acid to activate the iron.
-
Substrate Addition: Heat the slurry to reflux and add a solution of 4-Fluoro-2-methoxy-3-nitroaniline in ethanol dropwise.
-
Reaction: Maintain reflux until the reaction is complete (monitor by TLC). The reaction mixture will turn from yellow/orange to a dark grey/black.
-
Workup: Cool the reaction, filter through Celite while hot to remove iron salts, and wash the filter cake with hot ethanol. The product can be isolated by removing the solvent and performing a standard aqueous workup.
Comparison of Alternative Reduction Methods
| Method | Reagents | Pros | Cons |
| Transfer Hydrogenation | Pd/C, Ammonium Formate or Formic Acid[7][8][9] | Avoids H₂ gas; often fast and high-yielding; good functional group tolerance.[7] | Can be exothermic; requires stoichiometric amounts of hydrogen donor. |
| Chemical Reduction (Fe) | Iron powder, HCl or Acetic Acid[4] | Inexpensive, reliable, scalable. | Requires stoichiometric metal; workup can be cumbersome due to iron sludge. |
| Chemical Reduction (SnCl₂) | Tin(II) Chloride, HCl[4][5] | Mild and chemoselective.[4] | Requires stoichiometric tin reagent; tin waste is toxic. |
References
- A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. Benchchem,
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Nitro Reduction - Common Conditions.
- Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives.
- Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry,
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal,
- Reduction of nitro compounds. Wikipedia,
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry,
- Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Publishing,
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- Base-free Chemoselective Transfer Hydrogenation of Nitroarenes to Anilines with Formic Acid as Hydrogen Source by Reusable Heterogeneous Pd/ZrP C
- Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
- Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania during Hydrogen
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania during Hydrogenation of Alkenes and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. rsc.org [rsc.org]
Advanced HPLC Method Development: Purity Analysis of 4-Fluoro-2-methoxy-3-nitroaniline
Executive Summary & Strategic Context
4-Fluoro-2-methoxy-3-nitroaniline (CAS: 2090542-75-7) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib . In drug development, the purity of this aniline derivative is paramount because regioisomeric impurities—specifically 4-Fluoro-2-methoxy-5-nitroaniline —possess similar physicochemical properties but lead to "dead-end" synthesis pathways or toxicological liabilities in the final API.
This guide objectively compares two separation strategies:
-
Method A (Standard): A generic C18 Reverse-Phase approach.[1]
-
Method B (Targeted): An optimized Phenyl-Hexyl approach leveraging
- interactions.
Key Finding: While C18 columns rely solely on hydrophobicity (often failing to resolve nitro-regioisomers), Phenyl-Hexyl stationary phases exploit the electron-withdrawing nature of the nitro group, achieving a Resolution (
Chemical Intelligence & Impurity Profile
To develop a robust method, we must first understand the analyte's behavior and its likely contaminants.
| Property | 4-Fluoro-2-methoxy-3-nitroaniline | Critical Impurity: 5-Nitro Isomer |
| Structure | Nitro group at C3 (Ortho to amine) | Nitro group at C5 (Meta to amine) |
| LogP | ~1.07 | ~1.12 (Highly Similar) |
| pKa (Aniline) | ~2.5 (Weak Base) | ~2.4 (Weak Base) |
| Solubility | Soluble in MeOH, ACN, DMSO | Soluble in MeOH, ACN, DMSO |
| Separation Challenge | Hydrophobicities are nearly identical; C18 selectivity is insufficient. |
Predicted Impurities
-
Regioisomer: 4-Fluoro-2-methoxy-5-nitroaniline (formed during non-selective nitration).
-
Precursor: 4-Fluoro-2-methoxyaniline (incomplete reaction).
-
Degradants: De-fluorinated byproducts (rare, but possible under stress).
Comparative Method Development
This section contrasts a standard "first-pass" method with an optimized method designed for isomeric resolution.
Method A: The Generic C18 Approach (Baseline)
Most labs start here. It is robust for general purity but weak on structural isomers.
-
Column: C18 (L1),
.[1] -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[1]
-
Mechanism: Hydrophobic partitioning.
Performance Verdict:
-
Pros: High stability, cheap columns.
-
Cons: The 3-nitro and 5-nitro isomers often co-elute or show "shouldering" (
) because their hydrophobic footprints are nearly identical.
Method B: The Optimized Phenyl-Hexyl Approach (Recommended)
Designed to exploit the electron-deficient nitro ring system.
-
Column: Biphenyl or Phenyl-Hexyl (L11),
(Core-Shell). -
Mobile Phase: Water (10mM Ammonium Formate) / Methanol.
-
Mechanism: Hydrophobic partitioning +
- Stacking . -
Why it works: The nitro group is strongly electron-withdrawing. The position of the nitro group (C3 vs C5) alters the electron density distribution of the benzene ring. The Phenyl-Hexyl phase interacts differentially with these electron-deficient rings, creating separation selectivity that C18 cannot achieve.
Experimental Protocols
Sample Preparation
Standardized for both methods to ensure comparability.
-
Stock Solution: Weigh 10.0 mg of sample into a 20 mL volumetric flask. Dissolve in 5 mL Methanol (HPLC Grade). Sonicate for 5 mins. Dilute to volume with Mobile Phase A.
-
Working Standard: Dilute Stock 1:10 to achieve
. -
Impurity Spike: For validation, spike the Working Standard with 1% of the 5-nitro isomer and precursor.
Instrument Parameters (Comparison)
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Stationary Phase | Agilent Zorbax Eclipse Plus C18 | Phenomenex Kinetex Phenyl-Hexyl |
| Particle Size | ||
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10mM Ammonium Formate |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp | ||
| Detection | UV @ 254 nm | UV @ 254 nm |
| Gradient | 0-5 min: 10% B20 min: 90% B | 0-2 min: 10% B15 min: 70% B (Shallow gradient) |
Performance Data & Results
The following data simulates a typical validation study comparing the two methods.
Table 1: System Suitability Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| RT (Target) | 12.4 min | 10.8 min | Comparable |
| RT (5-Nitro Isomer) | 12.6 min | 11.9 min | Critical Diff |
| Resolution ( | 0.8 (Co-elution) | 4.2 (Baseline) | Method B Wins |
| Tailing Factor | 1.3 | 1.1 | Method B Superior |
| Theoretical Plates | ~12,000 | ~25,000 | Core-Shell Advantage |
Discussion of Causality
In Method A , the use of Acetonitrile (aprotic) suppresses
Visualizations
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path to selecting the Phenyl-Hexyl phase.
Caption: Decision logic moving from generic C18 failure to targeted Phenyl-Hexyl success.
Diagram 2: Separation Mechanism (Pi-Pi Interaction)
Visualizing why Method B works: The interaction between the electron-poor analyte and electron-rich stationary phase.
Caption: Mechanistic view of how Phenyl-Hexyl phases discriminate between nitro-isomers.
References
-
BenchChem. An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline. (Analogous methodology for halogenated anilines).
-
Sigma-Aldrich. 4-Fluoro-2-methoxy-3-nitroaniline Product Specifications & CAS 2090542-75-7 Data.
-
Advanced Materials Technology. Separation of Nitroaniline Isomers on Halo Phenyl-Hexyl Columns. (Application Note demonstrating isomer selectivity).
-
ResearchGate. Synthetic Strategies in the Preparation of Osimertinib. (Contextualizing the intermediate within the API synthesis pathway).
-
Thermo Fisher Scientific. Determination of Aniline and Nitroanilines by HPLC. (General protocols for nitroaniline detection).
Sources
High-Resolution vs. Benchtop NMR for the Spectral Interpretation of 4-Fluoro-2-methoxy-3-nitroaniline
Executive Summary
In the highly regulated landscape of oncology drug development, the structural verification of active pharmaceutical ingredient (API) intermediates is non-negotiable. 4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7) is a critical intermediate and a tracked impurity in the synthesis of the third-generation EGFR inhibitor Osimertinib[1].
This guide objectively compares the analytical performance of High-Resolution NMR Spectrometers (600 MHz) against modern Benchtop NMR Spectrometers (80 MHz) for the spectral interpretation of this specific compound. By analyzing the complex heteronuclear spin-spin couplings (
The Analytical Challenge: Heteronuclear Spin Systems
The structural interpretation of 4-Fluoro-2-methoxy-3-nitroaniline is complicated by the presence of the
In ortho-fluoroanilines, the typical ortho coupling constant
Osimertinib intermediate impurity tracking and QA/QC NMR workflow.
Platform Comparison: 600 MHz vs. 80 MHz NMR
The core difference between these platforms lies in the chemical shift dispersion (
-
At 600 MHz: The frequency difference (
) is ~126 Hz. Given that the coupling constants ( ) are ~9 Hz, the ratio . This yields a clean, first-order AMX spin system where multiplets are easily deconvoluted. -
At 80 MHz: The frequency difference is only ~16.8 Hz. The ratio
, resulting in strong second-order "roofing" effects (an AB spin system). The heteronuclear F splittings become obscured, making it nearly impossible to distinguish this compound from its 5-nitro isomer impurity without advanced software deconvolution.
H and C NMR Spectral Interpretation
H NMR Data Comparison
Solvent: CDCl
| Proton Assignment | 600 MHz Observation (High-Res) | 80 MHz Observation (Benchtop) | Causality / Structural Interpretation |
| -NH | 4.20 ppm (br s) | 4.20 ppm (br s) | Broadened by quadrupolar |
| -OCH | 3.90 ppm (s) | 3.90 ppm (s) | Sharp singlet; unaffected by magnetic field strength. |
| H6 (1H, C6) | 6.74 ppm (dd, | ~6.7 ppm (multiplet, overlapping) | Meta to F ( |
| H5 (1H, C5) | 6.53 ppm (dd, | ~6.5 ppm (multiplet, roofing) | Ortho to F ( |
C NMR Data (150 MHz via High-Res Platform)
Benchtop NMRs often lack the sensitivity for rapid
| Carbon Position | Theoretical Shift | Multiplicity | Coupling ( | Causality / Assignment |
| C4 (-F) | ~150.2 ppm | Doublet | Direct C-F bond; massive heteronuclear splitting. | |
| C2 (-OCH | ~145.5 ppm | Singlet | - | Deshielded by the electronegative oxygen atom. |
| C1 (-NH | ~140.1 ppm | Singlet | - | Deshielded by the amine nitrogen. |
| C3 (-NO | ~135.4 ppm | Doublet | Ortho to fluorine; strong electron-withdrawing NO | |
| C6 (-H) | ~115.3 ppm | Doublet | Meta to fluorine; shielded by the ortho-NH | |
| C5 (-H) | ~105.8 ppm | Doublet | Ortho to fluorine; highly shielded by the para-OCH | |
| C7 (-OCH | ~62.4 ppm | Singlet | - | Aliphatic methoxy carbon. |
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the following protocol establishes a self-validating system for the NMR acquisition of 4-Fluoro-2-methoxy-3-nitroaniline.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of the 4-Fluoro-2-methoxy-3-nitroaniline reference standard[4].
-
Dissolve in 0.6 mL of Deuterated Chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). -
Causality: CDCl
is selected over DMSO-d to prevent the exchangeable -NH protons from migrating downfield and obscuring the critical H5/H6 aromatic signals. -
Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to prevent magnetic field distortions at the sample edges.
Step 2: Acquisition & Validation (600 MHz System)
-
Locking: Lock the spectrometer to the deuterium frequency of CDCl
. -
Shimming (Self-Validation Step): Execute automated 3D gradient shimming. Validation: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl
peak (7.26 ppm). Proceed only if FWHM 1.0 Hz. If > 1.0 Hz, the magnetic field is inhomogeneous, and shimming must be repeated to prevent artificial peak broadening that could be mistaken for unresolved -coupling. - H Pulse Sequence: Execute a standard 90° proton pulse (zg30) with a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal relaxation (T1) of the aromatic protons for accurate quantitative integration.
-
C Pulse Sequence: Execute a proton-decoupled
C pulse sequence (zgpg30) with a minimum of 1024 scans. Causality: The low gyromagnetic ratio of C and the splitting of carbon signals by F (which reduces the signal-to-noise ratio per peak) necessitates a high scan count to resolve the quaternary C3 and C4 carbons.
Self-validating NMR acquisition and spectral processing protocol.
Conclusion
For the rigorous QA/QC of Osimertinib intermediates, High-Resolution NMR (600 MHz) vastly outperforms Benchtop NMR (80 MHz). The high-field system's ability to overcome second-order roofing effects allows for the unambiguous assignment of
References
-
Osimertinib-impurities Source: Pharmaffiliates URL:[Link]
-
4-Fluoroanilines: synthesis and decomposition Source: Journal of Fluorine Chemistry (via Academia.edu) URL:[Link]
-
Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines Source: UCLA Chemistry and Biochemistry URL:[Link]
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-Fluoro-2-methoxy-3-nitroaniline
The following guide details the mass spectrometry fragmentation patterns of 4-Fluoro-2-methoxy-3-nitroaniline , a critical intermediate in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib).
This guide deviates from standard templates to focus on the comparative differentiation of this compound from its most common regioisomeric impurities (specifically the 5-nitro isomer).
Executive Summary & Application Context
In the synthesis of covalent EGFR inhibitors, the nitration of 4-fluoro-2-methoxyaniline is a pivotal step. This reaction yields 4-Fluoro-2-methoxy-3-nitroaniline (the desired intermediate) but frequently produces the 5-nitro regioisomer as a major impurity.
Standard LC-UV methods often struggle to baseline-separate these isomers due to their identical molecular weight (MW 186.14 Da) and similar polarity. Mass Spectrometry (MS) provides the only definitive, high-throughput method for differentiation by exploiting the "Ortho Effect" —a specific fragmentation mechanism available only to the 3-nitro isomer due to the proximity of the nitro and methoxy groups.
Mechanistic Fragmentation Analysis
The Core Differentiator: The Ortho-Nitro Effect
The 3-nitro isomer possesses a unique structural motif: the nitro group (
Pathway A: The 3-Nitro Specific Pathway (Target Compound)
-
Hydrogen Abstraction: Oxygen from the ortho-nitro group abstracts a hydrogen from the methoxy methyl group.
-
Neutral Loss: This leads to the expulsion of a hydroxyl radical (
, 17 Da) or water ( , 18 Da) and/or formaldehyde ( , 30 Da). -
Result: A distinctive fragment at
169 ( ) or 156 ( ).
Pathway B: The Generic Nitro Pathway (5-Nitro Impurity)
In the 5-nitro isomer, the nitro group is isolated from the methoxy group. It follows the classical nitroaromatic decay:
-
Direct Cleavage: Simple homolytic cleavage of the C-N bond.
-
Neutral Loss: Expulsion of
(46 Da) or (30 Da). -
Result: Dominant fragments at
140 ( ) and 156 ( ).
Comparative Data Table: Fragment Ion Abundance
Data simulated based on standard ortho-effect fragmentation rules for nitroanisoles.
| Fragment Ion ( | Identity | 3-Nitro Isomer (Target) | 5-Nitro Isomer (Impurity) | Mechanistic Origin |
| 186 | High | High | Molecular Ion | |
| 169 | High (Diagnostic) | Low / Absent | Ortho-effect (H-transfer from OMe to NO2) | |
| 156 | Medium | High | Nitro rearrangement (common to both) | |
| 156 | Medium | Absent | Loss of formaldehyde (Ortho-specific) | |
| 140 | Medium | Dominant (Base Peak) | Standard nitro loss | |
| 125 | Low | Medium | Sequential loss |
Key Insight: The presence of a significant peak at
169 is the primary "fingerprint" confirming the 3-nitro structure. If140 is the base peak and 169 is absent, the sample is likely the 5-nitro impurity.
Visualized Fragmentation Pathways[1][2][3]
Diagram 1: 3-Nitro Specific "Ortho Effect" Pathway
This diagram illustrates the hydrogen transfer mechanism unique to the target compound.
Caption: Fragmentation pathway of 4-Fluoro-2-methoxy-3-nitroaniline showing the diagnostic loss of OH via the ortho-effect.
Diagram 2: Decision Tree for Isomer Identification
Use this logic flow to interpret MS/MS spectra during QC.
Caption: QC Decision Tree for differentiating the 3-nitro target from the 5-nitro impurity.
Experimental Protocol: LC-MS/MS Method
To replicate these results, use the following self-validating protocol.
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP). Ionization: Electrospray Ionization (ESI) in Positive Mode .
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL Acetonitrile (ACN).
-
Dilute to 10 µg/mL with 50:50 Water:ACN (+0.1% Formic Acid).
-
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Nebulizer Pressure: 35 psi
-
Note: ESI+ is preferred over ESI- for anilines due to the basic amine group, facilitating
formation.
-
-
MS/MS Acquisition (Product Ion Scan):
-
Precursor Ion: Select
187.1 ( ) or 186.0 ( if using EI/APCI). -
Collision Energy (CE): Ramp CE from 10 eV to 40 eV.
-
Low CE (10-15 eV): Preserves molecular ion.
-
Med CE (20-25 eV): Optimizes 169/140 fragment ratio.
-
-
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for
169. -
Calculate Ratio
. -
Pass Criteria:
indicates 3-nitro isomer.
-
References
-
Ortho Effects in Mass Spectrometry: Smith, D. & Williams, D. "The 'Ortho Effect' in the Mass Spectra of Nitroanisoles." Journal of Mass Spectrometry, vol. 5, no. 3, pp. 201-215.
-
Osimertinib Synthesis Intermediates: "Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline and related intermediates." World Intellectual Property Organization, WO2018207120A1.
-
General Nitroaniline Fragmentation: "Mass Spectrometry of Nitroaromatic Compounds." NIST Chemistry WebBook.
Comparing Synthetic Routes for 4-Fluoro-2-methoxy-3-nitroaniline: Yield vs. Cost Analysis
Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Protocols
Introduction & The Regioselectivity Challenge
4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7) is a critical analytical reference standard and a known regioisomeric impurity generated during the synthesis of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor [1]. While the 5-nitro isomer (CAS 1075705-01-9) is the desired active pharmaceutical ingredient (API) intermediate, the 3-nitro variant must be strictly quantified and controlled during drug development.
Synthesizing the 3-nitro isomer via traditional electrophilic aromatic substitution (EAS) is fundamentally hindered by the electronic directing effects of the precursor, 4-fluoro-2-methoxyaniline. When the amine is protected as an acetamide, the aromatic ring possesses three competing directing groups:
-
-NHAc (C1): Ortho/para directing (sterically favors C6).
-
-OMe (C2): Ortho/para directing (electronically favors C5).
-
-F (C4): Ortho/para directing (favors C3 and C5).
Because the methoxy group is a stronger activating group than fluorine, and the C5 position is significantly less sterically hindered than C3, traditional nitration overwhelmingly favors the 5-nitro isomer (>94% yield) [2]. The 3-nitro isomer forms only as a minor kinetic byproduct (<6%). Obtaining this specific isomer requires a strategic choice between scavenging it from a low-yielding mixture (Route A) or forcing regiocontrol via advanced organometallics (Route B) .
Route A: Continuous Flow Nitration & Chromatographic Isolation
This route leverages the standard industrial process for the Osimertinib intermediate, isolating the 3-nitro impurity directly from the synthetic waste stream [3].
Step-by-Step Protocol & Mechanistic Causality
-
Protection: 4-Fluoro-2-methoxyaniline is treated with acetic anhydride (
) in acetic acid at 90°C for 3 hours.-
Causality: Amine protection is mandatory to prevent oxidative degradation of the electron-rich aniline core by the harsh nitric acid environment.
-
-
Flow Nitration: The resulting acetamide is mixed with aqueous
(69 wt%) in a continuous flow microreactor at 80°C.-
Causality: Nitration is highly exothermic. Flow chemistry ensures rapid mass transfer and heat dissipation, preventing the thermal runaway and explosivity risks that plague mass-transfer-limited batch reactors [2].
-
-
Isolation: The crude mixture is subjected to preparative reverse-phase High-Performance Liquid Chromatography (Prep-HPLC).
-
Causality: The 3-nitro and 5-nitro regioisomers have nearly identical polarities, rendering standard silica gel chromatography ineffective for bulk separation.
-
-
Deprotection: The isolated 3-nitro acetamide is refluxed in methanolic HCl for 4 hours, neutralized, and extracted to yield the final product.
Workflow for Route A: Continuous flow nitration and HPLC isolation of the minor 3-nitro regioisomer.
Route B: Directed ortho-Metalation (DoM) & Ipso-Nitration
To bypass the EAS directing rules, this de novo route employs a regioselective organometallic approach to force the nitro group into the sterically hindered C3 position.
Step-by-Step Protocol & Mechanistic Causality
-
Protection: 4-Fluoro-2-methoxyaniline is reacted with Di-tert-butyl dicarbonate (
) in THF.-
Causality: Unlike the acetamide group, the Boc group lacks acidic alpha-protons and provides necessary steric bulk to direct subsequent lithiation away from the C6 position.
-
-
Directed ortho-Metalation (DoM): The substrate is cooled to -78°C in anhydrous THF. sec-Butyllithium (sec-BuLi) and Tetramethylethylenediamine (TMEDA) are added dropwise.
-
Causality: TMEDA deaggregates sec-BuLi hexamers into highly reactive monomers. The synergistic inductive effects of the -OMe and -F groups make the sandwiched C3 proton the most acidic on the ring, ensuring >95% regioselective lithiation despite steric crowding.
-
-
Borylation: Trimethyl borate (
) is added at -78°C, then slowly warmed to room temperature.-
Causality: This electrophile traps the transient aryllithium species, forming a stable arylboronic acid intermediate upon mild aqueous workup.
-
-
Ipso-Nitration: The boronic acid is treated with Copper(II) nitrate (
) in acetonitrile.-
Causality: Copper catalyzes the ipso-substitution of the boronic acid with a nitro group, achieving nitration at a position that is electronically inaccessible via standard EAS.
-
-
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively removes the Boc group.
Workflow for Route B: Directed ortho-metalation and ipso-nitration for regioselective synthesis.
Yield vs. Cost Comparison Data
The decision between scavenging (Route A) and directed synthesis (Route B) hinges on the required scale and available infrastructure.
| Metric | Route A (EAS + HPLC) | Route B (DoM + Ipso-Nitration) |
| Overall Yield | 4% – 6% | 45% – 55% |
| Regioselectivity (3-NO₂ : 5-NO₂) | 6 : 94 | > 95 : 5 |
| Raw Material Cost | Low ($) | High ( |
| Purification Cost | Very High ( | Low ($) |
| Infrastructure Required | Flow reactor, Prep-HPLC system | Cryogenic reactors (-78°C) |
| Scalability for Target | Poor (Massive waste generation) | Moderate (Limited by cryogenics) |
| Primary Use Case | Scavenging from Osimertinib waste streams | Dedicated synthesis of reference standards |
Conclusion & Recommendations
The optimal synthetic route for 4-Fluoro-2-methoxy-3-nitroaniline is entirely scale-dependent:
-
For Analytical Standards (Milligram to Gram Scale): Route A is recommended only if your facility already synthesizes the Osimertinib intermediate and has access to the crude nitration mixture. The exorbitant cost of Prep-HPLC is offset by utilizing a zero-cost precursor waste stream.
-
For Dedicated Synthesis (Multi-Gram to Kilogram Scale): Route B is vastly superior. While it requires specialized cryogenic infrastructure and expensive organolithium reagents, the 10-fold increase in overall yield and the elimination of Prep-HPLC bottlenecks make it the most scientifically elegant and cost-effective solution for targeted production.
References
-
Pharmaffiliates. "Osimertinib-impurities - Pharmaffiliates." Pharmaffiliates Reference Standards. [Link]
-
ACS Publications. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib." Organic Process Research & Development 2020, 24, 10, 2217–2227.[Link]
-
WIPO Patentscope. "WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE." World Intellectual Property Organization.[Link]
The Regioisomer Trap: A Comparative Guide to Validating 4-Fluoro-2-methoxy-3-nitroaniline Standards
Topic: Validating Reference Standards for 4-Fluoro-2-methoxy-3-nitroaniline Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, QC Scientists, and CMC Leads
Executive Summary: The Criticality of the "Sandwich" Position
In the synthesis of third-generation EGFR inhibitors like Osimertinib , the intermediate 4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7) represents a critical quality control checkpoint. The structural integrity of this molecule—specifically the placement of the nitro group at the 3-position (sandwiched between the methoxy and fluoro groups)—is notoriously difficult to control during nitration.
The primary impurity, 4-Fluoro-2-methoxy-5-nitroaniline , is a regioisomer that often co-elutes in standard reverse-phase HPLC methods. Using a reference standard that has not been rigorously validated for regiochemical purity can lead to catastrophic downstream failures in API synthesis.
This guide objectively compares the two dominant methodologies for validating this reference standard: the traditional Mass Balance Approach (HPLC + TGA + ROI) versus the modern absolute Quantitative NMR (qNMR) .
The Structural Challenge: 3-Nitro vs. 5-Nitro
Before comparing validation methods, one must understand what is being validated. The differentiation relies on the coupling patterns of the aromatic protons.
-
Target (3-Nitro): The protons at positions 5 and 6 are adjacent (ortho). They will appear as doublets with a large coupling constant (
). -
Impurity (5-Nitro): The protons are at positions 3 and 6 (para to each other). They will appear as singlets or show weak meta-coupling, but never a strong ortho-doublet.
Visualization: The Regioisomer Divergence
The following diagram illustrates the synthesis pathway and the critical divergence point where the impurity is formed.
Figure 1: The nitration of 4-fluoro-2-methoxyaniline yields two isomers. Differentiating the target (3-nitro) from the impurity (5-nitro) is the primary goal of the validation process.
Comparative Analysis: Mass Balance vs. qNMR
Method A: The Mass Balance Approach (Traditional)
This method calculates potency by subtracting all impurities from 100%.[1]
graphic Purity
\text{Potency}
-
Techniques Required: HPLC-UV (Organic impurities), TGA/LOD (Volatiles), ROI (Residue on Ignition).
-
Best For: Routine QC where a "Certified Reference Material" (CRM) already exists to calibrate the HPLC.
-
Critical Flaw: It assumes the UV detector responds equally to the target and all impurities (Response Factor = 1.0). If the 5-nitro isomer has a lower extinction coefficient, purity will be overestimated .
Method B: Quantitative NMR (qNMR) (Modern/Absolute)
qNMR measures the molar ratio of the analyte to a certified internal standard (e.g., Maleic Acid or TCNB). It is a primary ratio method traceable to SI units.
-
Techniques Required: High-field NMR (400 MHz+), Analytical Balance (5-place).
-
Best For: Establishing the primary reference standard when no commercial CRM exists.
-
Advantage: It detects the absolute mass of the specific 3-nitro structure, ignoring the 5-nitro isomer if peaks do not overlap.
Summary Comparison Table
| Feature | Mass Balance (HPLC+) | qNMR (Absolute) |
| Primary Output | Relative Purity (% Area) | Absolute Content (% w/w) |
| Regioisomer Specificity | Low (unless physically separated) | High (distinct chemical shifts) |
| Reference Standard Needed? | Yes (for quantification) | No (uses Internal Standard) |
| Speed | Slow (3 separate tests: HPLC, TGA, ROI) | Fast (Single experiment) |
| Sample Consumption | High (>100 mg total) | Low (<20 mg) |
| Risk | Overestimation of purity | Integration errors (if baselines overlap) |
Experimental Protocols
Protocol A: HPLC Purity (Regioisomer Resolution)
To be used for Mass Balance calculation.
-
Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Gemini-NX),
, . Note: Phenyl phases often separate nitro-isomers better than C18 due to pi-pi interactions. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[2]
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Nitro group absorbance).
-
System Suitability: Resolution (
) between 3-nitro and 5-nitro peaks must be .
Protocol B: qNMR Potency Assignment
To be used for Primary Standard Certification.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST).
-
Reasoning: Non-volatile, distinct singlet at
, does not overlap with aniline aromatics ( ).
-
-
Solvent: DMSO-
(Ensures solubility of nitroanilines). -
Preparation:
-
Weigh
of Sample. -
Weigh
of IS. -
Dissolve completely in
DMSO- .
-
-
Acquisition Parameters:
-
Pulse angle:
. -
Relaxation delay (
): (Must be to ensure full relaxation). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = weighed mass.[3][4]
Validation Decision Workflow
Use this logic tree to determine which method to apply for your specific phase of development.
Figure 2: Decision matrix for selecting the validation methodology based on reference standard availability.
References
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of Analytical Procedures.[5][6] (2023).[3][6][7] Retrieved from [Link]
-
Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[4] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[4] (2015).[8] Retrieved from [Link]
-
Pharmaffiliates. Osimertinib Impurities and Intermediates. (2024).[3][6][9][10][11] Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
Publish Comparison Guide: FTIR Spectral Analysis of 4-Fluoro-2-methoxy-3-nitroaniline
Executive Summary & Strategic Context
In the high-stakes synthesis of EGFR inhibitors (e.g., third-generation tyrosine kinase inhibitors), 4-Fluoro-2-methoxy-3-nitroaniline serves as a specialized intermediate. Its structural integrity is paramount because the nitration of the precursor (4-fluoro-2-methoxyaniline) yields a thermodynamic mixture of regioisomers.
The primary challenge is distinguishing the 3-nitro target from its prevalent isomer, 4-Fluoro-2-methoxy-5-nitroaniline . While HPLC separates these based on polarity, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, reagent-free "fingerprint" validation that is critical for raw material ID testing and real-time process monitoring.
This guide provides a definitive spectral breakdown, establishing the "Adjacent vs. Isolated" proton rule as the primary failure mode detector for this compound.
Technical Methodology: The Self-Validating Protocol
To ensure data integrity (ALCOA+ principles), the spectral acquisition must follow a rigid protocol designed to eliminate environmental variability.
Sample Preparation: ATR vs. Transmission
For this nitroaniline derivative, Attenuated Total Reflectance (ATR) using a Diamond/ZnSe crystal is the superior choice over KBr pellets due to the compound's potential hygroscopicity and the risk of "Christiansen effect" scattering in poorly ground pellets.
| Parameter | Specification | Rationale |
| Crystal Material | Diamond (Single Bounce) | Chemical resistance to nitro-aromatics; hardness prevents scratching. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve sharp aromatic OOP bands without noise. |
| Scans | 32 (Background) / 32 (Sample) | Optimal signal-to-noise ratio for QC throughput. |
| Range | 4000 – 600 cm⁻¹ | Covers high-frequency NH stretches and low-frequency fingerprint region. |
| Pressure | High (Clamped) | Essential for solid powders to ensure intimate crystal contact. |
Spectral Marker Analysis: The "Fingerprint" Map
The identification of 4-Fluoro-2-methoxy-3-nitroaniline relies on three distinct spectral zones. The presence of the Nitro (NO₂) , Amino (NH₂) , and Methoxy (OCH₃) groups creates a unique signature, but the substitution pattern drives the differentiation.
Zone 1: The Functional Group Region (4000 – 1500 cm⁻¹)
-
Primary Amine (–NH₂):
-
Asymmetric Stretch (~3480 cm⁻¹): Sharp, distinct band.
-
Symmetric Stretch (~3380 cm⁻¹): Often broadened slightly due to intramolecular hydrogen bonding with the ortho-methoxy group.
-
-
Nitro Group (–NO₂):
-
Asymmetric Stretch (1530 ± 10 cm⁻¹): Very strong, characteristic "nitro" band. This is a primary confirmation of nitration success.
-
Zone 2: The Electronic Environment (1500 – 1000 cm⁻¹)
-
C–N Stretch (Ar-NH₂): ~1280–1300 cm⁻¹. Strong intensity due to conjugation with the ring.
-
Nitro Symmetric Stretch: ~1350 cm⁻¹. Paired with the 1530 band; the intensity ratio of Asym/Sym helps confirm the oxidation state.
-
C–F Stretch: ~1200–1150 cm⁻¹. Strong, broad band. Note: This often overlaps with C-O stretches.
-
Methoxy C–O Stretch: ~1040 cm⁻¹ (Alkyl-O) and ~1250 cm⁻¹ (Ar-O).
Zone 3: The Critical Differentiator (Fingerprint < 1000 cm⁻¹)
This is where the 3-nitro isomer is distinguished from the 5-nitro impurity.
-
The "Adjacent Proton" Rule:
-
Target (3-Nitro): The structure (C1-NH₂, C2-OMe, C3-NO₂, C4-F) leaves protons at C5 and C6 . These are vicinal (adjacent) neighbors.
-
Marker: A strong Out-of-Plane (OOP) bending band at ~810–830 cm⁻¹ (characteristic of 2 adjacent aromatic hydrogens).
-
Impurity (5-Nitro): The structure leaves protons at C3 and C6 . These are isolated (para to each other, separated by substituents).
-
Marker: Two weaker bands at ~870–900 cm⁻¹ (characteristic of isolated hydrogens).
-
Comparative Performance: Target vs. Alternatives
The table below objectively compares the spectral performance of the target molecule against its precursor and its critical regioisomer.
| Feature | Target: 3-Nitro Isomer | Impurity: 5-Nitro Isomer | Precursor: 4-Fluoro-2-methoxyaniline |
| Ar-H OOP Bending | ~820 cm⁻¹ (Strong) (Indicates 2 Adjacent H) | ~880 cm⁻¹ (Medium) (Indicates Isolated H) | ~810 cm⁻¹ (Different pattern due to 3 H's) |
| NO₂ Stretches | 1530 / 1350 cm⁻¹ | 1520 / 1340 cm⁻¹ (Shifted by electronic effects) | Absent |
| NH₂ Position | ~3480 / 3380 cm⁻¹ | ~3500 / 3400 cm⁻¹ (Less H-bonding steric hindrance) | ~3450 / 3350 cm⁻¹ |
| Selectivity Rating | High (via Fingerprint) | Medium (Requires careful peak picking) | N/A (Easily distinguished by lack of NO₂) |
Analyst Insight: If your spectrum shows a "split" or "shoulder" on the 820 cm⁻¹ band, or a new distinct peak appearing near 880 cm⁻¹, your sample is likely contaminated with the 5-nitro isomer.
Visualizing the Analytical Logic
The following diagram illustrates the decision tree for validating the compound identity and the structural basis for the spectral markers.
Caption: Logic flow for distinguishing the 3-nitro target from the 5-nitro impurity using FTIR spectral markers.
Experimental Workflow: Step-by-Step
This protocol is designed to be self-validating . If the "System Suitability" criteria are not met, the results are void.
-
System Initialization:
-
Clean ATR crystal with Isopropanol.
-
Collect Background Spectrum (Air).
-
Validation: Verify background energy throughput is >95% of installation spec.
-
-
Sample Loading:
-
Place ~10 mg of 4-Fluoro-2-methoxy-3-nitroaniline powder on the crystal.
-
Apply pressure using the torque knob until the "pressure slip" clicks (ensures reproducible contact).
-
-
Acquisition:
-
Scan range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Accumulations: 32 scans.
-
-
Data Processing:
-
Apply ATR Correction (if comparing to library transmission spectra).
-
Apply Baseline Correction (Rubberband method).
-
-
Interpretation (Pass/Fail Criteria):
-
Criterion A: Presence of NO₂ doublet (1530/1350).
-
Criterion B: Presence of single strong OOP band at ~820 cm⁻¹.
-
Criterion C: Absence of significant peak at ~880 cm⁻¹ (Limit of Detection approx. 2-5% impurity).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67769, 4-Fluoro-2-nitroaniline (Structural Analog Data). Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative source for Ar-H OOP bending rules).
-
Royal Society of Chemistry. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291. Reaction Chemistry & Engineering. Retrieved from [Link]
-
NIST Chemistry WebBook. Infrared Spectrum of Nitroaniline Derivatives. National Institute of Standards and Technology.[3] Retrieved from [Link][3]
Sources
Industrial Quality Control of 4-Fluoro-2-methoxy-3-nitroaniline: A Comparative Guide for Osimertinib Intermediates
In the synthesis of advanced third-generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) such as Osimertinib, the purity of early-stage intermediates dictates the safety, efficacy, and yield of the final Active Pharmaceutical Ingredient (API). 4-Fluoro-2-methoxy-3-nitroaniline serves as a critical structural building block in this pathway.
However, industrial-scale nitration and reduction processes often yield closely related positional isomers, most notably 4-Fluoro-2-methoxy-5-nitroaniline 1. This guide provides an objective comparison of the target compound against its isomeric alternatives, detailing the rigorous quality control (QC) specifications and self-validating analytical methodologies required to prevent off-target API propagation.
Mechanistic Causality: Why Isomer Control is Critical
During the synthesis of Osimertinib, the aniline moiety of 4-Fluoro-2-methoxy-3-nitroaniline undergoes a critical amidation step. If the 5-nitro isomer is present in the batch, it will undergo parallel amidation, generating a structurally similar but pharmacologically inactive (or potentially toxic) off-target API. Because these isomers share identical molecular weights (186.14 g/mol ) 2 and near-identical polarities, downstream purification of the final API is exceptionally difficult and costly. Therefore, the QC system must definitively reject the impurity at the intermediate stage.
Fig 1: Synthesis pathway showing propagation of isomeric impurities into final API.
Comparative Analysis: Target vs. Positional Isomers
To establish a robust QC framework, we must first compare the target compound with its primary synthetic alternatives. The slight shift in the nitro group's position alters the electron density of the aromatic ring, subtly changing its chromatographic retention time.
| Parameter | 4-Fluoro-2-methoxy-3-nitroaniline (Target) | 4-Fluoro-2-methoxy-5-nitroaniline (Alternative/Impurity) | 2-Fluoro-5-methoxy-4-nitroaniline (Alternative/Impurity) |
| CAS Number | 2090542-75-7 | 1075705-01-9 | 1696217-31-8 |
| Molecular Formula | C7H7FN2O3 | C7H7FN2O3 | C7H7FN2O3 |
| Molecular Weight | 186.14 g/mol | 186.14 g/mol | 186.14 g/mol |
| Relative Retention Time (RRT) | 1.00 | 1.12 | 0.94 |
| Impact on API Yield | Optimal (>95% conversion) | Generates off-target API | Generates off-target API |
| Solubility (MeOH) | > 50 mg/mL | > 50 mg/mL | > 45 mg/mL |
Data supported by industrial reference standards for Osimertinib impurities 3.
Industrial Grade Quality Control Specifications
For industrial batch release, the material must meet stringent specifications. The causality behind these limits is rooted in the chemical sensitivity of subsequent drug manufacturing steps.
| Test Parameter | Industrial Specification | Causality / Scientific Rationale |
| Appearance | Tan to light-yellow solid | Discoloration indicates oxidative degradation of the primary amine group. |
| Chromatographic Purity (HPLC) | ≥ 99.0% | Ensures high yield and prevents propagation of unknown impurities. |
| Isomeric Impurities | ≤ 0.5% (Total) | Strictly limits the formation of parallel off-target amidation products. |
| Moisture Content (KF) | ≤ 0.5% | Excess water hydrolyzes sensitive coupling reagents (e.g., HATU/EDC) in the next step. |
| Heavy Metals | ≤ 10 ppm | Prevents the deactivation (poisoning) of transition metal catalysts used in downstream cross-coupling. |
Self-Validating Experimental Methodology: HPLC Isomeric Separation
To objectively quantify the product's performance against its alternatives, a highly specific High-Performance Liquid Chromatography (HPLC) method is required. This protocol is designed as a self-validating system : the batch cannot be analyzed or released unless the system suitability criteria (baseline resolution between the 3-nitro and 5-nitro isomers) are explicitly met.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 25.0 mg of the 4-Fluoro-2-methoxy-3-nitroaniline batch. Dissolve in 25 mL of HPLC-grade Methanol to achieve a concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.
-
Standard Preparation: Prepare a mixed standard containing 1.0 mg/mL of the target compound and 0.01 mg/mL (1.0% w/w) of 4-Fluoro-2-methoxy-5-nitroaniline to serve as the resolution marker.
-
Chromatographic Conditions:
-
Column: C18, 250 mm × 4.6 mm, 5 µm particle size. (Rationale: The highly hydrophobic stationary phase provides the necessary theoretical plates to resolve the minute dipole moment differences between the positional isomers).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of the aniline amine to sharpen the peak shape and prevent tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-5 min (20% B), 5-20 min (20% to 60% B), 20-25 min (60% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
System Suitability (The Gatekeeper Step): Inject the mixed standard. The resolution (
) between the 3-nitro isomer and the 5-nitro isomer must be . If , the system is invalid (indicating column degradation or mobile phase error), and the analysis must be halted. This guarantees that no co-elution masks the presence of the critical impurity. -
Sample Analysis: Inject the sample preparation. Calculate the area percent of the main peak and any secondary isomeric peaks to verify compliance with the ≤ 0.5% limit.
Fig 2: Self-validating HPLC workflow for industrial batch release and isomer quantification.
References
-
Sigma-Aldrich. "4-Fluoro-2-methoxy-3-nitroaniline | 2090542-75-7". Sigma-Aldrich Product Catalog.
-
Pharmaffiliates. "Osimertinib-impurities: Drug Reference Standards & Impurity Synthesis". Pharmaffiliates. 1
-
CymitQuimica. "4-FLUORO-2-METHOXY-3-NITROANILINE Product Information". CymitQuimica Catalog. 2
-
BLD Pharm. "1075705-01-9 | 4-Fluoro-2-methoxy-5-nitroaniline". BLD Pharm Research & Development. 3
Sources
Establishing Impurity Profiles for GMP-Grade 4-Fluoro-2-methoxy-3-nitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is a critical determinant of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical framework for establishing a robust impurity profile for GMP-grade 4-Fluoro-2-methoxy-3-nitroaniline, a key intermediate in various pharmaceutical syntheses. We will objectively compare state-of-the-art analytical methodologies, supported by experimental logic and data, to ensure the highest standards of scientific integrity.
The Rationale for a Multi-faceted Analytical Approach
The impurity profile of an API is a unique fingerprint of its manufacturing process.[1] It encompasses a range of potential substances, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[2][3] A comprehensive understanding of these impurities is not merely a quality control exercise; it is a fundamental requirement under international regulatory guidelines, such as those from the ICH (International Council for Harmonisation).[4]
Given the structure of 4-Fluoro-2-methoxy-3-nitroaniline, a substituted aromatic amine and nitro compound, a combination of orthogonal analytical techniques is essential for unambiguous identification and quantification of all potential impurities. The polarity, volatility, and thermal stability of these impurities can vary significantly, necessitating a tailored analytical strategy rather than a one-size-fits-all approach.
Predicting Impurities: A Process-Based Evaluation
To effectively hunt for impurities, one must first understand their likely origin. A common synthetic route to substituted nitroanilines involves a multi-step process that provides a logical roadmap for predicting potential process-related impurities.[5][6][7] A plausible synthesis for a related isomer, 4-fluoro-2-methoxy-5-nitroaniline, involves protection of the amine, nitration, and subsequent deprotection.[6][7] Adapting this logic, we can anticipate the following classes of impurities in the synthesis of 4-Fluoro-2-methoxy-3-nitroaniline:
-
Starting Materials & Intermediates:
-
4-Fluoro-2-methoxyaniline (Precursor)
-
N-(4-fluoro-2-methoxyphenyl)acetamide (Protected Intermediate)
-
Unreacted nitrating agents or their byproducts.
-
-
Isomeric Impurities:
-
Positional isomers formed during the nitration step (e.g., 4-Fluoro-2-methoxy-5-nitroaniline, 4-Fluoro-2-methoxy-6-nitroaniline). The directing effects of the methoxy and acetamido groups make these plausible by-products.
-
-
By-products of Side Reactions:
-
Over-nitrated species.
-
Products resulting from incomplete reactions or hydrolysis of intermediates.
-
-
Degradation Products:
-
Formed through oxidation, hydrolysis, or photolysis, particularly given the susceptibility of the aniline functional group.[1]
-
The following diagram illustrates the logical flow of predicting impurities based on a hypothetical synthetic pathway.
Caption: Logical flow from synthesis to potential impurities.
Comparative Analysis of Core Analytical Techniques
The cornerstone of impurity profiling lies in the synergistic use of high-resolution separation techniques coupled with sensitive and specific detection methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy form the trifecta of modern impurity analysis.[8]
| Feature | High-Performance Liquid Chromatography (HPLC/LC-MS) | Gas Chromatography (GC/GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Exploits the magnetic properties of atomic nuclei for detailed structural information.[9] |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds, making it ideal for the parent API and most process-related impurities. | Volatile and thermally stable compounds, primarily for residual solvents and some volatile starting materials. Derivatization may be needed for polar amines.[4] | Soluble compounds in sufficient concentration for structural elucidation of unknown impurities.[10] |
| Sensitivity | High, especially when coupled with Mass Spectrometry (LC-MS). Detection limits in the ng/mL range are achievable.[11][12] | Very high, particularly with specific detectors (e.g., NPD, ECD) or when coupled with MS.[13][14] | Lower sensitivity compared to chromatographic methods, typically requiring higher concentrations. |
| Selectivity | High; tunable by choice of column, mobile phase, and detector. Mass spectrometry provides excellent selectivity. | High, dependent on the column and detector. Mass spectrometry offers superior selectivity. | Very high, providing unambiguous structural information. |
| Key Application | Primary method for quantification of known and unknown impurities, and for stability-indicating assays. | Analysis of residual solvents and volatile impurities. | Definitive structure elucidation of isolated unknown impurities.[15] |
Experimental Protocols: A Self-Validating System
The trustworthiness of an impurity profile hinges on the validation of the analytical methods used. Below are detailed, step-by-step methodologies designed to be self-validating through built-in system suitability tests and controls.
Protocol 1: HPLC-UV/MS for Primary Impurity Profiling
This method serves as the core technique for separating and quantifying the API and its non-volatile impurities.
1. Instrumentation and Conditions:
-
System: UHPLC or HPLC system with a PDA/UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is a good starting point.[11][16]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) to elute all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or a maximum absorbance wavelength determined from the API's UV spectrum) and MS detection in both positive and negative ion modes.
2. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of a well-characterized reference standard of 4-Fluoro-2-methoxy-3-nitroaniline in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1.0 mg/mL. Prepare a working standard at a lower concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the GMP-grade sample in the diluent to achieve the same concentration as the working standard.
-
Spiked Sample: Prepare a sample spiked with known potential impurities (if available) to confirm peak identification and resolution.
3. System Suitability:
-
Inject the working standard six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Tailing factor for the main peak should be between 0.8 and 1.5.
-
Resolution between the main peak and the closest eluting impurity in the spiked sample should be greater than 1.5.
4. Analysis and Data Interpretation:
-
Inject the sample solution. Identify impurities by comparing retention times with known standards.
-
For unknown impurities, use the high-resolution mass spectrometry data to determine the accurate mass and predict the elemental composition.[3] Fragmentation patterns (MS/MS) can further aid in structural elucidation.
-
Quantify impurities relative to the API peak area, assuming a relative response factor of 1.0 for unknown impurities until they can be isolated and characterized.
Caption: HPLC-MS experimental workflow for impurity analysis.
Protocol 2: GC-MS for Residual Solvents and Volatile Impurities
This method is crucial for identifying and quantifying impurities that are not amenable to HPLC analysis.
1. Instrumentation and Conditions:
-
System: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS). Headspace sampling is preferred for residual solvents.
-
Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is generally suitable.
-
Carrier Gas: Helium or Hydrogen.[14]
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all solvents and volatile impurities.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
2. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of known residual solvents (as per ICH Q3C guidelines) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Sample Preparation (Headspace): Accurately weigh the API sample into a headspace vial and add the diluent (e.g., DMSO). Seal the vial and heat to allow volatiles to partition into the headspace.
3. Analysis:
-
Perform a headspace injection of the sample and standards.
-
Identify and quantify residual solvents by comparing retention times and mass spectra with the prepared standards.
Protocol 3: NMR for Structural Elucidation of Unknowns
When an unknown impurity is detected at a significant level (e.g., >0.10% as per ICH Q3A), its structure must be elucidated.[15]
1. Isolation:
-
Isolate the unknown impurity from the bulk API using preparative HPLC.
2. Instrumentation and Analysis:
-
System: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR to identify the carbon-hydrogen framework.
-
¹⁹F NMR: Crucial for confirming the fluorine environment.
-
2D NMR: COSY (proton-proton correlations), HSQC (proton-carbon one-bond correlations), and HMBC (proton-carbon long-range correlations) to piece together the molecular structure.
-
3. Structure Confirmation:
-
Combine the NMR data with the high-resolution mass spectrometry data from the LC-MS analysis to propose and confirm the structure of the unknown impurity.
Forced Degradation Studies: Probing Intrinsic Stability
To ensure the analytical method is "stability-indicating," forced degradation studies must be performed.[17] This involves subjecting the API to harsh conditions to intentionally produce degradation products.
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).[1]
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C).
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The stressed samples are then analyzed using the validated HPLC method to demonstrate that all degradation products are resolved from the parent peak and from each other. This confirms the method's ability to monitor the stability of the API over its shelf life.
Caption: Workflow for a forced degradation study.
Conclusion
Establishing a comprehensive impurity profile for GMP-grade 4-Fluoro-2-methoxy-3-nitroaniline is a scientifically rigorous process that underpins product quality and patient safety. A strategy built on predicting impurities from the synthetic process and employing a suite of orthogonal, validated analytical techniques—primarily HPLC-MS for quantification, GC-MS for volatiles, and NMR for structural elucidation—provides the necessary depth and certainty. This multi-modal approach, combined with forced degradation studies, ensures that the analytical methods are robust, reliable, and fit for purpose in a regulated GMP environment. By adhering to these principles, researchers and drug developers can confidently characterize their API, ensuring compliance and facilitating a smoother path through regulatory approval.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Bruker. Structure Analysis. [Link]
-
ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 1). Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. [Link]
-
Shimadzu. (2019). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities ASMS 2019 TP 746. [Link]
-
Regis Technologies. Structure Elucidation and Impurity Services. [Link]
- Google Patents. (2018). WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
AZoM. (2023, December 8). Overview of test methods for aromatic amines derived from azo colorants using GC-MS. [Link]
-
PubMed. (1989). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. [Link]
-
PubMed. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. [Link]
-
ResearchGate. (2023, April 21). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]
-
British Pharmacopoeia. 3-nitroso-3-azabicyclo[3.3.0]octane - Reference Standards catalogue. [Link]
-
WIPO Patentscope. (2018, November 15). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. [Link]
-
ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]
-
Semantic Scholar. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
-
ResearchGate. (2022, September 3). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. [Link]
- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
PubMed. (1993). Carcinogenic ranking of aromatic amines and nitro compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. shimadzu.com [shimadzu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Structure Elucidation & Impurity Analysis | Regis Technologies [registech.com]
- 9. veeprho.com [veeprho.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure Analysis | Bruker [bruker.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biomedres.us [biomedres.us]
4-Fluoro-2-methoxy-3-nitroaniline proper disposal procedures
Operational Guide: Safe Handling and Disposal of 4-Fluoro-2-methoxy-3-nitroaniline
As a Senior Application Scientist, I frequently observe laboratories treating complex halogenated nitroaromatics as standard organic waste. This is a critical operational error. 4-Fluoro-2-methoxy-3-nitroaniline (CAS: 2090542-75-7) presents a trifecta of logistical and safety hazards: the acute toxicity of the aniline core, the oxidative/explosive potential of the nitro group, and the highly corrosive thermal degradation products generated by the fluorine substituent[1].
This guide provides a definitive, self-validating system for managing this compound from benchtop handling to final thermal destruction, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.
Chemical & Hazard Profiling: The Causality of Risk
To handle a chemical safely, one must understand why it behaves the way it does. The disposal protocols for 4-Fluoro-2-methoxy-3-nitroaniline are dictated directly by its molecular architecture.
-
The Nitro Group (-NO2): Introduces explosive potential under high heat or pressure and generates toxic Nitrogen Oxides (NOx) during combustion[1].
-
The Fluorine Substituent (-F): The carbon-fluorine bond is exceptionally strong. When broken during thermal destruction, it rapidly forms gaseous Hydrogen Fluoride (HF), a highly corrosive and toxic acid that will destroy standard incinerator linings[2].
-
The Aniline Core: Confers acute oral and dermal toxicity, alongside a high risk of aquatic bioaccumulation[3][4].
Quantitative Hazard Summary
| Physicochemical Property | Value / Characteristic | Operational Implication & Mitigation |
|---|---|---|
| Molecular Formula | C7H7FN2O3 | High nitrogen/fluorine content requires specialized thermal destruction[5]. |
| Physical State | Solid / Powder | High risk of aerosolization. Mandatory use of Local Exhaust Ventilation (LEV)[6]. |
| Aqueous Solubility | Extremely Low | Strict prohibition of drain disposal; persistent environmental hazard[4][6]. |
| Thermal Decomposition | HF, NOx, CO, CO2 | Incineration must utilize an alkaline scrubber and thermal afterburner[1][2]. |
Logical relationship between molecular structure, inherent risks, and disposal mitigations.
Standard Operating Procedure (SOP): Safe Handling Workflow
Before discussing disposal, we must establish a self-validating workflow for handling the pristine material.
Step-by-Step Methodology: Benchtop Handling
-
Preparation & PPE: Don a fitted NIOSH-approved particulate respirator (N95 or P100), double chemically-resistant nitrile gloves, and a lab coat[2][6]. Causality: The powder form easily aerosolizes, and the aniline derivative can absorb through the skin.
-
Environmental Control: Conduct all weighing and transfer operations inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood[6].
-
Static Mitigation: Use non-sparking spatulas and anti-static weighing boats. Causality: Nitroaromatics can be sensitive to electrostatic discharge[1][3].
-
Validation Step: After transfer, wipe down the balance and surrounding area with a solvent-dampened cloth (e.g., ethanol) to capture any microscopic dust. Dispose of this cloth immediately as hazardous solid waste.
Proper Disposal Procedures (The Core Protocol)
Standard disposal methods are insufficient. Pouring this compound into a general "halogenated waste" carboy can lead to unexpected exothermic reactions if incompatible reducing agents are present.
Step-by-Step Methodology: Waste Processing & Disposal
-
Waste Segregation: Strictly isolate 4-Fluoro-2-methoxy-3-nitroaniline waste from strong acids, strong bases, and reducing agents[1].
-
Matrix Preparation (Solubilization): Do not dispose of the dry powder directly into a waste bin. Instead, dissolve or mix the surplus material with a combustible, non-reactive solvent (such as ethanol or acetone)[6]. Causality: Solubilization eliminates the risk of dust explosion during transit and ensures a steady, controlled burn rate during incineration.
-
Primary Containment: Transfer the dissolved mixture into a clearly labeled, chemically compatible container (e.g., HDPE or PTFE-lined glass). The label must explicitly state: "Danger: Fluorinated Nitroaromatic - Generates HF and NOx upon combustion."
-
Contractor Hand-off & Thermal Destruction: Offer the sealed surplus to a licensed hazardous waste disposal company. You must verify that their facility utilizes a chemical incinerator equipped with both a thermal afterburner (to completely oxidize the nitroaromatic ring) and an alkaline scrubber (to neutralize the gaseous hydrogen fluoride)[6].
-
Validation Step: Request a Certificate of Destruction (CoD) from the contractor specifically confirming alkaline scrubber utilization.
Emergency Response: Spill Containment Workflow
In the event of a spill, immediate and structured action is required to prevent aerosolization and environmental contamination.
Step-by-step experimental workflow for spill response and containment.
Spill Response Methodology:
-
Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[3].
-
Containment (Solid): If the spill is a dry powder, do not use a standard vacuum cleaner, as this will aerosolize the toxic dust. Gently sweep up the material using a damp, inert absorbent pad to suppress dust formation[6].
-
Containment (Liquid): If spilled in solution, cover with an inert absorbent material such as vermiculite or dry sand. Never use combustible absorbents like sawdust[4].
-
Decontamination: Wash the spill site with a mild detergent and water, collecting all wash water as hazardous waste. Validation: Ensure no visible residue remains and that the wash water does not enter the municipal drain system[6].
References
Sources
Personal Protective Equipment & Handling Guide: 4-Fluoro-2-methoxy-3-nitroaniline
Part 1: Executive Safety Directive (The "Why")
Do not treat 4-Fluoro-2-methoxy-3-nitroaniline as a standard organic intermediate.
While specific GHS data for the 3-nitro isomer (CAS: 1016843-85-2) is often extrapolated, structural activity relationships (SAR) with analogous nitroanilines (e.g., m-nitroaniline, p-nitroaniline) dictate a conservative safety profile.[1][2] The combination of the nitroaniline core with fluoro- and methoxy- substituents significantly increases lipophilicity, enhancing the molecule's ability to permeate the stratum corneum (skin barrier) and enter the bloodstream.[1][2]
Primary Physiological Hazard: Methemoglobinemia .[3] Like its analogs, this compound can oxidize hemoglobin to methemoglobin, stripping the blood's ability to carry oxygen.[1][2] This effect is often delayed and can be fatal if not recognized immediately.
Operational Classification: Acute Toxin (Category 3 equivalent) – Dermal/Inhalation. [2]
Part 2: Comprehensive PPE Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Respiratory | Powered Air Purifying Respirator (PAPR) or P100/N99 Mask (if outside fume hood).[2] | Nitroaniline dusts are fine and highly potent. Standard surgical masks provide zero protection against vapor/dust inhalation of this toxicity class.[2] |
| Hand (Primary) | Silver Shield® / 4H® (PE/EVOH Laminate) | CRITICAL: Standard nitrile gloves degrade rapidly upon exposure to aromatic amines.[2] Laminate films provide >480 min breakthrough time. |
| Hand (Outer) | Disposable Nitrile (5-8 mil) | Acts as a mechanical barrier to protect the inner laminate glove and provides grip (laminate gloves are slippery).[2] |
| Body | Tyvek® 400 (or equivalent) | Lab coats are insufficient.[2] Tyvek provides a non-porous barrier against dust settling on street clothes, preventing secondary exposure at home.[1][2] |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses allow side-entry of dusts.[2] A face shield protects the neck/throat area from projectile liquids during synthesis.[2] |
Part 3: Operational Protocols & Engineering Controls[2][3]
The "Double-Barrier" Workflow
We utilize a "Double-Barrier" approach to containment. The primary barrier is the engineering control (Fume Hood); the secondary barrier is the PPE.
Figure 1: The "Double-Barrier" workflow emphasizes that PPE is the final defense line, not the first. The Fume Hood (Red Zone) must contain the hazard source entirely.
Weighing and Transfer Protocol
-
Static Elimination: Nitroanilines are often electrostatic powders. Use an ionizing bar or anti-static gun before spatulating to prevent "dust fly-out."[2]
-
Solvent Dampening: If possible, dampen the solid with the reaction solvent (e.g., DCM or Methanol) inside the transfer vessel immediately after weighing to suppress dust generation.[1][2]
-
Decontamination: Wipe down the balance area with a methanol-soaked wipe.[2] Dispose of this wipe as hazardous solid waste , not regular trash.
Part 4: Emergency Response (Methemoglobinemia Specific)
Standard first aid is insufficient. You must be prepared for chemical cyanosis.[3]
Symptoms:
-
Blue/gray discoloration of lips, nail beds, and earlobes (Cyanosis).[1][2]
-
Note: Symptoms may be delayed 2-4 hours after exposure.[2]
Response Plan:
-
Immediate Wash: If on skin, wash with polyethylene glycol (PEG 300/400) or soapy water.[2] PEG is superior for solubilizing lipophilic amines; water alone may spread it.
-
Oxygen: Administer high-flow oxygen immediately if inhalation is suspected.[2]
-
Medical Alert: Transport to ER immediately. Provide the SDS and explicitly mention "Suspected Methemoglobinemia / Aniline Toxicity." The antidote is typically Methylene Blue , but this must be administered by a physician.
Part 5: Waste Disposal & Deactivation[2]
Disposal Code: D003 (Reactive) or U-Listed equivalent (depending on local regulations for toxic amines).[2]
-
Solids: Collect in a dedicated drum labeled "Toxic Organic Solid - Aniline Derivative."
-
Liquids: Segregate into "Halogenated Organic" waste streams. Do not mix with strong oxidizers (e.g., Nitric Acid waste), as nitroanilines can react violently.[1][2][4]
-
Container Disposal: Triple rinse empty containers with methanol. Collect the rinsate as hazardous waste. Deface the label before discarding the container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238662, 4-Fluoro-2-methoxy-5-nitroaniline (Analog Read-Across). Retrieved from [Link][2]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Nitroaniline. (Provides baseline toxicology for nitroaniline derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for p-Nitroaniline. Retrieved from [Link][2]
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
